molecular formula C8H15NO2 B1376763 1,9-Dioxa-4-azaspiro[5.5]undecane CAS No. 402938-74-3

1,9-Dioxa-4-azaspiro[5.5]undecane

Cat. No.: B1376763
CAS No.: 402938-74-3
M. Wt: 157.21 g/mol
InChI Key: NUVBZLOENHPIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dioxa-4-azaspiro[5.5]undecane is a versatile spirocyclic chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a unique structure that incorporates oxygen and nitrogen heteroatoms within a spiro-fused ring system, making it a valuable precursor for constructing complex molecules. A prominent application documented in the literature is its use in a novel Prins cascade cyclization process for the synthesis of this compound derivatives, representing the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization . As a member of the spirocyclic compound class, this scaffold is recognized for its three-dimensionality and potential for high structural diversity, which is crucial in drug discovery efforts. Spirocycles of this type are frequently explored as core structures in the search for new bioactive molecules . Researchers can functionalize this building block at multiple sites to create diverse chemical libraries for biological screening. The compound is supplied as a high-purity powder and should be stored at room temperature . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBZLOENHPIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402938-74-3
Record name 1,9-dioxa-4-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,9-Dioxa-4-azaspiro[5.5]undecane, a spirocyclic heteroalkane of interest to researchers, scientists, and professionals in drug development. Its unique three-dimensional structure, incorporating both a morpholine and a tetrahydropyran ring, makes it a compelling scaffold for the design of novel chemical entities.

Molecular Structure and Core Physicochemical Properties

This compound is characterized by a central spiro carbon atom connecting a morpholine ring and a tetrahydropyran ring. This arrangement imparts significant conformational rigidity and a defined spatial orientation of its constituent heteroatoms.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of the core physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties are computationally predicted, they provide valuable initial estimates for experimental design.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem[1]
Molecular Weight 157.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 402938-74-3PubChem[1]
Predicted XlogP -0.4PubChem[1]
Predicted pKa (Basic) ~8.5 (Estimated based on morpholine)
Predicted Aqueous Solubility High (inferred from low XlogP and presence of H-bond donors/acceptors)

The secondary amine within the morpholine ring is the primary basic center of the molecule. The pKa of morpholine itself is approximately 8.5, and it is anticipated that the pKa of this compound will be in a similar range. The presence of two oxygen atoms and a secondary amine, all capable of hydrogen bonding, suggests good aqueous solubility, which is further supported by the negative predicted octanol-water partition coefficient (XlogP).

Synthesis and Characterization

Synthetic Strategy: Prins Cascade Cyclization

A powerful and elegant method for the synthesis of the this compound scaffold is through a Prins cascade cyclization.[2][3] This approach involves the reaction of an aldehyde with a suitably functionalized homoallylic alcohol. The causality behind this choice of strategy lies in its efficiency, diastereoselectivity, and the ability to construct the complex spirocyclic system in a single synthetic operation.

Diagram 2: Generalized Synthetic Workflow via Prins Cascade Cyclization

Synthesis_Workflow cluster_start Starting Materials cluster_product Product Aldehyde Aldehyde (R-CHO) Reaction Prins Cascade Cyclization Aldehyde->Reaction Homoallylic_Alcohol N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)sulfonamide Homoallylic_Alcohol->Reaction Product Substituted 1,9-Dioxa-4- azaspiro[5.5]undecane Reaction->Product

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following is a representative, step-by-step methodology for the synthesis of a substituted this compound derivative, adapted from published procedures.[2] This protocol serves as a self-validating system, where successful execution yields the target spirocycle, confirmable by standard analytical techniques.

  • Preparation of the Homoallylic Alcohol Precursor: Synthesize N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide according to literature methods. This precursor contains the necessary functionalities for the dual cyclization events.

  • Prins Cascade Reaction:

    • To a solution of the homoallylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the desired aldehyde (1.1 equivalents).

    • Add a Lewis acid catalyst (e.g., InCl₃, 10 mol%) to initiate the cascade reaction.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Signals for the methylene protons of the tetrahydropyran and morpholine rings, likely in the range of 1.5-4.0 ppm. - A broad singlet for the N-H proton.
¹³C NMR - A signal for the spiro carbon atom (C6) in the range of 70-80 ppm. - Signals for the other eight carbon atoms in the aliphatic region.
IR Spectroscopy - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the exact mass of the compound (157.1103 m/z).

Reactivity and Stability

The reactivity of this compound is primarily dictated by the secondary amine of the morpholine ring. This nitrogen atom can act as a nucleophile and a base.

  • N-Alkylation and N-Acylation: The secondary amine can be readily functionalized via reactions with alkyl halides, acyl chlorides, or other electrophiles to generate a diverse library of N-substituted derivatives. This is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the scaffold.

  • Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts, which may exhibit increased water solubility and crystallinity.

The molecule is expected to be stable under standard laboratory conditions. However, strong acidic conditions could potentially lead to the cleavage of the acetal-like spiro center.

Biological and Medicinal Chemistry Context

While there is limited published biological data on the parent this compound, the broader class of azaspiro[5.5]undecanes has garnered significant attention in drug discovery. The rigid, three-dimensional nature of the spirocyclic core makes it an attractive "privileged scaffold" for presenting pharmacophoric elements in a well-defined spatial arrangement.

Derivatives of structurally related azaspirocycles have demonstrated a range of biological activities. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[4] Furthermore, the 1,9-diazaspiro[5.5]undecane core is found in compounds investigated for the treatment of obesity, pain, and various cardiovascular and psychotic disorders.[5]

The morpholine moiety itself is a common feature in many approved drugs, often incorporated to improve solubility, metabolic stability, and to introduce a basic center for salt formation.[6][7] The metabolic fate of the morpholine ring typically involves oxidation or ring opening.

Diagram 3: Logical Relationship of the Scaffold to Drug Discovery

Drug_Discovery_Logic cluster_properties Inherent Properties cluster_advantages Medicinal Chemistry Advantages cluster_applications Potential Therapeutic Applications Scaffold This compound Scaffold Rigidity 3D Rigidity Scaffold->Rigidity Heteroatoms Defined Heteroatom Placement (N, O) Scaffold->Heteroatoms Chirality Potential for Chirality Scaffold->Chirality SAR Precise SAR Exploration Rigidity->SAR Physicochem Modulation of Physicochemical Properties (pKa, logP, Solubility) Heteroatoms->Physicochem IP Novel Chemical Space (IP) Chirality->IP CNS CNS Disorders SAR->CNS Pain Pain Management Physicochem->Pain Metabolic Metabolic Diseases IP->Metabolic

Caption: The role of the this compound scaffold in drug discovery.

Conclusion

This compound represents a valuable and underexplored scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through modern synthetic methods, and its physicochemical properties can be readily tuned through derivatization of the secondary amine. While further experimental characterization of the parent compound is warranted, the demonstrated biological activities of related azaspiro[5.5]undecane systems highlight the potential of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of its core properties to aid researchers in their exploration of this promising chemical entity.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2013). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 78(15), 7765–7772. [Link]

  • Figshare. (2013). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • de Koning, C. B., & van Otterlo, W. A. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20439–20463. [Link]

  • International Laboratory USA. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Kranidiotis, G., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(11), 2848. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 34(3), 433–474. [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10816–10833. [Link]

  • Wikipedia. (2023, December 1). Morpholine. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dioxa-4-azaspiro[5.5]undecane is a unique heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its spirocyclic nature imparts a rigid three-dimensional structure, a desirable trait for achieving high target affinity and selectivity. The presence of both ether and secondary amine functionalities provides opportunities for hydrogen bonding and further structural elaboration, making it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Molecular Identity and Structural Elucidation

A foundational aspect of any chemical entity's characterization is the unambiguous confirmation of its structure. For this compound, a combination of spectroscopic techniques is essential for its identification and purity assessment.

Key Identifiers
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 402938-74-3[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
Canonical SMILES C1COCCC12CNCCO2[1]
Spectroscopic Characterization

The structural confirmation of this compound relies on a suite of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two heterocyclic rings. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms. Protons adjacent to the oxygen atoms (in the dioxa-ring) would appear at a lower field (higher ppm) compared to those in the piperidine ring. The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display a unique signal for each chemically non-equivalent carbon atom. The spiro-carbon atom will have a characteristic chemical shift. The carbons bonded to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.[2][3][4][5]

The IR spectrum will be characterized by the presence of key functional group vibrations. A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. C-O stretching vibrations for the ether linkages are expected in the 1050-1150 cm⁻¹ region. C-N stretching vibrations may be observed around 1200 cm⁻¹.[6][7][8][9]

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be the base peak. Fragmentation may involve the loss of small neutral molecules from the heterocyclic rings.[10][11][12][13]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, the key parameters to consider are its pKa, lipophilicity (logP), and aqueous solubility.

Acidity Constant (pKa)

The pKa of the secondary amine in the azaspiro ring is a crucial parameter as it dictates the ionization state of the molecule at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key factor in predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. PubChem provides a computed XlogP value of -0.4, suggesting the compound is relatively hydrophilic.[1]

  • Preparation of Phases: Prepare a saturated solution of octanol in water and a saturated solution of water in octanol.

  • Sample Preparation: Dissolve a known amount of this compound in the water-saturated octanol phase.

  • Partitioning: Add an equal volume of the octanol-saturated water phase to the octanol solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Determination: Determine the concentration of the analyte in both the octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The presence of polar functional groups (two ethers and a secondary amine) in this compound suggests it will have a degree of aqueous solubility.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Synthesis and Purity

The synthesis of this compound derivatives has been reported, providing a basis for the preparation of the parent compound.[14] The purity of the synthesized compound is critical for accurate physicochemical and biological evaluation.

Illustrative Synthetic Workflow

G A Starting Materials (e.g., Dielectrophile and Diamine) B Cyclization Reaction A->B Reaction Conditions (Solvent, Temperature, Catalyst) C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure this compound D->E F Purity Analysis (HPLC, GC-MS) E->F G Structural Confirmation (NMR, IR, MS) E->G

Caption: A generalized workflow for the synthesis and characterization of this compound.

Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Standard and Sample Preparation: Prepare a standard solution of the reference compound and a sample solution of the synthesized product at a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability Assessment

Understanding the chemical stability of this compound is crucial for its storage, formulation, and in vivo performance. Stability studies should be conducted under various stress conditions.

Forced Degradation Study Workflow

G cluster_0 Stress Conditions A Acidic Hydrolysis (e.g., 0.1 M HCl) G Incubation at Specified Time Points A->G B Basic Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidative Stress (e.g., 3% H₂O₂) C->G D Thermal Stress (e.g., 60°C) D->G E Photostability (ICH Q1B guidelines) E->G F This compound Solution F->A F->B F->C F->D F->E H Analysis by Stability-Indicating HPLC Method G->H I Identification of Degradation Products (LC-MS) H->I

Caption: A schematic representation of a forced degradation study to assess the stability of this compound.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. A thorough understanding of its structural, physical, and chemical properties is paramount for its successful application in drug discovery and development. The experimental protocols outlined herein serve as a practical resource for researchers and scientists working with this promising heterocyclic scaffold. While some physicochemical data for the parent compound is limited in the public domain, the methodologies described, in conjunction with data from analogous structures, provide a robust approach to its comprehensive evaluation.

References

  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. Toxicon, 41(2), 199-207. [Link]

  • FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and... ResearchGate. [Link]

  • Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish. Rapid Communications in Mass Spectrometry, 17(15), 1641-1650. [Link]

  • Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 415(25), 6363-6373. [Link]

  • This compound. PubChem. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21553-21568. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8241. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. [Link]

  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure & Dynamics, 41(12), 5348-5363. [Link]

  • Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles. Molecules, 20(5), 8223-8241. [Link]

  • Carbon-13 NMR - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

  • 1,9-dioxa-4-azaspiro[5.5]undecan-3-one. PubChem. [Link]

  • Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. ResearchGate. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 24(18), 3249. [Link]

  • 1,9-Dioxa-4-azaspiro(5.5)undecane. PubChem. [Link]

  • 1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. PubChem. [Link]

  • 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]

  • This compound. LookChem. [Link]

  • This compound. International Laboratory USA. [Link]

  • Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. New York State Department of Environmental Conservation. [Link]

  • The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Angewandte Chemie International Edition, 44(41), 6680-6699. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. YouTube. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • 1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]

  • 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester. PubChem. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,9-Dioxa-4-azaspiro[5.5]undecane. This spirocyclic heterocycle, incorporating both morpholine and tetrahydropyran rings, presents a unique stereoelectronic environment. This document will delve into the intricacies of its three-dimensional architecture, governed by the interplay of steric and stereoelectronic effects, most notably the anomeric effect. We will explore the preferred chair conformations of the constituent rings and the resulting conformational isomers of the entire molecule. Furthermore, this guide will outline the key experimental and computational methodologies employed to elucidate the structure and conformational dynamics of this and related spirocyclic systems. This guide is intended for researchers, scientists, and drug development professionals who are interested in the application of such conformationally constrained scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the this compound Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer a powerful strategy for optimizing ligand-receptor interactions and improving pharmacokinetic profiles. The this compound scaffold is a particularly intriguing example, merging the structural features of a morpholine and a tetrahydropyran ring. Morpholine moieties are prevalent in a vast number of approved drugs, often imparting favorable physicochemical properties such as improved water solubility and metabolic stability. Similarly, the tetrahydropyran ring is a common feature in many natural products and bioactive molecules.

The spirocyclic fusion of these two important heterocyclic systems in this compound creates a conformationally constrained scaffold with well-defined spatial orientations of its heteroatoms. This structural rigidity can be exploited to design highly selective ligands for various biological targets. Understanding the nuanced conformational behavior of this spirocycle is therefore paramount for its rational application in drug design.

Derivatives of the this compound core have been synthesized, for instance, through innovative methods like the Prins cascade cyclization, highlighting the accessibility and potential for chemical exploration of this scaffold.[1][2][3] The biological significance of related diazaspiro[5.5]undecane systems in treating a range of disorders further underscores the potential of this structural motif in the development of novel therapeutics.[4]

Molecular Structure of this compound

The fundamental structural characteristics of this compound are defined by its chemical formula, C₈H₁₅NO₂, and its systematic IUPAC name.[5] The molecule consists of a six-membered morpholine ring and a six-membered tetrahydropyran ring fused at the C5 position, which is the spiro carbon.

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[5]
IUPAC NameThis compoundPubChem[5]
Molecular Weight157.21 g/mol PubChem[5]
InChIKeyNUVBZLOENHPIPQ-UHFFFAOYSA-NPubChem[5]

The presence of three heteroatoms (two oxygen and one nitrogen) within the spirocyclic framework introduces significant polarity and the potential for hydrogen bonding, which are critical determinants of its biological activity and physicochemical properties.

Conformational Analysis: A Dance of Sterics and Stereoelectronics

The conformational landscape of this compound is primarily dictated by the preference of its six-membered rings to adopt low-energy chair conformations. The spirocyclic fusion, however, imposes significant constraints on the conformational flexibility of the system, leading to a set of well-defined and interconverting conformational isomers. The relative stability of these conformers is governed by a delicate balance of steric and stereoelectronic effects, with the anomeric effect playing a pivotal role.

Chair Conformations of the Constituent Rings

Both the morpholine and tetrahydropyran rings in this compound are expected to exist predominantly in chair conformations to minimize torsional and angle strain. The spiro fusion at C5 means that this carbon is a shared vertex for both chairs.

The Anomeric Effect: A Key Stabilizing Interaction

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite the potential for increased steric hindrance.[6] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is the other heteroatom).

In this compound, the anomeric effect is a crucial determinant of the preferred conformation. Specifically, the orientation of the C-O and C-N bonds at the spirocenter (C5) is heavily influenced by this effect. The most stable conformations will be those that maximize these stabilizing n → σ* interactions.

Conformational Isomers and Their Relative Stabilities

The combination of the chair conformations of the two rings and the stereoelectronic demands of the anomeric effect leads to several possible conformational isomers for this compound. The two most significant conformers arise from the relative orientation of the C-O and C-N bonds of one ring with respect to the other.

A simplified representation of the two primary chair-chair conformations of this compound. (Note: Placeholder images are used. Actual 3D models would depict the specific orientations).
  • The trans-like (or axial-axial) Conformer: In this conformation, both the C-O bond of the tetrahydropyran ring and the C-N bond of the morpholine ring are axial with respect to the other ring. This arrangement allows for a double anomeric effect, where a lone pair on the oxygen of the tetrahydropyran ring can donate into the σ* orbital of the C-N bond, and a lone pair on the nitrogen can donate into the σ* orbital of the C-O bond. This conformation is generally the most stable for related spiroketal systems and is predicted to be the global minimum for this compound.

  • The cis-like (or axial-equatorial) Conformer: In this conformation, one of the C-heteroatom bonds is axial while the other is equatorial. This arrangement only allows for a single anomeric stabilization. Consequently, this conformer is expected to be of higher energy than the trans-like conformer.

The equilibrium between these conformers can be influenced by substitution on the rings and by the solvent environment.

conformational_equilibrium Axial_Axial Axial-Axial Conformer (More Stable) Axial_Equatorial Axial-Equatorial Conformer (Less Stable) Axial_Axial->Axial_Equatorial Ring Inversion Axial_Equatorial->Axial_Axial Ring Inversion

Conformational equilibrium between the major conformers of this compound.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the structure and conformational dynamics of this compound.

Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

    • ¹H NMR: The chemical shifts and coupling constants of the protons are sensitive to their spatial orientation. For instance, the magnitude of the vicinal (³J) coupling constants can provide information about the dihedral angles between adjacent protons, which can be used to infer the chair conformation of the rings.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro carbon, are indicative of the electronic environment and can be used to distinguish between different conformers.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation.

    Experimental Protocol for NMR Analysis:

    • Dissolve a sample of this compound (or a derivative) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Analyze the coupling constants in the ¹H spectrum to determine the dihedral angles and confirm the chair conformations.

    • Use the 2D NMR data (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations that confirm the preferred conformational isomer.

Computational Methods
  • Molecular Mechanics (MM): Force-field based methods can be used to rapidly explore the conformational space and identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision. Geometric optimizations and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G*) can provide detailed structural parameters and thermodynamic data.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the stereoelectronic interactions, such as the anomeric effect, by calculating the stabilization energies associated with the donor-acceptor (e.g., n → σ*) interactions.

Computational Protocol for Conformational Analysis:

  • Construct a 3D model of this compound.

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • For each unique conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G*).

  • Calculate the relative energies (including zero-point vibrational energy corrections) of the conformers to determine their relative populations at a given temperature.

  • Perform NBO analysis on the optimized geometries to quantify the anomeric and other stereoelectronic interactions.

  • Simulate the NMR parameters (chemical shifts and coupling constants) for the lowest energy conformers and compare them with experimental data.

workflow start 3D Model Construction mm Molecular Mechanics Conformational Search start->mm dft DFT Geometry Optimization and Frequency Calculation mm->dft nbo NBO Analysis (Stereoelectronic Effects) dft->nbo nmr_sim NMR Parameter Simulation dft->nmr_sim comparison Comparison and Validation nmr_sim->comparison exp_nmr Experimental NMR Data exp_nmr->comparison end Validated Conformational Model comparison->end

A typical computational workflow for the conformational analysis of this compound.

Applications in Drug Development and Beyond

The conformationally well-defined nature of the this compound scaffold makes it an attractive building block for the design of novel bioactive molecules. By strategically placing substituents on the morpholine and tetrahydropyran rings, it is possible to create a library of compounds with diverse three-dimensional shapes and functionalities. This can lead to the discovery of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The inherent properties of the morpholine and tetrahydropyran moieties can also contribute to favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

The this compound core represents a fascinating and synthetically accessible scaffold with significant potential in medicinal chemistry. Its conformational behavior is a rich interplay of steric and stereoelectronic forces, with the anomeric effect playing a dominant role in stabilizing a trans-like (axial-axial) arrangement of the two heterocyclic rings. A thorough understanding of this conformational landscape, achieved through a synergistic application of experimental techniques like NMR and X-ray crystallography, and computational methods such as DFT, is crucial for the rational design of novel therapeutics and functional materials based on this privileged spirocyclic system.

References

  • Reddy, B. V. S., et al. (2011). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 76(17), 7064-7071. [Link]

  • Reddy, B. V. S., et al. (2011). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 76(17), 7064-7071. [Link]

  • Reddy, B. V. S., et al. (2011). Supporting Information for Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]

  • de Witte, A. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(44), 27655-27674. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). (4R,5R,6R*)-4-acetoxy-1,7-dioxaspiro[5.5]undecan-5-ol. [Link]

  • PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, December 19). Anomeric effect. [Link]

  • NIST. (n.d.). 1,7-Dioxaspiro[5.5]undecane. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold represents a unique heterocyclic system combining the structural features of a morpholine and a tetrahydropyran ring through a spirocyclic junction. This motif is of significant interest to researchers in medicinal chemistry and drug development due to its inherent three-dimensionality and potential to mimic natural product architectures, offering new vectors for exploring chemical space. Spirocyclic frameworks are increasingly sought after in drug design as they can lead to improved pharmacological properties by imposing conformational rigidity and novel substituent orientations.[1][2] This guide provides a comprehensive overview of a key, modern synthetic strategy for the construction of this valuable scaffold, focusing on the mechanistic underpinnings, detailed experimental protocols, and the rationale behind the synthetic design, tailored for professionals in the field of organic and medicinal chemistry.

Introduction: The Strategic Value of Aza-Spiroketals in Drug Discovery

Spiroketals are privileged structures found in a multitude of biologically active natural products.[3][4] The incorporation of a nitrogen atom to form aza-spiroketal systems, such as the this compound core, further enhances the pharmaceutical potential of these molecules. The nitrogen atom can serve as a handle for further derivatization, act as a hydrogen bond acceptor, or introduce a basic center to modulate physicochemical properties like solubility and bioavailability.

While the broader class of aza-spiroheterocycles is prevalent in bioactive compounds, the specific this compound framework is a relatively novel scaffold.[1] Its derivatives are reported to possess promising biological activities, including antiproliferative and anti-HIV activity, making efficient synthetic access to this core highly desirable.[5] This guide focuses on the most direct and diastereoselective method reported to date for its synthesis: the Prins Cascade Cyclization.

Primary Synthetic Methodology: The Prins Cascade Cyclization

A novel and highly efficient strategy for assembling the this compound core involves a Prins cascade process.[5][6] This reaction is a powerful tool in organic synthesis for the formation of oxygen-containing heterocycles.[7] The key innovation here is the design of a specialized acyclic precursor that, upon reaction with an aldehyde under acidic conditions, undergoes a sequence of intramolecular cyclizations to yield the desired spirocyclic product with high diastereoselectivity.[5][6]

Mechanistic Rationale and Causality

The success of this strategy hinges on a carefully designed precursor: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide . This molecule contains two key functionalities: a homoallylic alcohol and a separate hydroxyethyl group tethered to a common nitrogen atom.

The proposed mechanism proceeds as follows:

  • Oxocarbenium Ion Formation: The reaction is initiated by the acid-catalyzed (e.g., with InCl₃) condensation of the aldehyde with the homoallylic alcohol moiety, forming an oxocarbenium ion intermediate.

  • First Cyclization (Prins Reaction): The pendant alkene attacks the oxocarbenium ion in an intramolecular Prins cyclization, forming the tetrahydropyran ring and generating a new carbocation.

  • Second Cyclization (Friedel-Crafts-type): The hydroxyl group of the N-(2-hydroxyethyl) side chain then acts as a nucleophile, attacking the carbocation to form the second (morpholine) ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral this compound product.

This cascade is highly efficient as it forms two rings and creates the spirocenter in a single synthetic operation. The tosyl group on the nitrogen serves both as a protecting group and to influence the electronic and conformational properties of the precursor.

Prins_Cascade_Mechanism Figure 1: Proposed Mechanism of Prins Cascade Cyclization cluster_start Reactants cluster_int1 Intermediate Formation cluster_int2 Cyclization Steps cluster_end Product Precursor N-(4-hydroxy-2-methylenebutyl)-N- (2-hydroxyethyl)tosylamide + R-CHO Oxocarbenium Oxocarbenium Ion Precursor->Oxocarbenium H⁺ (InCl₃) Cation Tertiary Carbocation (Post-Prins) Oxocarbenium->Cation 1. Intramolecular    Prins Cyclization Spiro Bicyclic Oxonium Ion Cation->Spiro 2. Intramolecular    Attack by -OH Product This compound Derivative Spiro->Product -H⁺

Figure 1: Proposed Mechanism of Prins Cascade Cyclization
Experimental Protocol: Synthesis of 8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane

This protocol is adapted from the procedure reported by B. V. Subba Reddy, et al.[5] It serves as a representative example of the Prins cascade methodology.

Workflow Overview:

Experimental_Workflow Figure 2: Experimental Workflow A 1. Combine Reactants - Precursor Amide - Benzaldehyde - InCl₃ in CH₂Cl₂ B 2. Reaction - Stir at room temp - Monitor by TLC A->B 30 min C 3. Workup - Quench with NaHCO₃ - Extract with CH₂Cl₂ B->C D 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography C->D E 5. Characterization - Obtain white solid product - Analyze (NMR, MS, mp) D->E

Figure 2: Experimental Workflow

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 mmol) and benzaldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL), add indium(III) chloride (InCl₃, 10 mol%).

  • Reaction Execution: Stir the resulting mixture at room temperature for approximately 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Final Isolation: Purify the crude residue by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the pure product, 8-phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane, as a white solid.

Data Presentation: Product Characterization

The successful synthesis of the target compound is validated through rigorous spectroscopic and physical analysis. The data presented below for the representative phenyl derivative demonstrates the expected structural features.[5]

Property Value for 8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane
Physical State White Solid
Yield 90%
Melting Point 116–118 °C
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.68 (d, J = 8.2 Hz, 2H), 7.39–7.27 (m, 7H), 4.38 (dd, J = 12.0, 2.2 Hz, 1H), 4.13 (ddd, J = 12.3, 5.3, 1.3 Hz, 1H), 3.86–3.80 (m, 2H), 3.64 (td, J = 13.1, 2.2 Hz, 1H), 3.23 (d, J = 11.4 Hz, 1H), 3.1–3.04 (m, 2H), 3.03–2.96 (m, 1H), 2.46 (s, 3H), 2.28 (d, J = 13.1 Hz, 1H), 2.01 (d, J = 13.2 Hz, 1H), 1.78 (td, J = 13.1, 5.4 Hz, 1H), 1.64 (t, J = 12.5 Hz, 1H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 143.9, 141.6, 132.8, 129.8, 128.3, 127.6, 127.5, 125.8, 76.4, 71.3, 64.5, 59.3, 50.2, 45.7, 41.1, 33.8, 21.4

Table 1: Characterization data for a representative this compound derivative.[5]

Conclusion and Future Outlook

The Prins cascade cyclization stands out as a powerful and diastereoselective method for the synthesis of the this compound scaffold.[5] This approach provides direct access to these pharmaceutically relevant spirocyclic systems in good yields from readily prepared acyclic precursors.[5][6] The ability to vary the aldehyde component allows for the introduction of diverse substituents at the C8 position, enabling the construction of libraries for structure-activity relationship (SAR) studies. For drug development professionals, this method offers a reliable and efficient route to novel, three-dimensional chemical entities. Future research may focus on developing asymmetric variants of this cascade reaction to access enantiomerically pure derivatives, which will be critical for elucidating their full therapeutic potential.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

  • This citation is a duplicate of[5] and provides the same information.

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(6), 459-491. [Link]

  • This citation is a duplicate of[1] and provides the same information.

  • This citation is a duplicate of[1] and provides the same information.

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2336-2353. [Link]

  • Kaur, H., & Brimble, M. A. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(39), 7074-7099. [Link]

  • Cit
  • Cit
  • Cit
  • Cit
  • Corbet, M., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3073. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,9-Dioxa-4-azaspiro[5.5]undecane core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to the biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the history, or more accurately, the synthetic inception, of this specific azaspiroketal. It delves into the seminal synthetic strategy that enabled access to this class of molecules, the Prins cascade cyclization, and places this development within the broader context of spiroketal chemistry. Detailed experimental protocols, mechanistic insights, and characterization data are provided for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Azaspiroketals

Spiroketals, bicyclic systems joined by a single tetrahedral carbon, are prevalent structural motifs in a vast array of natural products and biologically active molecules. The incorporation of a nitrogen atom into the spiroketal framework to form azaspiroketals introduces a basic center, modulates lipophilicity, and provides a handle for further functionalization, making them particularly attractive scaffolds in drug discovery. Derivatives of related azaspiro[5.5]undecane systems have demonstrated a wide range of biological activities, including potential as soluble epoxide hydrolase (sEH) inhibitors and dual µ-opioid receptor agonists/σ1 receptor antagonists.[1][2]

This guide focuses specifically on the this compound system. While the broader family of spiroketals has a rich history, with key compounds like the olive fruit fly pheromone, 1,7-dioxaspiro[5.5]undecane, being synthesized as early as 1983, the story of this particular azaspiroketal is much more recent.[3] Its history is not one of isolation from a natural source, but of its deliberate creation in the laboratory, driven by the need for novel, three-dimensional chemical scaffolds.

The Synthetic Dawn: A Novel Prins Cascade Cyclization

Prior to 2014, the synthesis of the this compound core was not documented in prominent literature. The pivotal moment in the history of this compound class came with the work of B. V. Subba Reddy and his team, who developed a novel Prins cascade process for the synthesis of its derivatives.[4][5] This work, published in The Journal of Organic Chemistry, represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, effectively marking the "discovery" of a practical route to this scaffold.[4]

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[6] The genius of the approach by Reddy's group was to design a substrate that would undergo a cascade of these reactions in a single pot to build the complex spirocyclic system with high diastereoselectivity.[5]

Mechanistic Insights into the Cascade Reaction

The reaction proceeds through a carefully orchestrated sequence of intramolecular cyclizations. The key starting material is an N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which contains both a homoallylic alcohol and a tethered hydroxyl group.

Diagram 1: Proposed Mechanism of the Prins Cascade Cyclization

G cluster_start Step 1: Oxocarbenium Ion Formation cluster_prins1 Step 2: First Prins Cyclization cluster_prins2 Step 3: Second Intramolecular Cyclization cluster_end Step 4: Deprotonation Aldehyde R-CHO Oxocarbenium [R-CH=OH]+ Aldehyde->Oxocarbenium Protonation H_plus H+ Homoallyl_Alcohol Homoallylic Alcohol Moiety Oxocarbenium->Homoallyl_Alcohol Electrophilic Attack Intermediate_1 Cyclic Carbocation (Six-membered ring) Homoallyl_Alcohol->Intermediate_1 Nucleophilic attack by alkene Tethered_OH Tethered -OH group Intermediate_1->Tethered_OH Spiro_Intermediate Spirocyclic Oxonium Ion Tethered_OH->Spiro_Intermediate Intramolecular nucleophilic attack Final_Product This compound Derivative Spiro_Intermediate->Final_Product Loss of H+ Spiro_Intermediate->Final_Product

Caption: A simplified workflow of the Prins cascade reaction.

  • Activation : An aldehyde is activated by a Lewis or Brønsted acid to form a highly electrophilic oxocarbenium ion.

  • First Cyclization : The alkene of the homoallylic alcohol attacks the oxocarbenium ion, forming a six-membered tetrahydropyran ring and generating a carbocation intermediate.

  • Second Cyclization (Spirocyclization) : The tethered hydroxyl group on the nitrogen atom then acts as an internal nucleophile, attacking the carbocation to form the second (morpholine) ring and establish the spirocyclic center.

  • Deprotonation : Loss of a proton yields the final, stable this compound derivative.[5]

This elegant cascade is highly diastereoselective, with the stereochemistry of the final product being controlled by the chair-like transition states of the cyclization steps.[5]

Experimental Protocol: Synthesis of Substituted this compound Derivatives

The following is a generalized protocol based on the seminal work by Reddy et al.[5] This procedure describes the key Prins cascade cyclization step.

Materials and Reagents
  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (starting material)

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-isopropylbenzaldehyde)

  • Indium(III) chloride (InCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup : To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane at 0 °C, add InCl₃ (20 mol %) in one portion under a nitrogen atmosphere.

  • Reaction Execution : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup : Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification (Initial) : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Final) : Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound derivative.

Characterization Data

While spectral data for the unsubstituted parent compound is not provided in the foundational literature, extensive data exists for its N-tosylated and C8-substituted derivatives.[5] This data is crucial for confirming the structure and stereochemistry of the synthesized molecules.

Table 1: Selected Analytical Data for 8-Aryl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane Derivatives [5]

Derivative (Substituent at C8)Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm in CDCl₃)
4-Isopropylphenyl 90%142–1457.68 (d, 2H), 7.37 (d, 2H), 7.31–7.17 (m, 4H), 4.34 (d, 1H), 2.46 (s, 3H)
4-Chlorophenyl 95%145–1477.67 (d, 2H), 7.37 (d, 2H), 7.33–7.26 (m, 4H), 4.36 (dd, 1H), 2.46 (s, 3H)
4-Fluorophenyl 95%140–1427.67 (d, 2H), 7.37 (d, 2H), 7.35–7.30 (m, 2H), 7.05–7.01 (m, 2H), 4.36 (dd, 1H), 2.46 (s, 3H)

The proton NMR data consistently shows the characteristic signals for the tosyl group (doublets around 7.7 and 7.4 ppm, and a singlet around 2.46 ppm for the methyl group) and the protons on the heterocyclic rings. The complexity of the signals between 1.5 and 4.5 ppm is indicative of the rigid bicyclic structure of the spiroketal.

Applications and Future Outlook

The development of a robust synthetic route to the this compound scaffold has opened the door to its exploration in medicinal chemistry. The parent scaffold is a starting point for creating diverse libraries of compounds for biological screening. The nitrogen at the 4-position is a key site for modification, allowing for the introduction of various substituents to modulate pharmacological properties.

Given that related spiromorpholine derivatives are known to possess antiproliferative and anti-HIV activity, it is highly probable that derivatives of this compound will be investigated for similar therapeutic applications.[5]

Diagram 2: Logical Flow for Drug Discovery Application

G Scaffold This compound Core Scaffold Synthesis Prins Cascade Synthesis Derivatization Chemical Derivatization (e.g., at N-4, C-8) Synthesis->Derivatization Library Compound Library Generation Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification (e.g., Anti-cancer, Anti-viral) Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

spectroscopic data (NMR, IR, Mass Spec) of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,9-Dioxa-4-azaspiro[5.5]undecane

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 177-12-8), a heterocyclic compound with a unique spirocyclic architecture. While experimental spectra for this specific molecule are not widely available in public-domain databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By examining the molecule's structural components and drawing parallels with related compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar spirocyclic systems. The methodologies for spectroscopic data acquisition are also detailed to ensure experimental reproducibility.

Introduction and Molecular Structure

This compound belongs to the class of spiro compounds, which are characterized by two rings connected through a single common atom. Its structure, featuring a central quaternary carbon, a morpholine ring, and a tetrahydropyran ring, makes it an interesting scaffold in medicinal chemistry and materials science. The molecular formula is C₈H₁₅NO₂ with a monoisotopic mass of 157.11 Da.[1][2] Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry.

This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show several distinct signals corresponding to the protons in the morpholine and tetrahydropyran rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

  • Protons adjacent to Oxygen (H2, H8, H10): These protons will be deshielded by the electronegative oxygen atoms and are expected to appear in the range of 3.5 - 4.0 ppm .

  • Protons adjacent to Nitrogen (H3, H5): Protons on the carbons flanking the nitrogen atom are also deshielded and should resonate between 2.5 - 3.0 ppm .

  • Other Aliphatic Protons (H7, H11): The remaining methylene protons on the tetrahydropyran ring are in a more shielded environment and are predicted to appear further upfield, likely in the 1.5 - 1.8 ppm region.

  • N-H Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically appearing between 1.0 - 3.0 ppm .

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H2, H8, H10 3.5 - 4.0 Triplet or Multiplet
H3, H5 2.5 - 3.0 Triplet or Multiplet
H7, H11 1.5 - 1.8 Multiplet

| N-H | 1.0 - 3.0 | Broad Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Spiro Carbon (C6): This quaternary carbon is unique and is expected to have a chemical shift in the range of 70 - 80 ppm .

  • Carbons adjacent to Oxygen (C2, C8, C10): These carbons will be significantly deshielded, appearing in the 60 - 70 ppm range.

  • Carbons adjacent to Nitrogen (C3, C5): These carbons will also be deshielded, with expected chemical shifts around 45 - 55 ppm .

  • Aliphatic Carbon (C7, C11): The remaining carbon atom in the tetrahydropyran ring should appear in the more shielded aliphatic region, around 20 - 30 ppm .

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C6 (Spiro) 70 - 80
C2, C8, C10 60 - 70
C3, C5 45 - 55

| C7, C11 | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions from the C-H, N-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium, Broad
C-H (sp³) Stretch 2850 - 3000 Strong
C-O (Ether) Stretch 1050 - 1150 Strong
C-N (Amine) Stretch 1000 - 1250 Medium

| C-H | Bend | 1350 - 1470 | Medium |

The presence of a broad peak in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch, while a strong absorption in the 1050-1150 cm⁻¹ range would confirm the C-O ether linkages.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: For this compound (C₈H₁₅NO₂), the exact mass is 157.1103 u. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z 157.

  • Fragmentation: The spirocyclic structure is expected to undergo characteristic fragmentation pathways. Common fragmentation would involve the cleavage of the rings. A plausible fragmentation pathway could be the alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to the formation of stable radical cations.

G cluster_0 Plausible MS Fragmentation mol [C8H15NO2]+• m/z = 157 frag1 Fragment 1 (Loss of C2H4O) mol->frag1 -44 Da frag2 Fragment 2 (Loss of C2H5N) mol->frag2 -43 Da frag3 Fragment 3 (Ring Opening) mol->frag3

Caption: A simplified diagram of potential fragmentation pathways.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 158.

    • EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a mass range of m/z 40-400.

  • Tandem MS (MS/MS): To study fragmentation, isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[5]

Conclusion

This guide provides a theoretically grounded prediction of the key spectroscopic features of this compound. The predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns serve as a valuable reference for the analysis and identification of this compound in a research or industrial setting. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible spectroscopic data.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry.[6]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link][1]

  • Jackson, G., & Wiley, J. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry.[5]

  • Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link][3]

  • Khan, A. (n.d.). Interpretation of IR Compounds. Scribd. Retrieved from [Link][4]

Sources

The Emerging Therapeutic Potential of 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties. Among these, the 1,9-Dioxa-4-azaspiro[5.5]undecane core represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing insights from the established pharmacology of structurally related spiro-heterocycles. We will delve into the synthetic routes for accessing this scaffold, explore potential therapeutic targets based on structure-activity relationships of analogous compounds, and propose experimental workflows for screening and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space in the pursuit of novel therapeutics.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

The quest for novel drug candidates with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocycles, characterized by two rings connected by a single common atom, offer a unique three-dimensional topology. This structural rigidity and complexity can facilitate precise interactions with biological targets, often leading to higher binding affinity and selectivity compared to their more flexible acyclic or simple cyclic counterparts. The this compound scaffold, featuring a morpholine ring spiro-fused to a tetrahydropyran ring, presents a distinctive combination of heteroatoms and a defined spatial arrangement, making it an attractive starting point for the design of new bioactive molecules.

Synthesis of the this compound Core

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. A notable and efficient method for the synthesis of this compound derivatives is through a Prins cascade cyclization.[1][2][3] This approach involves the coupling of aldehydes with a specifically designed amino alcohol precursor, leading to the formation of the spiromorpholinotetrahydropyran core in a single synthetic operation.[1][2][3]

Conceptual Synthetic Workflow: Prins Cascade Cyclization

G Aldehyde Aldehyde (R-CHO) Intermediate1 Oxocarbenium Ion Formation Aldehyde->Intermediate1 Protonation Precursor N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Precursor->Intermediate1 Nucleophilic Attack Acid_Catalyst Acid Catalyst (e.g., TMSOTf) Acid_Catalyst->Intermediate1 Intermediate2 Intramolecular Attack by Hydroxyl Group Intermediate1->Intermediate2 Prins Cyclization Intermediate3 Second Cyclization Intermediate2->Intermediate3 Intramolecular Attack by Sulfonamide-masked Amine Product This compound Derivative Intermediate3->Product Deprotonation

Caption: Conceptual workflow of the Prins cascade cyclization for the synthesis of the this compound scaffold.

Potential Biological Activities: An Extrapolation from Structurally Related Scaffolds

While the biological activities of the this compound scaffold itself are not yet extensively documented, a wealth of information exists for structurally similar spiro-heterocycles. By analyzing the structure-activity relationships of these analogs, we can infer potential therapeutic applications for this novel scaffold.

Central Nervous System (CNS) Applications

Structurally related diazaspiro[5.5]undecane and oxa-diazaspiro[5.5]undecane derivatives have shown significant promise in the treatment of CNS disorders, particularly pain.[4][5][6]

  • Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual-acting ligands for the MOR and σ1R.[5] This dual pharmacology is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids. The this compound scaffold, with its similar spatial arrangement of heteroatoms, could serve as a valuable template for designing novel ligands with modulated MOR/σ1R activity.

  • GABA-A Receptor Antagonists: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] These compounds have potential applications in modulating immune responses and other peripheral processes where GABAergic signaling plays a role.[7][8] The substitution of a nitrogen atom with an oxygen in the this compound core could influence the hydrogen bonding interactions within the GABA-A receptor binding pocket, potentially leading to altered potency and selectivity.

Metabolic Disorders

The treatment of metabolic disorders such as obesity is another area where spiro-heterocyclic compounds have shown potential.[4][6]

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as inhibitors of ACC1 and ACC2, enzymes crucial for fatty acid synthesis.[4] Inhibition of ACC is a validated strategy for the treatment of obesity and related metabolic syndromes. The electronic and steric properties of the this compound scaffold could be leveraged to design novel ACC inhibitors with improved pharmacokinetic properties.

  • Neuropeptide Y (NPY) Receptor Antagonism: Antagonism of the NPY Y5 receptor is another approach to treating obesity. Certain 1,9-diazaspiro[5.5]undecane derivatives have demonstrated NPY Y5 receptor antagonism.[4] The rigid conformation of the this compound scaffold could be exploited to develop selective NPY receptor antagonists.

Other Potential Therapeutic Areas

The versatility of the spiro-heterocyclic framework suggests a broad range of other potential biological activities.

  • Anti-inflammatory and Antioxidant Activity: Recent studies on spiro pyrrolo[3,4-d]pyrimidine derivatives have revealed significant anti-inflammatory and antioxidant properties, with some compounds showing potent and selective inhibition of COX-2.[9] While structurally more distant, this highlights the potential of spirocyclic systems to interact with enzymes involved in inflammation and oxidative stress.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Trisubstituted urea derivatives based on a 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), with potential applications in treating chronic kidney disease.[10] This suggests that the spiro[5.5]undecane framework can be adapted to target a variety of enzymatic systems.

Proposed Experimental Workflows for Screening and Validation

To explore the potential biological activities of a novel library of this compound derivatives, a systematic screening approach is recommended.

High-Throughput Screening (HTS) Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit-to-Lead cluster_2 In Vitro & In Vivo Validation Library This compound Derivative Library HTS High-Throughput Screening (e.g., Radioligand Binding Assays for CNS Targets, Enzymatic Assays for Metabolic Targets) Library->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition/activation) HTS->Hit_ID Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against related targets) Dose_Response->Selectivity SAR Preliminary Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Cell_Based Cell-Based Functional Assays Lead_Selection->Cell_Based ADME_Tox In Vitro ADME/Tox Profiling Cell_Based->ADME_Tox In_Vivo In Vivo Efficacy Studies (in relevant animal models) ADME_Tox->In_Vivo

Caption: A proposed high-throughput screening cascade for the evaluation of this compound derivatives.

Step-by-Step Protocol: Radioligand Binding Assay for MOR Affinity

This protocol is a generalized example for assessing the binding affinity of test compounds to the μ-opioid receptor.

  • Preparation of Cell Membranes:

    • Culture CHO or HEK293 cells stably expressing the human MOR.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-DAMGO), test compounds at various concentrations, and the cell membrane preparation.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-labeled MOR ligand (e.g., naloxone).

    • Incubate the plate at a specified temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area of chemical space for drug discovery. Based on the well-documented biological activities of structurally related diaza- and oxa-diazaspiro[5.5]undecane derivatives, it is plausible that this scaffold could yield novel therapeutic agents for CNS disorders, metabolic diseases, and inflammatory conditions. The synthetic accessibility of the core structure via efficient cascade reactions further enhances its appeal for the construction of diverse chemical libraries. Future research should focus on the synthesis and systematic biological evaluation of a range of substituted this compound derivatives to elucidate their pharmacological profile and validate their therapeutic potential.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(14), 6335–6341. [Link]

  • Prins cascade cyclization for the synthesis of this compound derivatives. (n.d.). Indian Institute of Chemical Technology. [Link]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. Figshare. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • Pérez-Serrano, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2351–2371. [Link]

  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Die Pharmazie, 32(1), 22–24. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1005-1020. [Link]

  • Pharmacological Evaluation and Spiro Compounds. (n.d.). ResearchGate. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Radboud University. [Link]

  • 1,9-Dioxa-4-azaspiro(5.5)undecane. (n.d.). PubChem. [Link]

  • Di Mauro, G., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Di Mauro, G., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 1,9-Dioxa-4-azaspiro[5.5]undecane: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,9-Dioxa-4-azaspiro[5.5]undecane, a heterocyclic spirocyclic scaffold of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, structural characteristics, synthesis, and the burgeoning therapeutic potential of its derivatives.

Core Compound Identification

The foundational structure, this compound, is a unique bicyclic system where a piperidine and a tetrahydropyran ring are joined through a common spirocyclic carbon atom. This arrangement imparts a rigid, three-dimensional architecture that is increasingly sought after in modern drug design to explore novel chemical space.

Table 1: Key Identifiers for this compound[1]
IdentifierValue
CAS Number 402938-74-3
Molecular Formula C₈H₁₅NO₂
IUPAC Name This compound
Molecular Weight 157.21 g/mol
InChI InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2
InChIKey NUVBZLOENHPIPQ-UHFFFAOYSA-N
Canonical SMILES C1COCCC12CNCCO2
European Community (EC) Number 865-842-0

Physicochemical and Spectroscopic Profile

Detailed experimental data for the unsubstituted this compound is not extensively reported in publicly available literature, suggesting it is primarily utilized as a synthetic intermediate. However, based on its structure and data from related compounds, the following characteristics can be anticipated.

Physicochemical Properties (Predicted)

  • Physical State: Likely a solid at room temperature.

  • Solubility: Expected to have some solubility in polar organic solvents.

  • LogP: A calculated XlogP of -0.4 suggests a relatively hydrophilic nature[1].

Spectroscopic Characterization

Synthesis Strategies: The Prins Cascade Cyclization

A novel and efficient method for the synthesis of this compound derivatives is the Prins cascade cyclization[2]. This reaction offers a high degree of diastereoselectivity and provides a direct route to these pharmaceutically relevant scaffolds[2].

The general approach involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide[2]. This represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization[2].

Experimental Workflow: Prins Cascade Cyclization for Derivative Synthesis

The following is a generalized protocol based on the synthesis of derivatives of this compound.

G cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up and Purification A Aldehyde C Combine reactants in a suitable solvent (e.g., CH2Cl2) A->C B N-(4-hydroxy-2-methylenebutyl)- N-(2-hydroxyethyl)-4-methylbenzenesulfonamide B->C D Add a Lewis acid catalyst (e.g., BF3·OEt2) at low temperature C->D E Stir for a specified duration to allow the cascade reaction to proceed D->E F Quench the reaction E->F G Extract the product with an organic solvent F->G H Purify the crude product by column chromatography G->H I Characterization of the This compound derivative H->I

Caption: Generalized workflow for the synthesis of this compound derivatives via Prins cascade cyclization.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block in the design of novel therapeutic agents. While the parent compound's biological activity is not well-documented, its derivatives have shown promise in targeting a range of biological pathways.

The broader class of azaspiro[5.5]undecanes has been investigated for various therapeutic applications. For instance, derivatives of the closely related 1,9-diazaspiro[5.5]undecane have been explored as inhibitors of Acetyl-CoA Carboxylase (ACC) and as antagonists of the Neuropeptide Y (NPY) Y5 receptor, indicating potential in treating metabolic disorders and obesity[3].

Furthermore, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting a potential therapeutic strategy for chronic kidney diseases[4].

The exploration of these spirocyclic systems highlights a key principle in modern medicinal chemistry: the move away from flat, two-dimensional molecules towards more complex, three-dimensional structures that can offer improved target selectivity and pharmacological properties.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion and Future Outlook

This compound is a valuable heterocyclic scaffold with significant potential in the field of drug discovery. While comprehensive data on the parent compound is limited, the successful synthesis of its derivatives and their promising biological activities underscore the importance of this structural motif. Future research efforts are likely to focus on the development of novel synthetic routes to a wider array of derivatives and the systematic evaluation of their therapeutic potential across various disease areas. The continued exploration of such unique spirocyclic systems is a promising avenue for the discovery of next-generation therapeutics.

References

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(85), 53995–54013. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane | C8H15NO2 | CID 65122347. National Center for Biotechnology Information. Retrieved from [Link]

  • Komiya, T., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565–570. [Link]

Sources

A Theoretical Investigation into the Conformational Stability of 1,9-Dioxa-4-azaspiro[5.5]undecane: A Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold represents a compelling heterocyclic system with potential applications in medicinal chemistry and drug development, analogous to other bioactive spirocyclic frameworks. A thorough understanding of its intrinsic stability and conformational preferences is paramount for the rational design of novel therapeutics. This technical guide outlines a comprehensive theoretical framework for elucidating the stability of this compound using modern computational chemistry techniques. In the absence of direct experimental or theoretical studies on this specific molecule, we present a robust, field-proven protocol based on Density Functional Theory (DFT) calculations. This whitepaper is intended to serve as a practical guide for researchers, scientists, and drug development professionals, detailing the causality behind methodological choices and providing a self-validating system for theoretical analysis.

Introduction: The Significance of Spirocyclic Heterocycles and the Knowledge Gap

Spirocyclic systems, characterized by two rings sharing a single atom, are privileged structures in a multitude of natural products and pharmaceuticals.[1] Their rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making them attractive cores for drug design. The this compound framework, incorporating both morpholine and tetrahydropyran rings, is of particular interest due to the diverse biological activities associated with these individual heterocycles.

Despite synthetic routes to its derivatives being established, to our knowledge, the fundamental conformational landscape and thermodynamic stability of the parent this compound have not been reported. This knowledge gap presents a significant barrier to its exploitation in structure-activity relationship (SAR) studies. Theoretical and computational studies offer a powerful, efficient, and cost-effective means to bridge this gap, providing critical insights that can guide future experimental work.[2]

This guide will detail a proposed computational workflow to comprehensively analyze the stability of this spiroaminal system, focusing on identifying the most stable conformers and quantifying the key stabilizing and destabilizing interactions.

Theoretical Framework for Stability Analysis of Spiroaminals

The stability of a molecule like this compound is governed by a complex interplay of several factors. A robust theoretical study must aim to dissect and quantify these contributions:

  • Ring Conformation: Both the six-membered morpholine and tetrahydropyran rings can adopt various non-planar conformations, primarily chair, boat, and twist-boat forms.[2] The spiro fusion introduces significant steric constraints that will dictate the preferred conformation of each ring and their relative orientation.

  • Steric Interactions: Repulsive van der Waals interactions, particularly 1,3-diaxial interactions, can significantly destabilize certain conformers. The relative orientation of the two rings will create unique steric environments that must be carefully evaluated.

  • Stereoelectronic Effects: The presence of heteroatoms (oxygen and nitrogen) gives rise to crucial stereoelectronic interactions. The anomeric effect , a well-documented phenomenon in heterocycles, is expected to play a major role.[3] This effect describes the thermodynamic preference for an electronegative substituent on an anomeric carbon (the spiro center in this case) to occupy an axial position, allowing for a stabilizing hyperconjugative interaction between a heteroatom lone pair and an adjacent antibonding orbital (σ*).[1][3] In this compound, multiple anomeric effects are possible and will be a key determinant of the most stable conformer.

Proposed Computational Methodology: A Step-by-Step Protocol

To ensure scientific rigor and reproducibility, a multi-step computational protocol is proposed. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's stability.

G cluster_0 Computational Workflow A Step 1: Initial 3D Structure Generation & Conformational Search B Step 2: Geometry Optimization of Conformers A->B Candidate Conformers C Step 3: Frequency Calculations & Thermodynamic Analysis B->C Optimized Geometries D Step 4: Single-Point Energy Refinement C->D Confirmed Minima & Gibbs Free Energies E Step 5: Analysis of Intramolecular Interactions (NBO) D->E High-Accuracy Electronic Energies F Step 6: Data Synthesis & Interpretation E->F Quantitative Interaction Analysis G cluster_0 Anomeric Effect in Spiroaminal lp n(O) sigma_star σ*(C-N) lp->sigma_star Hyperconjugative Interaction (Stabilization)

Sources

An In-depth Technical Guide to the Solubility of 1,9-Dioxa-4-azaspiro[5.5]undecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, understanding the fundamental physicochemical properties of novel chemical entities is not merely a preliminary step but a cornerstone of a successful research program. The solubility of a compound governs its behavior from early-stage screening assays to late-stage formulation and in vivo studies. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 1,9-Dioxa-4-azaspiro[5.5]undecane. While specific experimental solubility data for this compound is not widely published, this document will equip you with the theoretical knowledge and practical methodologies to determine and interpret its solubility profile in various organic solvents.

Unveiling this compound: A Structural and Physicochemical Analysis

This compound is a heterocyclic spiro compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1] Its unique three-dimensional structure, featuring a central spiro carbon atom connecting a morpholine and a tetrahydropyran ring, presents interesting possibilities for molecular interactions and, consequently, its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[1]
Molecular Weight157.21 g/mol PubChem[1]
XLogP3-0.4PubChem[1]
Hydrogen Bond Donors1 (the N-H group)PubChem[1]
Hydrogen Bond Acceptors3 (two O atoms, one N atom)PubChem[1]

The negative XLogP3 value suggests that this compound is predicted to be more hydrophilic than lipophilic. The presence of both hydrogen bond donors and acceptors indicates a high potential for forming hydrogen bonds with suitable solvents.[2][3] These features are critical in predicting its solubility in different organic solvents.

The Theoretical Framework of Solubility: "Like Dissolves Like" in Action

The adage "like dissolves like" is a foundational principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity of both the solute and the solvent, and their ability to engage in intermolecular forces such as hydrogen bonding and dipole-dipole interactions, are the primary drivers of solubility.[2]

Predicting the Solubility of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[5] Given the presence of N-H and ether-like oxygen functionalities in this compound, it is expected to exhibit good solubility in polar protic solvents due to strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.[5] The compound is likely to be soluble in these solvents, facilitated by dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak London dispersion forces.[2] Due to the polar nature of this compound, it is predicted to have poor solubility in nonpolar solvents.

Experimental Determination of Solubility: A Practical Guide

Since pre-existing data is scarce, the core of understanding the solubility of this compound lies in robust experimental determination. The choice of method often depends on the required throughput and accuracy.

The Gold Standard: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[6][7]

Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is then expressed in units such as mg/mL or mol/L.

Shake_Flask_Method cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B Reaches Equilibrium C Centrifuge/Sediment B->C D Filter supernatant C->D E Quantify concentration (HPLC, LC-MS) D->E Saturated Solution

Caption: Workflow for the Shake-Flask Solubility Assay.

High-Throughput Screening: Kinetic Solubility by Nephelometry

For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[8][9] Nephelometry, which measures the turbidity of a solution caused by precipitated compound, is a common high-throughput method.[10]

Protocol for Nephelometric Solubility Assay:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Dispensing: In a microtiter plate, dispense the organic solvent of interest.

  • Addition of Stock: Add a small volume of the DMSO stock solution to the organic solvent. The sudden change in solvent environment can cause precipitation if the compound's solubility is exceeded.

  • Measurement: Immediately measure the light scattering of the solution using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Nephelometry_Workflow A Prepare concentrated stock in DMSO C Add stock solution to solvent A->C B Dispense organic solvent into microplate B->C D Measure light scattering (Nephelometer) C->D Induces Precipitation E Determine kinetic solubility D->E Analyze Turbidity

Caption: High-Throughput Kinetic Solubility Workflow.

Implications for Drug Development

Understanding the solubility of this compound is critical for its advancement as a potential drug candidate.

  • Assay Development: Poor solubility can lead to false negatives in biological screens. Knowing the solubility in common assay solvents like DMSO is crucial for reliable data.[11]

  • Formulation Development: The choice of solvents for formulation is dictated by the compound's solubility.[12][13] Good solubility in a range of pharmaceutically acceptable solvents provides more formulation options.

  • Pharmacokinetics: A drug must be in solution to be absorbed. Solubility directly impacts bioavailability.[8][14]

Conclusion: A Path Forward

While a definitive, quantitative solubility profile of this compound in a wide array of organic solvents awaits exhaustive experimental validation, this guide provides a robust framework for any researcher poised to undertake this characterization. By combining a solid theoretical understanding of its molecular properties with rigorous experimental methodologies, the solubility of this promising spirocyclic compound can be thoroughly elucidated, paving the way for its potential applications in drug discovery and beyond.

References

  • Solubility and Polarity. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]

  • Bergström, C. A., & Avdeef, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review, 17(2), 10-17. Retrieved January 19, 2026, from [Link]

  • Solubility Of Polar Compounds: Unraveling The Secrets. (2025, November 16). Abraham Entertainment. Retrieved January 19, 2026, from [Link]

  • 1,9-Dioxa-4-azaspiro(5.5)undecane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 60-69. Retrieved January 19, 2026, from [Link]

  • 3.2 Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 19, 2026, from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved January 19, 2026, from [Link]

  • Jouyban, A. (2008). Review of the models for representing the solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Retrieved January 19, 2026, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 19, 2026, from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs. Retrieved January 19, 2026, from [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 19, 2026, from [Link]

  • <1236> SOLUBILITY MEASUREMENTS. (2016). USP-NF. Retrieved January 19, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2018). Chinese Pharmaceutical Journal, 53(1), 69-73. Retrieved January 19, 2026, from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane via Prins Cascade Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrogen-Containing Spiroketals in Medicinal Chemistry

The 1,9-dioxa-4-azaspiro[5.5]undecane scaffold represents a class of nitrogen-containing spiroketals that have garnered significant interest in the field of drug discovery. Spiroketal derivatives that incorporate a nitrogen atom have been investigated as potent tachykinin antagonists. Specifically, spiromorpholine derivatives have demonstrated high affinity and excellent penetration of the central nervous system.[1] These structures are known to exhibit a wide array of biological activities, including antiproliferative, anti-HIV, and NK1 receptor antagonist properties.[1] The unique three-dimensional architecture of the spirocyclic system offers a rigid framework that can be strategically functionalized to achieve specific interactions with biological targets. Furthermore, related diazaspiro[5.5]undecane derivatives have been explored as GABA receptor antagonists and for the treatment of pain and obesity, highlighting the therapeutic potential of this structural motif.[2][3][4]

The Prins cyclization is a powerful and versatile strategy for the construction of tetrahydropyran rings, which are prevalent structural units in numerous natural products.[1] A tandem or cascade Prins reaction provides a direct and atom-economical, one-pot approach for the stereoselective synthesis of complex heterobicycles.[1][5] This application note details a novel and efficient methodology for the synthesis of this compound derivatives through a Prins cascade cyclization, a process that has been underexplored for this particular heterocyclic system.[1]

Mechanistic Insights: The Prins Cascade Pathway to this compound

The formation of the this compound core proceeds through a carefully orchestrated cascade of reactions initiated by a Lewis acid catalyst. The general mechanism of the Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[6] In this specific application, a diol substrate, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, undergoes a bicyclization reaction with an aldehyde.

The proposed mechanism is as follows:

  • Activation of the Aldehyde: The Lewis acid (e.g., BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.

  • First Cyclization (Prins Reaction): The pendant homoallylic alcohol of the diol substrate attacks the activated aldehyde, forming an oxocarbenium ion intermediate. This is followed by an intramolecular cyclization, where the double bond attacks the oxocarbenium ion to form a six-membered tetrahydropyran ring and a new carbocation.

  • Second Cyclization (Intramolecular Trapping): The second hydroxyl group of the diol substrate then acts as an internal nucleophile, attacking the carbocation to form the second six-membered ring (the morpholine ring), thereby completing the spirocyclic framework.

  • Deprotonation: The final step involves the loss of a proton to regenerate the catalyst and yield the neutral this compound product.

This cascade process is highly efficient, assembling the complex spirocyclic system in a single synthetic operation.

Prins Cascade Cyclization Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product Diol N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Oxocarbenium_Ion Oxocarbenium Ion Intermediate Diol->Oxocarbenium_Ion First_Cyclization First Cyclization (Tetrahydropyran Formation) Diol->First_Cyclization Aldehyde Aldehyde (R-CHO) Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Coordination Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->Activated_Aldehyde Activated_Aldehyde->Oxocarbenium_Ion Nucleophilic Attack Oxocarbenium_Ion->First_Cyclization Intramolecular Attack Carbocation_Intermediate Spiro Carbocation Intermediate First_Cyclization->Carbocation_Intermediate Second_Cyclization Second Cyclization (Morpholine Formation) Carbocation_Intermediate->Second_Cyclization Intramolecular Nucleophilic Attack Product This compound Second_Cyclization->Product Deprotonation

Figure 1: Proposed mechanism for the Prins cascade cyclization.

Experimental Protocols

Synthesis of the Starting Diol: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

The synthesis of the key diol intermediate is a multi-step process that begins with readily available starting materials.[1]

Synthesis of Diol Allyl_Alcohol Allyl Alcohol Derivative (1) Mitsunobu Mitsunobu Coupling Allyl_Alcohol->Mitsunobu Aminoethanol Aminoethanol Derivative (2) Aminoethanol->Mitsunobu Di_TBS Di-TBS Protected Intermediate (3) Mitsunobu->Di_TBS Desilylation Desilylation (TBAF) Di_TBS->Desilylation Diol_Product N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (4) Desilylation->Diol_Product

Figure 2: Workflow for the synthesis of the diol precursor.

Step-by-Step Protocol:

  • Preparation of Allyl Alcohol Derivative (1): Synthesize the requisite allyl alcohol according to established literature procedures.[1]

  • Mitsunobu Coupling: To a solution of the allyl alcohol derivative (1) and an aminoethanol derivative (2) in an appropriate solvent (e.g., THF), add triphenylphosphine and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the di-TBS protected intermediate (3).

  • Desilylation: To a solution of the di-TBS protected intermediate (3) in THF, add a solution of tetrabutylammonium fluoride (TBAF) at 0 °C. Stir the reaction at room temperature until the starting material is consumed.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the desired diol, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (4).[1]

Prins Cascade Bicyclization: Synthesis of this compound Derivatives

General Procedure:

  • Reaction Setup: To a solution of the diol (4) (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a nitrogen atmosphere, cool the mixture to -50 °C.

  • Addition of Catalyst: Add BF₃·OEt₂ (1.2 equiv) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Stir the resulting mixture at -50 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound derivative.[1]

Results and Discussion: Scope and Selectivity

The developed Prins cascade cyclization protocol has been successfully applied to a variety of aldehydes, demonstrating its versatility. The reaction generally proceeds in high yields and with good to excellent diastereoselectivity.

EntryAldehydeProductYield (%)
1Benzaldehyde8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane90
2p-Tolualdehyde8-(p-Tolyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane95
3p-Methoxybenzaldehyde8-(4-Methoxyphenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane92
4p-Chlorobenzaldehyde8-(4-Chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane88
5Cinnamaldehyde8-Styryl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane85

Table 1: Synthesis of this compound Derivatives with Various Aldehydes.[7][8]

The choice of Lewis acid and reaction temperature was found to be crucial for achieving high selectivity. While In(OTf)₃ resulted in a mixture of diastereomers, BF₃·OEt₂ at low temperatures provided the desired product with high selectivity.[1] The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde.

Conclusion

This application note has detailed a robust and efficient method for the synthesis of this compound derivatives via a Prins cascade cyclization. The protocol is characterized by its operational simplicity, high yields, and excellent diastereoselectivity. This methodology provides a valuable tool for medicinal chemists and researchers in the field of drug development, enabling access to a class of compounds with significant therapeutic potential. The mechanistic insights and detailed experimental procedures provided herein are intended to facilitate the adoption and further exploration of this powerful synthetic strategy.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. Molecules, 27(17), 5621. [Link]

  • Kaib, P. S. J., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(34), 10822–10825. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins bicyclization for the synthesis of tetrahydropyran containing spiro-compounds. ResearchGate. [Link]

  • Wikipedia. (2023, December 1). Prins reaction. [Link]

  • Kaur, H., & Chimni, S. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136–1203. [Link]

  • de la Puente, M. L., & Martin, V. S. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(10), 1095–1114. [Link]

  • Penthala, N. R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10837–10853. [Link]

  • Chemler, S. R., et al. (2018). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Potential. ACS Omega, 3(11), 15937–15949. [Link]

Sources

Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane, a spiroketal amine scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is based on a diastereoselective Prins cascade cyclization, a powerful and efficient method for the construction of this unique molecular architecture.[1][2] This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction to this compound

Spirocyclic systems are three-dimensional structures that have gained considerable attention in modern drug discovery due to their conformational rigidity and novel chemical space compared to traditional flat aromatic structures. The this compound core, incorporating both a morpholine and a tetrahydropyran ring, presents a unique combination of heteroatoms and stereochemical complexity, making it an attractive scaffold for the development of new therapeutic agents.

Synthetic Strategy: The Prins Cascade Cyclization

The synthesis of the this compound core is achieved through a novel and efficient Prins cascade process.[1][2] This reaction involves the coupling of a carefully designed precursor, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, with an aldehyde, catalyzed by a Lewis acid. This methodology is noted for its high diastereoselectivity and good reaction yields.[1] For the synthesis of the parent this compound, formaldehyde is the aldehyde of choice.

The general workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow General Workflow for the Synthesis of this compound cluster_0 Precursor Synthesis cluster_1 Prins Cascade Cyclization cluster_2 Purification and Characterization Precursor_Synthesis Synthesis of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Prins_Reaction Reaction with Formaldehyde in the presence of a Lewis Acid Catalyst Precursor_Synthesis->Prins_Reaction Key Intermediate Purification Purification by Column Chromatography Prins_Reaction->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key precursor and the final Prins cascade cyclization to yield the target compound.

Part 1: Synthesis of the Precursor: N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

The synthesis of this precursor is a multi-step process that begins with commercially available materials. A plausible synthetic route starts from N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaNotes
N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide2697-65-6C₁₁H₁₇NO₄SStarting Material
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous
Pyridine110-86-1C₅H₅NAnhydrous
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂SReagent
Other necessary reagents for subsequent steps--As per standard organic synthesis procedures

Procedure for the synthesis of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide:

  • To a solution of diethanolamine in dichloromethane, add pyridine as a base.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Reflux the solution for several hours.

  • After the reaction is complete, remove the pyridine under reduced pressure.

  • The crude product can be purified by crystallization to yield N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide.

The subsequent steps to convert this intermediate to N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide involve selective protection, oxidation, and olefination reactions, which are standard procedures in organic synthesis and should be adapted from literature precedents for similar transformations.

Part 2: Prins Cascade Cyclization to this compound

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaNotes
N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide-C₁₄H₂₁NO₄SPrecursor
Formaldehyde (as paraformaldehyde)30525-89-4(CH₂O)nReagent
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous
Indium(III) chloride (InCl₃)10025-82-8InCl₃Catalyst
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃For quenching
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄For drying
Silica Gel7631-86-9SiO₂For column chromatography
Ethyl Acetate141-78-6C₄H₈O₂Eluent
Hexanes110-54-3C₆H₁₄Eluent

Reaction Scheme:

Reaction Scheme Prins Cascade Cyclization Precursor N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Product This compound Precursor->Product Formaldehyde Formaldehyde Formaldehyde->Product Catalyst InCl3, DCM Catalyst->Product

Caption: Reaction scheme for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To this solution, add paraformaldehyde (1.2 eq).

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Add indium(III) chloride (0.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.[3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the connectivity and stereochemistry of the spirocycle.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Indium(III) chloride: Corrosive and may cause severe skin burns and eye damage.[1][4][5] It is also harmful if swallowed or inhaled. Handle with extreme care and avoid generating dust.[1][4]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Formaldehyde (Paraformaldehyde): Toxic and a suspected carcinogen. Avoid inhalation of dust.

  • Sulfonamides: While the specific precursor's toxicity is not well-documented, related sulfonamides can cause skin and eye irritation.[6]

  • This compound: As a novel compound, its toxicological properties are not fully known.[7] It should be handled with care, assuming it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound based on the efficient Prins cascade cyclization. By following these guidelines, researchers can access this valuable scaffold for further exploration in various fields, particularly in the design and development of new therapeutic agents. Careful execution of the experimental procedures and adherence to safety precautions are paramount for a successful and safe synthesis.

References

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Indium (III) chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. Figshare. Retrieved from [Link]

  • Trace Sciences International. (n.d.). Indium (Chloride) - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

using 1,9-Dioxa-4-azaspiro[5.5]undecane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 1,9-Dioxa-4-azaspiro[5.5]undecane

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the this compound scaffold, a promising yet underexplored chemotype for modern drug discovery. We will delve into its strategic value, synthesis, and functionalization, providing field-proven protocols and conceptual frameworks for its application in developing novel therapeutic agents.

The Strategic Value of Spirocyclic Scaffolds in Drug Design

Medicinal chemistry has witnessed a paradigm shift from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich structures. This evolution is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property. Spirocycles, compounds where two rings share a single atom, are at the forefront of this movement.[1][2]

The core advantages of incorporating a spirocyclic scaffold like this compound include:

  • Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry. This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with improved solubility, reduced lipophilicity, and better metabolic stability compared to flat aromatic counterparts.[3]

  • Conformational Rigidity: The locked conformation of the spiro-system reduces the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and potency.[2][4]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to unique and often under-explored areas of chemical space, offering opportunities to develop first-in-class therapeutics with novel modes of action.[4][5]

The this compound system, integrating a morpholine and a tetrahydropyran ring through a spiroketal junction, is a particularly compelling scaffold. It combines the favorable properties of these two common pharmacophoric fragments into a rigid, three-dimensional structure with well-defined vectors for substitution.

Synthesis of the Core Scaffold: A Prins Cascade Approach

A novel and efficient method for constructing the this compound core has been developed, utilizing a highly diastereoselective Prins cascade cyclization.[1][3] This strategy provides a direct route to this pharmaceutically relevant scaffold. The key intermediate for derivatization is the free secondary amine, obtained after deprotection.

Diagram: Synthetic Workflow for the Core Scaffold

G cluster_synthesis Synthesis of Core Scaffold A N-(4-hydroxy-2-methylenebutyl)-N- (2-hydroxyethyl)-4-methylbenzenesulfonamide C Prins Cascade Cyclization (e.g., InCl3, CH2Cl2) A->C B Aldehyde (R-CHO) B->C D 4-Tosyl-8-R-1,9-Dioxa-4- azaspiro[5.5]undecane C->D Diastereoselective Spiroketalization E Deprotection (e.g., Mg, MeOH or HBr/Phenol) D->E F 8-R-1,9-Dioxa-4- azaspiro[5.5]undecane (Key Intermediate) E->F Free Amine for Derivatization

Caption: Synthetic route to the this compound core.

Protocol 1: Synthesis of 4-Tosyl-1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

This protocol is adapted from the Prins cascade methodology described by Reddy et al.[1]

Materials:

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.2 equiv)

  • Indium(III) chloride (InCl₃, 0.2 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the N-protected diol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C, add InCl₃ (0.2 equiv) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane derivative.

Protocol 2: N-Detosylation to Yield the Key Secondary Amine

Materials:

  • 4-Tosyl-1,9-dioxa-4-azaspiro[5.5]undecane derivative (1.0 equiv)

  • Magnesium turnings (10 equiv)

  • Methanol (MeOH, anhydrous)

  • Ammonium chloride (NH₄Cl, saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the tosylated spirocycle (1.0 equiv) in anhydrous methanol, add magnesium turnings (10 equiv).

  • Sonicate the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with CH₂Cl₂.

  • Transfer the filtrate to a separatory funnel and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free secondary amine, which can often be used in the next step without further purification.

Application in Library Generation for Drug Discovery

The synthesized this compound core is an ideal starting point for the creation of a diverse chemical library. The secondary amine at the 4-position serves as a versatile handle for introducing a wide range of chemical moieties to explore the structure-activity relationship (SAR). Literature on similar spirocyclic scaffolds suggests potential applications as antiproliferative and antiviral agents.[1]

Protocol 3: Library Generation via N-Acylation

This protocol creates a diverse set of amides, a common functional group in pharmaceuticals, by coupling the spirocyclic amine with various carboxylic acids.

Materials:

  • This compound intermediate (1.0 equiv)

  • Carboxylic acid (R-COOH, 1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dimethylformamide (DMF, anhydrous)

  • Water, Lithium Chloride (LiCl) solution (5%)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Add a solution of the spirocyclic amine (1.0 equiv) in DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, quench the reaction with water and extract with EtOAc (3x).

  • Wash the combined organic layers with 5% LiCl solution (to remove DMF) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by silica gel chromatography or preparative HPLC.

Protocol 4: Library Generation via Suzuki-Miyaura Cross-Coupling

This protocol introduces aryl or heteroaryl groups, which are critical for exploring interactions with aromatic binding pockets in many protein targets.

Materials:

  • This compound intermediate (1.0 equiv)

  • Aryl or heteroaryl bromide/iodide (Ar-X, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (1.4 equiv).

  • Add a solution of the spirocyclic amine (1.0 equiv) in anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the N-arylated spirocycle.

Hypothetical Screening Cascade for Compound Evaluation

Once a library of derivatives has been synthesized, a systematic approach is required to evaluate their biological activity. The following workflow is a template for assessing the antiproliferative activity of the new chemical entities (NCEs).

Diagram: Experimental Workflow for Biological Evaluation

G cluster_workflow Antiproliferative Screening Cascade start Synthesized Library of This compound Derivatives primary_screen Primary Screen: Single-Dose (e.g., 10 µM) Cell Viability Assay (e.g., MTT/CellTiter-Glo) on a Cancer Cell Line (e.g., HeLa, A549) start->primary_screen hit_selection Hit Selection: Identify compounds with >50% inhibition primary_screen->hit_selection dose_response Dose-Response Assay: Generate IC50 values for selected hits (e.g., 8-point concentration curve) hit_selection->dose_response Active Compounds hit_selection->dose_response ic50_table IC50 Determination & SAR Analysis dose_response->ic50_table selectivity Counter-Screening: Assess cytotoxicity against a non-cancerous cell line (e.g., HEK293) to determine selectivity index ic50_table->selectivity final_lead Lead Candidate Prioritization selectivity->final_lead

Caption: A workflow for identifying lead compounds from the synthesized library.

Data Presentation: A Representative Library

Clear and structured data presentation is crucial for SAR analysis. The table below provides a template for summarizing the results from a hypothetical library synthesis and screening effort.

Compound IDR-Group (Substitution at N-4)Mol. Wt. ( g/mol )IC₅₀ (µM) vs. HeLaSelectivity Index (SI)¹
SP-001-H (Core Amine)157.21> 50-
SP-002-C(O)Ph261.3215.23.1
SP-003-C(O)-(4-Cl-Ph)295.764.88.5
SP-004-C(O)-(4-MeO-Ph)291.3522.51.8
SP-005-C(O)-thiophen-2-yl267.358.16.2
SP-0064-fluorophenyl251.292.315.1
SP-007pyrimidin-2-yl235.271.122.4

¹ Selectivity Index (SI) = IC₅₀ (non-cancerous cell line) / IC₅₀ (HeLa)

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(16), 7699–7706. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3949-3954. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Batista, V. F., Pinto, D. C., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-536. [Link]

  • Carballo, R. M., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 8(1), 1-15. [Link]

Sources

Application Notes and Protocols: 1,9-Dioxa-4-azaspiro[5.5]undecane as a Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement, thereby enabling a more precise exploration of chemical space.[1][2][3][4] This departure from traditional flat, aromatic structures often correlates with improved aqueous solubility, metabolic stability, and target-binding affinity.[2][3]

The 1,9-dioxa-4-azaspiro[5.5]undecane core represents a particularly attractive scaffold. It combines the favorable attributes of a spirocyclic system with the presence of a secondary amine, which serves as a convenient handle for facile derivatization. This allows for the systematic modulation of molecular properties and the rapid generation of compound libraries for screening. The inherent chirality and defined spatial arrangement of the morpholine and tetrahydropyran rings offer a unique topographical presentation of substituents for interaction with biological targets.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the synthesis of novel compounds. We present detailed, field-proven protocols for the derivatization of the core structure via N-acylation and reductive amination, and discuss the rationale behind these synthetic strategies.

Physicochemical Properties of the this compound Scaffold

A foundational understanding of the physicochemical properties of the parent scaffold is crucial for designing derivatives with desired drug-like characteristics.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂PubChem CID: 65122347[2]
Molecular Weight 157.21 g/mol PubChem CID: 65122347[2]
XLogP3-AA (LogP) -0.4PubChem CID: 65122347[2]
Topological Polar Surface Area 30.5 ŲPubChem CID: 65122347[2]
Hydrogen Bond Donor Count 1PubChem CID: 65122347[2]
Hydrogen Bond Acceptor Count 3PubChem CID: 65122347[2]

The low LogP value indicates the hydrophilic nature of the scaffold, a desirable trait for improving aqueous solubility. The presence of both hydrogen bond donors and acceptors provides opportunities for forming key interactions with biological targets.

Synthetic Strategies for Derivatization

The secondary amine at the 4-position of the this compound scaffold is the primary site for introducing molecular diversity. The two most common and robust methods for its functionalization are N-acylation and reductive amination.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which is a prevalent feature in many approved drugs. This protocol details a standard procedure using an acyl chloride.

Rationale: The use of an acyl chloride in the presence of a non-nucleophilic base is a highly efficient method for acylation. The base neutralizes the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of reactants.

Workflow Diagram:

Nacylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Dissolve this compound and triethylamine in anhydrous DCM B Cool solution to 0 °C A->B C Add acyl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench with water D->E F Extract with DCM E->F G Wash with aq. HCl, aq. NaHCO3, and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J J I->J Characterize final product

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-acyl derivative.

Protocol 2: Reductive Amination of this compound

Reductive amination is a powerful method for forming C-N bonds and introducing a wide variety of alkyl substituents to the scaffold. This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Rationale: Reductive amination proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by STAB.[7] STAB is particularly effective as it is less basic and more sterically hindered than other borohydrides, making it selective for the iminium ion over the carbonyl starting material and tolerant of mildly acidic conditions which facilitate iminium ion formation.[8]

Workflow Diagram:

ReductiveAmination_Workflow cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification A Dissolve this compound and aldehyde/ketone in anhydrous DCE B Add Sodium Triacetoxyborohydride (STAB) A->B C Stir at room temperature B->C D Quench with saturated aq. NaHCO3 C->D E Extract with DCM D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G H H G->H Characterize final product

Sources

Application Notes & Protocols: Evaluating the Antiproliferative Activity of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Spiroheterocyclic Scaffolds

Spiroheterocycles represent a fascinating and structurally complex class of compounds that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional architecture offers a unique framework for exploring chemical space, often leading to compounds with high specificity and novel mechanisms of action. The 1,9-Dioxa-4-azaspiro[5.5]undecane core, a privileged scaffold, presents an intriguing starting point for the development of new therapeutic agents. While direct literature on this specific scaffold's antiproliferative activity is emerging, related spiro compounds have demonstrated potent antitumor properties.[1][2] Many of these molecules function by inducing apoptosis (programmed cell death) or causing cell cycle arrest in cancer cells.[1][3]

A promising mechanism for related spiro compounds involves the inhibition of the p53-MDM2 interaction.[1] The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its inactivation by the oncoprotein MDM2 is a common event in many cancers.[1] Small molecules that disrupt this interaction can reactivate p53, leading to tumor suppression.[1]

This guide provides a comprehensive framework for researchers to systematically evaluate the antiproliferative effects of novel this compound derivatives. It details robust protocols for initial cytotoxicity screening and subsequent mechanistic studies to elucidate how these compounds exert their effects at a cellular level.

Section 1: Initial Antiproliferative Screening Workflow

The initial phase of investigation involves screening the derivatives against a panel of cancer cell lines to determine their cytotoxic or growth-inhibitory potential. The Sulforhodamine B (SRB) and MTT assays are robust, high-throughput colorimetric methods ideal for this purpose.

Experimental Workflow: From Screening to Mechanism

The following diagram outlines a logical workflow for a comprehensive investigation into the antiproliferative properties of a new chemical entity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Data Interpretation A Select & Culture Cancer Cell Lines B Compound Treatment (Dose-Response) A->B C SRB or MTT Assay (48-72h) B->C D Calculate GI50/IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Active Compounds (Low GI50) F Apoptosis Assay (Annexin V/PI Staining) D->F Active Compounds (Low GI50) G Mechanism of Action (e.g., Western Blot for p53) E->G F->G H Determine Mode of Action: Cytostatic vs. Cytotoxic G->H

Caption: High-level workflow for evaluating novel antiproliferative compounds.

Protocol 1.1: Sulforhodamine B (SRB) Proliferation Assay

Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of viable cells. It is a reliable and sensitive endpoint that is less prone to interference from compound color or redox activity compared to metabolic assays.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung, MDA-MB-231 breast, HeLa cervical)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly decant the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.[4]

Section 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant antiproliferative activity (e.g., a low micromolar or nanomolar GI₅₀), the next critical step is to determine how it inhibits cell growth. The primary questions are whether the compound is cytostatic (arrests cell cycle) or cytotoxic (induces cell death) and, if cytotoxic, what is the mode of cell death (e.g., apoptosis, necrosis).

Protocol 2.1: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population.[5] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Treatment with an effective anticancer agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest.

Materials:

  • 6-well plates

  • Test compound and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[5]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours.[5]

  • Cell Harvesting: Collect both floating (potentially apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the adherent cells with PBS, and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Store at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Scientist's Note: RNase A is crucial to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[5] Use a linear scale for DNA content analysis.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare the profiles of treated cells to the vehicle control.

Protocol 2.2: Apoptosis Detection by Annexin V/PI Staining

Rationale: Apoptosis is a primary mode of action for many successful anticancer drugs.[7][8][9] This assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can label these cells. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Test compound and vehicle control

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells as described in Protocol 2.1.

  • Cell Harvesting: Collect all cells (adherent and floating) as described previously.

  • Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

Section 3: Data Presentation and Mechanistic Hypothesis

Quantitative Data Summary

Systematically organizing cytotoxicity data is crucial for structure-activity relationship (SAR) studies.

Compound IDDerivative StructureA549 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)HeLa GI₅₀ (µM)
LEAD-01 R = H0.265.122.45
LEAD-02 R = OCH₃1.150.100.18
LEAD-03 R = Cl0.580.951.02
Doxorubicin (Positive Control)0.050.080.06

Table based on representative data for analogous spiro compounds.[2]

Hypothesized Signaling Pathway

Based on the activity of related spiro-bisheterocycles, a plausible mechanism of action for this compound derivatives could be the disruption of the MDM2-p53 feedback loop.[1]

G cluster_p53_activation p53 Reactivation p53 p53 (Tumor Suppressor) MDM2 MDM2 (Oncoprotein) p53->MDM2 Upregulates p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates MDM2->p53 Ubiquitination & Degradation Spiro Spiro[5.5]undecane Derivative Spiro->MDM2 Inhibits Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Hypothesized p53-MDM2 pathway targeted by spiro compounds.[1]

Conclusion

This document provides a foundational guide for the systematic evaluation of this compound derivatives as potential antiproliferative agents. By combining robust initial screening with detailed mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their modes of action. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data. Further investigation into specific molecular targets, such as the p53-MDM2 interaction, will be crucial for the rational design and optimization of this promising class of molecules for cancer therapy.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Eray, M., & Nyström, M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]

  • Lee, S. H., & Kim, Y. J. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.7.1-1B.7.12. [Link]

  • Ben-M'barek, A., et al. (2018). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research, 38(1), 209-216. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Creative Diagnostics. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Creative Diagnostics. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • van der Sar, S. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1089-1105. [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. National Cancer Institute. [Link]

  • Springer Nature Experiments. (2026). MTT Assay Protocol. Springer Nature. [Link]

  • Ishizu, T., et al. (2019). Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs. International Journal of Molecular Sciences, 20(20), 5103. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Spironolactone selectively induces cell death and inhibits the growth... ResearchGate. [Link]

  • Cifuentes-Gomez, T., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10884-10904. [Link]

  • ResearchGate. (n.d.). Spironolactone inhibits the growth of cancer cells but not of healthy... ResearchGate. [Link]

  • Kemp, M. G. (2020). Spironolactone and XPB: An Old Drug with a New Molecular Target. International Journal of Molecular Sciences, 21(10), 3467. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(1), 123. [Link]

  • Wang, L., et al. (2016). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 59(1), 315-327. [Link]

  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • González-Bártulos, M., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(6), 1756. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors. Archiv der Pharmazie, 357(9), e2300562. [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-HIV Potential of Novel 1,9-Dioxa-4-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffolds as Anti-HIV Agents

The relentless global challenge of the HIV/AIDS pandemic necessitates a continuous search for novel antiretroviral agents.[1] The emergence of drug-resistant HIV strains underscores the urgency for new chemical entities with unique mechanisms of action.[1] Heterocyclic compounds have historically been a rich source of antiviral agents, forming the backbone of many clinically approved drugs.[1][2] Within this broad class, spirocyclic systems, such as the this compound scaffold, offer a unique three-dimensional architecture. This structural rigidity and complexity can facilitate precise interactions with biological targets, potentially leading to high potency and specificity.[3]

While direct anti-HIV activity of the this compound core has not been extensively reported, related spiro and heterocyclic compounds have demonstrated significant biological activities, including antiviral potential.[3][4] This guide, therefore, serves as a comprehensive roadmap for researchers who have synthesized novel derivatives of this compound and wish to systematically evaluate their potential as anti-HIV therapeutic agents. The protocols outlined herein are based on established, validated assays and provide a logical progression from initial toxicity screening to specific anti-HIV activity and mechanism of action studies.

I. Foundational Assays: Cytotoxicity and Initial Antiviral Screening

A critical first step in the evaluation of any new compound is to determine its toxicity to host cells.[5] This is essential to distinguish true antiviral effects from non-specific cell killing.[6] The selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a key parameter in early-stage drug development.[7]

Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Host cell line (e.g., TZM-bl, CEM-SS, or peripheral blood mononuclear cells (PBMCs))

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed 96-well plates with host cells at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and a solvent control (DMSO).

  • Incubate the plates for a period that mirrors the planned antiviral assay (typically 48-72 hours).[9]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile of this compound Derivatives
Compound IDScaffoldCC50 (µM) on TZM-bl cells
Example-001This compound>100
Example-002This compound75.3
Example-003This compound88.1

II. Cell-Based Anti-HIV Assays: Determining Antiviral Efficacy

Cell-based assays are crucial for determining a compound's ability to inhibit HIV replication in a cellular context. The TZM-bl reporter cell line is a widely used and validated tool for this purpose.[11]

Protocol 2: TZM-bl Reporter Gene Assay for Anti-HIV Activity (EC50 Determination)

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR. Upon HIV-1 infection, the viral Tat protein transactivates the LTR, leading to the expression of luciferase. A reduction in luciferase activity in the presence of a test compound indicates inhibition of viral replication.

Materials:

  • TZM-bl cells

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or pseudovirus

  • Complete growth medium (DMEM with 10% FBS)

  • Test compounds

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Pre-incubate serially diluted test compounds with a known titer of HIV-1 for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells. Include virus-only controls and cell-only controls.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control and determine the EC50 value.

Experimental Workflow: Anti-HIV Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action A Synthesized this compound Derivatives B Cytotoxicity Assay (MTT) Determine CC50 A->B C Cell-Based Anti-HIV Assay (TZM-bl) Determine EC50 A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Enzymatic Assays (RT, Protease, Integrase) D->E F Time-of-Addition Assay D->F G Lead Compound Identification E->G F->G

Caption: A streamlined workflow for the evaluation of novel anti-HIV compounds.

III. Elucidating the Mechanism of Action: Target-Based Assays

Once a compound demonstrates promising cell-based anti-HIV activity and low cytotoxicity, the next step is to identify its specific viral target. The primary enzymatic targets for antiretroviral drugs are reverse transcriptase (RT), protease (PR), and integrase (IN).[12][13][14]

Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 RT, which is responsible for converting the viral RNA genome into DNA.[13] Commercially available kits often use a non-radioactive colorimetric or fluorometric method.[15][16]

Procedure (General Outline):

  • A reaction mixture containing recombinant HIV-1 RT, a template-primer, and dNTPs is prepared.

  • The test compound is added to the reaction mixture.

  • The reaction is incubated to allow for DNA synthesis.

  • The amount of synthesized DNA is quantified, often through the incorporation of a labeled nucleotide (e.g., DIG-dUTP) followed by an antibody-based detection system.

  • A decrease in the signal compared to the no-inhibitor control indicates RT inhibition.

Protocol 4: HIV-1 Protease (PR) Inhibition Assay

Principle: This assay determines if a compound can block the activity of HIV-1 protease, which is essential for cleaving viral polyproteins into mature, functional proteins.[14] These assays typically use a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule.[17]

Procedure (General Outline):

  • Recombinant HIV-1 protease is incubated with the test compound.

  • A fluorogenic substrate is added.

  • The increase in fluorescence over time is measured.

  • Inhibition is observed as a reduction in the rate of fluorescence increase compared to the control.

Protocol 5: HIV-1 Integrase (IN) Inhibition Assay

Principle: This assay assesses the inhibition of HIV-1 integrase, the enzyme that inserts the viral DNA into the host cell's genome.[12] The assay can measure either the 3'-processing or the strand transfer step of integration.[12]

Procedure (General Outline for Strand Transfer):

  • A pre-processed viral DNA substrate is incubated with recombinant HIV-1 integrase and the test compound.

  • A target DNA substrate is added.

  • The reaction mixture is incubated to allow for the strand transfer reaction.

  • The integration product is detected, often using a capture-based ELISA-like format.

  • A decrease in the signal indicates integrase inhibition.

Potential Mechanisms of Action of Novel Anti-HIV Compounds

G cluster_0 HIV Life Cycle & Potential Inhibition Points HIV HIV Virion Entry Entry/Fusion HIV->Entry 1. Attachment & Fusion HostCell Host Cell (e.g., T-cell) RT RT Entry->RT 2. Uncoating & Reverse Transcription Integration Integration RT->Integration 3. Nuclear Import & Integration Protease Maturation (Polyprotein Cleavage) Integration->Protease 4. Transcription, Translation, Assembly & Budding Protease->HIV 5. Maturation Inhibitor This compound Derivative Inhibitor->RT RT Inhibitor Inhibitor->Integration Integrase Inhibitor Inhibitor->Protease Protease Inhibitor

Caption: Key stages in the HIV life cycle that can be targeted by antiviral drugs.

IV. Summary and Future Directions

The protocols detailed in this guide provide a robust framework for the initial assessment of novel this compound compounds as potential anti-HIV agents. By systematically determining cytotoxicity, cell-based antiviral efficacy, and the specific enzymatic target, researchers can efficiently identify promising lead compounds. Positive hits from this screening cascade would warrant further investigation, including studies against drug-resistant HIV-1 strains, more detailed mechanism of action studies, and eventual evaluation in animal models. The unique structural features of the spirocyclic scaffold hold promise for the development of a new generation of antiretroviral drugs.

References

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. (n.d.). PubMed.
  • Drug Discovery and Exploration of Heterocycles for the Development of Anti-HIV Agents. (2025). Infectious Disorders - Drug Targets.
  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin.
  • Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. (n.d.). NIH.
  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). MDPI.
  • General HIV-1 Protease Assay Kit-CAA09320.1. (n.d.). MyBioSource.
  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
  • HIV 1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio.
  • Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. (2021, October). HCV Database.
  • HIV-1 Protease Inhibitor Screening Kit (Fluorometric). (2023, August 18). Abcam.
  • Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. (n.d.). PubMed Central.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PubMed Central.
  • HIV-1 Reverse Transcriptase assay kit. (n.d.). MyBioSource.
  • Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). BenchChem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • How to screen antiviral drugs?. (2024, October 10). DIFF Biotech.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • MTT assay protocol. (n.d.). Abcam.
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.). PubMed Central.
  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for the NMR Analysis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold

The this compound core represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure, incorporating both piperidine and morpholine-like features, provides a unique framework for the design of novel therapeutic agents. The precise stereochemical and conformational properties of this spirocyclic system are critical determinants of its biological activity, making detailed structural elucidation an essential aspect of its chemical and pharmacological characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for unambiguously determining the structure and stereochemistry of such molecules in solution.[1]

This comprehensive guide provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and conformational assessment of this important heterocyclic system. The protocols and data interpretation guidelines presented herein are synthesized from established principles of NMR spectroscopy and data from closely related analogs, providing a scientifically rigorous framework for analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted Chemical Shifts for this compound:

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2, 6~3.6 - 3.8~65 - 67
3, 5~2.7 - 2.9~48 - 50
7, 11~1.5 - 1.7~33 - 35
8, 10~3.8 - 4.0~60 - 62
Spiro C (5a)-~72 - 74
NHVariable (broad)-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[2] Given that this compound is a secondary amine, it may be hygroscopic.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with the potential for hydrogen bonding, such as secondary amines, methanol-d₄ (CD₃OD) can be a better solvent and may provide sharper signals for the NH proton.[3]

  • Dissolution: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure no solid particles are present.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve Transfer to vial vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter cap Cap and Label Tube filter->cap

A streamlined workflow for preparing the NMR sample.
II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary to optimize spectral quality.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-64Sufficient for good signal-to-noise with the recommended sample concentration.
Acquisition Time~4 secondsProvides adequate resolution.
Relaxation Delay2-5 secondsAllows for full relaxation of protons, important for accurate integration.
Spectral Width12-16 ppmEncompasses the expected chemical shift range for organic molecules.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling.
Number of Scans1024 or more¹³C has a low natural abundance, requiring more scans.
Acquisition Time~1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2 secondsAdequate for most carbon nuclei.
Spectral Width220-240 ppmCovers the full range of expected ¹³C chemical shifts.

Data Interpretation: Unraveling the Structure

The unique spirocyclic structure of this compound gives rise to a distinct NMR signature.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct multiplets corresponding to the methylene protons of the two heterocyclic rings. The protons on the carbons adjacent to the oxygen atoms (positions 2, 6, 8, and 10) will be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (positions 3 and 5) and the aliphatic carbons (positions 7 and 11). The NH proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectrum

Due to the symmetry of the molecule, the proton-decoupled ¹³C NMR spectrum is expected to show five signals:

  • Spiro Carbon (C5a): This quaternary carbon will appear as a singlet and is expected to be in the range of 72-74 ppm.

  • Carbons adjacent to Oxygen: Two distinct signals are expected for the carbons in the morpholine-like (C2, C6) and piperidine-like (C8, C10) portions of the molecule.

  • Carbons adjacent to Nitrogen (C3, C5): These carbons will appear at a characteristic chemical shift for amines.

  • Aliphatic Carbons (C7, C11): These carbons will be the most shielded and appear at the highest field (lowest ppm value).

2D NMR Spectroscopy for Unambiguous Assignment

For a molecule with overlapping signals, 2D NMR experiments are indispensable for complete and unambiguous assignment of all proton and carbon resonances.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[6] It is essential for identifying the connectivity of protons within each of the heterocyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[7] It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[7] It is particularly useful for identifying quaternary carbons (like the spiro carbon) and for confirming the overall connectivity of the molecular framework.

G cluster_workflow 2D NMR Assignment Workflow H1 ¹H NMR Spectrum COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Proton Spin Systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC C13 ¹³C NMR Spectrum HSQC->C13 Assign Protonated Carbons Structure Final Structure Confirmation HMBC->Structure Confirm Connectivity & Assign Quaternary Carbons C13->HMBC

A logical workflow for 2D NMR spectral assignment.

Conformational Analysis

The this compound molecule is expected to exist in a chair-chair conformation. The analysis of the coupling constants in the ¹H NMR spectrum can provide valuable insights into the preferred conformation and the relative stereochemistry of the protons.[8] For instance, large axial-axial coupling constants (typically 8-12 Hz) are expected for vicinal protons in a trans-diaxial arrangement.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By following the detailed procedures for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR techniques, researchers can confidently elucidate the structure and conformational properties of this important heterocyclic scaffold. The provided predicted spectral data and interpretation guidelines offer a valuable reference for the successful characterization of this and related molecules.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved January 19, 2026, from [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]

  • Complete assignment of the ¹H and ¹³C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ¹H and ¹³C NMR spectra of N-substituted morpholines. (2005, August). Magnetic Resonance in Chemistry. Retrieved January 19, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. Retrieved January 19, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]

  • ¹H-NMR spectra of tosyl starch prepared under the conditions using (a)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ¹H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • NMR sample preparation for highly hygroscopic compound? (2017, February 20). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 19, 2026, from [Link]

  • A one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-3-oxo (or thioxo)-1,5,9-triones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 19, 2026, from [Link]

  • H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 19, 2026, from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved January 19, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 19, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 19, 2026, from [Link]

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N Tosyl Imines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • a one-pot synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010, February 19). IRIS Unibas. Retrieved January 19, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Chemical Shifts and Shielding. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. (2021, December 13). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Chemical Shift In NMR Spectroscopy. (2018, December 10). YouTube. Retrieved January 19, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. Retrieved January 19, 2026, from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved January 19, 2026, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Functionalization of the 1,9-Dioxa-4-azaspiro[5.5]undecane Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,9-Dioxa-4-azaspiro[5.5]undecane Scaffold in Drug Discovery

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This spirocyclic system, featuring a secondary amine at the 4-position, serves as a versatile anchor point for a variety of functionalization reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of this motif and its analogues has been instrumental in the development of novel therapeutics for a range of diseases, including cancer and central nervous system disorders.[1] This guide provides a comprehensive overview of the key methodologies for the functionalization of the this compound core, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Core Synthesis: Accessing the this compound Framework

While the primary focus of this guide is the functionalization of the pre-existing core, a brief overview of its synthesis provides valuable context. A notable and efficient method for the construction of the this compound ring system is through a Prins cascade cyclization. This elegant approach involves the coupling of aldehydes with a suitably designed homoallylic alcohol, such as N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, to diastereoselectively yield the desired spirocyclic product.[2][3] This method offers a direct and efficient entry point to the core structure, setting the stage for subsequent derivatization.

Key Functionalization Strategies at the N-4 Position

The secondary amine at the 4-position of the this compound core is the primary site for introducing molecular diversity. The following sections detail robust and widely applicable protocols for its functionalization.

I. N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for expanding the chemical space around the spirocyclic core. Two primary methods are commonly employed: direct alkylation with alkyl halides and reductive amination.

A. Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, offering excellent control and avoiding the over-alkylation that can plague direct alkylation methods. The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the spirocyclic amine with an aldehyde or ketone, which is then reduced in situ.

Protocol 1: Reductive Amination of this compound with an Aldehyde

  • Materials:

    • This compound (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde (1.1 equiv) in anhydrous DCM or DCE (to a concentration of approximately 0.1 M).

    • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The reaction may be slightly exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated this compound derivative.

B. Direct Alkylation with Alkyl Halides

This classic SN2 reaction provides a straightforward method for introducing simple alkyl groups. The choice of base is critical to neutralize the hydrohalic acid byproduct and prevent the formation of the unreactive ammonium salt.

Protocol 2: Direct N-Alkylation of this compound with an Alkyl Halide

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., iodide or bromide) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in ACN or DMF, add the base (K₂CO₃ or Et₃N, 2.0 equiv).

    • Add the alkyl halide (1.1 equiv) to the stirred suspension at room temperature.

    • Heat the reaction mixture to a temperature appropriate for the reactivity of the alkyl halide (e.g., 50-80 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent such as ethyl acetate.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the desired tertiary amine.

II. N-Acylation: Formation of Amide Derivatives

N-acylation is a crucial transformation for introducing amide functionalities, which are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and their metabolic stability. This can be readily achieved using acyl chlorides or anhydrides.

Protocol 3: N-Acylation of this compound with an Acyl Chloride

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (1.05 equiv)

    • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) and the base (Et₃N or pyridine, 1.2 equiv) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by flash column chromatography or recrystallization. An example of a successfully synthesized acylated derivative is 4-acetyl-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid.[4]

III. N-Arylation: Crafting C(aryl)-N Bonds

The introduction of aryl or heteroaryl moieties at the N-4 position is a powerful strategy for modulating the pharmacological profile of the spirocyclic core. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice for this transformation.

A. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C(aryl)-N bonds. It offers a broad substrate scope and functional group tolerance.

Protocol 4: Buchwald-Hartwig N-Arylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Aryl halide (bromide or chloride) or triflate (1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous Toluene or Dioxane

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the aryl halide (1.2 equiv), palladium precatalyst, and phosphine ligand.

    • Add the base to the tube.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add a solution of this compound (1.0 equiv) in anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

B. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. While it often requires higher temperatures than palladium-catalyzed methods, it can be a valuable alternative, particularly for certain substrates.

Protocol 5: Ullmann N-Arylation of this compound

  • Materials:

    • This compound (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • Copper(I) iodide (CuI) (10-20 mol%)

    • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (20-40 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

    • Ammonium hydroxide solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vessel, add the aryl iodide (1.2 equiv), CuI, the ligand, and the base.

    • Add a solution of this compound (1.0 equiv) in anhydrous DMSO or DMF.

    • Heat the reaction mixture to 100-140 °C under an inert atmosphere and monitor its progress.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with aqueous ammonium hydroxide solution to remove copper salts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

Functionalization MethodReagentsTypical SolventsTemperatureAdvantagesPotential Challenges
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, DCERoom Temp.High selectivity, mild conditions, avoids over-alkylationStoichiometric use of hydride reagent
Direct Alkylation Alkyl Halide, K₂CO₃/Et₃NACN, DMF50-80 °CSimple procedure, readily available reagentsRisk of over-alkylation, may require elevated temperatures
N-Acylation Acyl Chloride, Et₃N/PyridineDCM0 °C to Room Temp.Fast reaction, high yields, stable productsAcyl chlorides can be moisture-sensitive
Buchwald-Hartwig Amination Aryl Halide, Pd-catalyst, Ligand, BaseToluene, Dioxane80-110 °CBroad substrate scope, high functional group toleranceCost of catalyst and ligands, requires inert atmosphere
Ullmann Condensation Aryl Iodide, CuI, Ligand, BaseDMSO, DMF100-140 °CAlternative to Pd-catalysis, good for electron-deficient arylsHigh reaction temperatures, potential for side reactions

Experimental Workflows and Logical Relationships

Workflow for N-Functionalization of the Spirocyclic Core

Functionalization_Workflow Start This compound Core N_Alkylation N-Alkylation Start->N_Alkylation N_Acylation N-Acylation Start->N_Acylation N_Arylation N-Arylation Start->N_Arylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) N_Alkylation->Reductive_Amination Direct_Alkylation Direct Alkylation (Alkyl Halide, Base) N_Alkylation->Direct_Alkylation Acyl_Chloride Acylation (Acyl Chloride, Base) N_Acylation->Acyl_Chloride Buchwald_Hartwig Buchwald-Hartwig (Ar-X, Pd-catalyst) N_Arylation->Buchwald_Hartwig Ullmann Ullmann Condensation (Ar-I, CuI) N_Arylation->Ullmann Product_Library Library of Functionalized Spirocycles Reductive_Amination->Product_Library Direct_Alkylation->Product_Library Acyl_Chloride->Product_Library Buchwald_Hartwig->Product_Library Ullmann->Product_Library Method_Selection Desired_Group Desired Functional Group? Alkyl Alkyl Desired_Group->Alkyl Acyl Acyl Desired_Group->Acyl Aryl Aryl/Heteroaryl Desired_Group->Aryl Steric_Hindrance High Steric Hindrance? Alkyl->Steric_Hindrance Acylation Use Acyl Chloride Protocol Acyl->Acylation Functional_Groups Sensitive Functional Groups? Aryl->Functional_Groups Reductive_Amination Use Reductive Amination Steric_Hindrance->Reductive_Amination Yes Direct_Alkylation Consider Direct Alkylation Steric_Hindrance->Direct_Alkylation No Buchwald_Hartwig Use Buchwald-Hartwig Functional_Groups->Buchwald_Hartwig Yes Ullmann Consider Ullmann Condensation Functional_Groups->Ullmann No

Caption: A decision tree to guide the selection of the most appropriate functionalization method based on the desired substituent and substrate properties.

Conclusion: Unlocking the Potential of a Privileged Scaffold

The this compound core represents a valuable starting point for the design and synthesis of novel, three-dimensional drug candidates. The functionalization of the N-4 position through the robust and versatile methods detailed in this guide—N-alkylation, N-acylation, and N-arylation—provides medicinal chemists with a powerful toolkit to systematically explore structure-activity relationships and optimize lead compounds. By understanding the nuances of each protocol and making informed decisions based on the desired molecular complexity and substrate compatibility, researchers can effectively leverage this privileged scaffold to accelerate their drug discovery programs.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. Pubs.acs.org. [Link]

  • AA Blocks. (n.d.). 4-acetyl-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds.
  • Google Patents. (n.d.). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Hansen, K. B., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. eprints.soton.ac.uk. [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. Retrieved January 19, 2026, from [Link]

  • Vidal, D., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2289-2306. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The this compound core, a spiroketal containing a morpholine-like motif, is a valuable building block in medicinal chemistry. However, its synthesis can present unique challenges related to stereocontrol, yield, and purification.

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of the this compound scaffold.

Q1: What is the most reliable and modern method for synthesizing the this compound core?

The most recently reported and highly efficient method is a novel Prins cascade cyclization.[1][2] This strategy involves the coupling of various aldehydes with a bespoke homoallylic alcohol, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, to construct the spirocyclic system.[1] This method is notable for its high diastereoselectivity and good yields, representing a significant advancement over classical spiroketalization approaches which often require harsh conditions and yield complex mixtures.[1][3]

Q2: I am observing low yields in my spiroketalization reaction. What are the common causes?

Low yields in spiroketal synthesis can typically be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Substrate Decomposition: Spiroketals and their precursors can be sensitive to the acidic conditions often used for cyclization.[4] Prolonged reaction times or excessively high temperatures can lead to degradation or the formation of side products like enol ethers.

  • Poor Quality of Reagents: The presence of moisture or impurities in solvents or starting materials can inhibit the catalyst and interfere with the reaction. Ensure all reagents are pure and reactions are conducted under anhydrous conditions where necessary.

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness varies with the substrate.[4][5] For the Prins cascade method, a catalyst like InCl₃ is used, and its activity is crucial.[1]

Q3: My main challenge is controlling stereochemistry. I'm obtaining a mixture of diastereomers. How can I improve selectivity?

Stereocontrol is the central challenge in spiroketal synthesis. The final stereochemistry is often a result of either kinetic or thermodynamic control.

  • Thermodynamic Control: At higher temperatures or with prolonged exposure to an acid catalyst, the system can equilibrate to the most stable diastereomer.[6] This isomer is typically the one that minimizes steric interactions and maximizes stabilizing effects like the anomeric effect.

  • Kinetic Control: Running the reaction at lower temperatures for shorter durations can favor the kinetically formed product, which may not be the most stable isomer.[7]

  • Catalyst-Directed Control: The Prins cascade method is reported to be highly diastereoselective, suggesting a well-ordered, kinetically controlled transition state.[1] For other systems, specialized catalysts, such as confined Brønsted acids, have been designed to induce high enantioselectivity in spiroacetalization reactions by creating a sterically demanding chiral microenvironment.[8]

Q4: The nitrogen at the 4-position is protected with a tosyl group in the Prins cascade method. Why is this necessary and how can it be removed?

The N-tosyl group serves two primary functions:

  • Protection: It prevents the secondary amine from engaging in unwanted side reactions, such as reacting with the aldehyde or the carbocation intermediates formed during the cascade.

  • Activation/Directing Group: Its electron-withdrawing nature can influence the reactivity and conformational preferences of the molecule, contributing to the high diastereoselectivity observed.

Standard conditions for N-tosyl deprotection, such as treatment with HBr in acetic acid or using reducing agents like sodium naphthalenide or magnesium in methanol, can be employed. However, the chosen method must be compatible with the potentially acid-labile spiroketal moiety.

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Product Formation
Potential CauseRecommended Solution
Poor Quality Starting Materials The key precursor, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, must be of high purity. Purify via column chromatography if necessary. Ensure the aldehyde is free of carboxylic acid impurities.
Inactive Catalyst The Lewis acid catalyst (e.g., InCl₃) is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar).
Incorrect Reaction Temperature While the Prins cascade is robust, extreme temperatures can cause degradation. The reported temperature is room temperature; ensure your reaction is maintained similarly.[1]
Solvent Impurities Use anhydrous solvent (e.g., CH₂Cl₂) to prevent quenching of the catalyst and intermediates.
Problem 2: Significant Side Product Formation
Potential CauseRecommended Solution
Intermolecular Reactions If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cascade. Run the reaction at a lower concentration (e.g., 0.05 M).
Formation of Enol Ethers Under strongly acidic conditions, spiroketals can undergo ring-opening to form stable enol ethers.[4] Ensure the catalyst loading is not excessive and that the reaction is quenched promptly upon completion.
Aldehyde Self-Condensation This can occur if the aldehyde is particularly prone to aldol-type reactions. Add the aldehyde slowly to the reaction mixture containing the other components to maintain its low effective concentration.
Problem 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Co-elution of Diastereomers If minor, inseparable diastereomers are present, consider modifying the reaction to improve selectivity (see FAQ Q3). For purification, try different solvent systems for column chromatography (e.g., ethyl acetate/hexanes vs. ether/dichloromethane). Sometimes, converting the product to a crystalline derivative can facilitate separation.
Persistent Starting Material If the reaction did not go to completion, separating the polar homoallylic alcohol from the spiroketal product can be challenging. Ensure the reaction runs to completion using TLC monitoring. A carefully selected gradient elution is crucial.
Product Instability on Silica Gel The acidic nature of standard silica gel can sometimes cause degradation of sensitive spiroketals. Consider using deactivated (neutral) silica gel or alumina for chromatography. Alternatively, a rapid filtration through a plug of silica followed by crystallization may be effective.

Visualization of Key Processes

General Troubleshooting Workflow

This diagram outlines a systematic approach to addressing unexpected experimental outcomes.

cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation cluster_3 Outcome start Unexpected Result (e.g., Low Yield, Impurities) analyze_mixture Characterize Mixture (NMR, LC-MS) start->analyze_mixture check_reagents Verify Reagent Purity & Stoichiometry purify_reagents Purify/Replace Reagents check_reagents->purify_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) optimize_conditions Optimize Conditions (Consult Guide) check_conditions->optimize_conditions analyze_mixture->check_reagents Impurity Detected? analyze_mixture->check_conditions Incomplete Reaction? re_run Re-run Experiment purify_reagents->re_run optimize_conditions->re_run success Successful Synthesis re_run->success

Caption: A logical workflow for troubleshooting synthetic challenges.

Simplified Prins Cascade Reaction Mechanism

This diagram illustrates the key steps in the formation of the this compound core.

A Aldehyde + Lewis Acid B Activated Oxonium Ion A->B Activation D First Cyclization (Prins Reaction) B->D Nucleophilic Attack by Alkene C Homoallylic Alcohol Precursor C->D E Hemiketal Intermediate D->E F Second Cyclization (Spiroketalization) E->F Intramolecular Attack by Hydroxyl Group G Final Product (N-Tosyl Protected) F->G Proton Loss

Caption: Key mechanistic steps of the Prins cascade spiroketalization.

Experimental Protocols & Data

Protocol: Synthesis of 4-Tosyl-8-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane

This protocol is adapted from the highly diastereoselective Prins cascade cyclization method reported by Reddy, B. V. S. et al.[1]

Materials:

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Indium(III) chloride (InCl₃, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (e.g., 315 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under a nitrogen atmosphere, add benzaldehyde (e.g., 117 mg, 1.1 mmol).

  • Add InCl₃ (e.g., 22 mg, 0.1 mmol) to the mixture in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10-20%) to afford the pure product.

Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The reported ¹H NMR data shows characteristic signals for the tosyl group and the protons on the spiroketal core.[1]

Data: Scope of the Prins Cascade Reaction with Various Aldehydes

The following table summarizes the reported efficiency of the reaction with a range of aromatic and aliphatic aldehydes, demonstrating the versatility of the method.[1]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde3.592
24-Chlorobenzaldehyde3.095
34-Methoxybenzaldehyde4.090
42-Naphthaldehyde4.088
5Cinnamaldehyde4.585
6Cyclohexanecarboxaldehyde5.082
7Isovaleraldehyde5.080

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2008). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 73(17), 6945-6948. [Link]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2008). Supporting Information for Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. [Link]

  • DeKimpe, N., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7, 23655-23673. [Link]

  • Reddy, B. V. S., et al. (2008). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. [Link]

  • Paquette, L. A., & Weingartner, T. F. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(12), 2003-2006. [Link]

  • Zheng, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-103. [Link]

  • Crimmins, M. T., & She, J. (2004). Preparation of the 5/5-Spiroketal of the Ritterazines. Organic Letters, 6(6), 913-916. [Link]

  • Crimmins, M. T., & Shamszad, M. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA, Inc.[Link]

  • Floreancig, P. E., et al. (2011). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 133(43), 17493-17503. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315-319. [Link]

  • List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315-319. [Link]

Sources

Technical Support Center: Improving the Yield of Prins Cascade Cyclization for Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I understand that the synthesis of complex spirocyclic architectures is both a formidable challenge and a gateway to novel therapeutics and materials. The Prins cascade cyclization is a powerful tool in this endeavor, but its path to high yield and selectivity is often nuanced.

This guide is structured to address the practical, real-world issues you encounter at the bench. We will move beyond simple protocols to explore the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize rationally.

Troubleshooting Guide: From Low Yields to High Selectivity

This section directly addresses the most common hurdles encountered during the Prins spirocyclization. Each question is a launchpad into the mechanistic subtleties of the reaction, providing not just solutions, but understanding.

Q1: My reaction yield is consistently low. What are the primary factors to investigate for a Prins spirocyclization?

1. Catalyst Activity and Choice: The engine of the Prins reaction is the acid catalyst, which generates the key oxocarbenium ion intermediate.[1][2][3] If the catalyst is weak, inactive, or used in suboptimal amounts, the reaction will stall.

  • Lewis vs. Brønsted Acids: Both have distinct roles. Lewis acids (e.g., SnBr₄, FeCl₃, In(OTf)₃) are excellent at activating the carbonyl group.[1] Brønsted acids (e.g., TfOH, p-TsOH) are also effective and can be more aggressive.[1][4] The choice depends on your substrate's sensitivity. For delicate substrates, a milder Lewis acid might prevent degradation.

  • Catalyst Loading: Insufficient catalyst won't drive the reaction to completion. Conversely, excessive catalyst can lead to a plethora of side reactions. A screening of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) is a critical first step.

  • Anhydrous Conditions: Many Lewis acids are moisture-sensitive. Ensure your reaction is run under strictly anhydrous conditions using flame-dried glassware and dry solvents to prevent catalyst deactivation. The use of molecular sieves is also highly recommended.[1][4]

2. Reaction Temperature: Temperature exerts significant control over reaction kinetics and the selectivity between desired and undesired pathways.

  • Low Temperatures: Often favor higher selectivity by minimizing side reactions like elimination.[1][5] Starting your reaction at a low temperature (e.g., -78 °C or -40 °C) and slowly warming to room temperature is a standard practice.

  • Incomplete Reactions: If you observe unreacted starting material at low temperatures, a modest increase in temperature may be necessary to overcome the activation energy barrier.[5]

3. Solvent Effects: The solvent's role extends beyond simply dissolving reactants; it must stabilize the charged intermediates that are central to the Prins mechanism.

  • Polarity: Non-polar solvents may not adequately stabilize the oxocarbenium and subsequent cationic intermediates, stalling the reaction. Chlorinated solvents like dichloromethane (DCM) are common.[1]

  • Carbocation Stabilization: For particularly challenging cyclizations, highly polar, non-nucleophilic co-solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can be added to stabilize cationic intermediates and dramatically improve yields.[1][4]

Below is a logical workflow for troubleshooting low yields.

G cluster_0 start Low Yield Observed catalyst Step 1: Verify Catalyst - Is it active? - Are conditions anhydrous? - Screen catalyst loading (5-20 mol%). start->catalyst Begin Troubleshooting temp Step 2: Optimize Temperature - Start low (-40°C to 0°C). - Is the reaction incomplete? Gradually warm. - Are there side products? Keep temp low. catalyst->temp If yield is still low solvent Step 3: Evaluate Solvent - Is it sufficiently polar (e.g., DCM)? - Add stabilizing co-solvent (e.g., HFIP). - Screen different solvents. temp->solvent If yield is still low success Yield Improved solvent->success Optimization Complete G cluster_0 Favorable Transition State cluster_1 Unfavorable Transition State a Large group (R) in equatorial position b Oxocarbenium Ion a->b c Alkene Attack b->c d Lower Energy c->d e Major Diastereomer d->e f Large group (R) in axial position g 1,3-Diaxial Steric Clash f->g h Higher Energy g->h i Minor Diastereomer h->i

Control of diastereoselectivity via transition state energetics.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Prins cascade cyclization for spiro compounds?

The mechanism is a beautiful cascade of cationic intermediates, initiated by an acid catalyst.

  • Activation & Oxocarbenium Formation: The acid catalyst (Lewis or Brønsted) activates the aldehyde or ketone carbonyl group, making it highly electrophilic. The nearby hydroxyl group of the substrate attacks this activated carbonyl to form a hemiacetal, which then loses water to generate a key oxocarbenium ion intermediate.

  • Intramolecular Cyclization (Prins Cyclization): The pendant alkene acts as an internal nucleophile, attacking the oxocarbenium ion. This is the crucial C-C bond-forming step that establishes the first ring.

  • Second Cyclization (Spiro-annulation): This initial cyclization generates a new cationic intermediate. A suitably positioned nucleophile (often another alkene or an aromatic ring within the substrate) then attacks this cation in a second intramolecular step to form the spiro-center and close the second ring.

  • Termination: The cascade terminates when the final cationic intermediate is quenched by a nucleophile (e.g., a halide from the catalyst system, water during workup) or through elimination of a proton to form a double bond.

G A 1. Aldehyde + Alcohol + Acid Catalyst (H+) B 2. Oxocarbenium Ion Formation A->B Activation C 3. Intramolecular Alkene Attack (First Cyclization) B->C Prins Cyclization D 4. Cationic Intermediate Formation C->D E 5. Second Nucleophilic Attack (Spiro-annulation) D->E Cascade Step F 6. Stable Spiro-compound E->F Termination

Simplified mechanism of Prins spirocyclization.
Q2: How does the choice of acid catalyst impact the reaction?

The choice between a Lewis acid and a Brønsted acid is a critical decision that influences reaction rate, selectivity, and substrate compatibility.

Catalyst TypeCommon ExamplesMechanism of ActionAdvantagesDisadvantages
Brønsted Acids TfOH, p-TsOH, Tf₂NH [1][4][6]Protonate the carbonyl oxygen directly.Highly active, often require low catalyst loading. Effective for less reactive substrates.Can be overly aggressive, leading to substrate degradation or elimination side products. [5]
Lewis Acids FeCl₃, In(OTf)₃, SnBr₄, TMSOTf [1][2][7]Coordinate to the carbonyl oxygen, increasing its electrophilicity.Generally milder, offering better control and selectivity. Wide range of activities available.Can be sensitive to moisture. Stoichiometric amounts may be needed in some cases. Halide-containing Lewis acids can lead to halogenated byproducts.
Chiral Acids BINOL-derived phosphoric acids, Imino-imidodiphosphates (iIDPs) [3][8]Combine Brønsted acidity with a defined chiral pocket.Enable enantioselective and diastereoselective transformations. [3][8]Can be expensive and require careful optimization for each specific substrate.

Experimental Protocols

Protocol 1: General Procedure for TfOH-Catalyzed Prins Cascade Carbocyclization

This protocol, adapted from literature procedures, is a robust starting point for optimizing the cyclization of arenyne alcohols with aldehydes to form spirocyclic systems. [1][4] 1. Preparation:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add 5 Å molecular sieves (approx. 100 mg per 0.2 mmol of substrate).

  • Add a solution of the arenyne alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in the chosen solvent system. A common starting point is a mixture of dichloromethane (DCM) and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). [4]A typical ratio is 4:1 DCM:HFIP.

  • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).

2. Reaction Initiation and Monitoring:

  • Prepare a stock solution of trifluoromethanesulfonic acid (TfOH) in DCM.

  • Slowly add the TfOH solution (e.g., 20 mol%) dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-compound.

References

  • Prieto, L., Reyes, E., Vicario, J. L., & Uria, U. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]

  • Prieto, L., Reyes, E., Vicario, J. L., & Uria, U. (2022). Recent Advances in the Prins Reaction. PMC - PubMed Central - NIH. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2018). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. Asian Journal of Organic Chemistry. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • General mechanism of Prins/aza‐Prins cyclization for the synthesis of spirocyclic frameworks. ResearchGate. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. PubMed. [Link]

  • Hart, S. A., & Tarselli, M. A. (2006). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. PMC - NIH. [Link]

  • Padmaja, P., Reddy, P. N., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science (RSC Publishing). [Link]

  • Corpet, M., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society. [Link]

  • Minehan, T. G. (2014). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PMC - NIH. [Link]

  • Padmaja, P., Reddy, P. N., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. NIH. [Link]

  • Effect of solvent on Prins cyclization reaction. ResearchGate. [Link]

  • Padmaja, P., Reddy, P. N., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Recent Advances in Prins Spirocyclization. ResearchGate. [Link]

  • Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions. Chemical Communications (RSC Publishing). [Link]

  • Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. ResearchGate. [Link]

  • Cascade Alkynyl Prins Cyclization and Aza-Michael Reaction: En Route to Regioselective Pyrano- and Isochromenoquinoline Scaffolds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereoselectivity and Regioselectivity in the Segment-Coupling Prins Cyclization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Recent Advances in the Prins Reaction. ResearchGate. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. RSC Publishing. [Link]

  • New cyclization strategies enabled by the alkynyl Prins reaction. University of Rochester. [Link]

  • Alkynyl Prins Carbocyclization Cascades for the Synthesis of Linear-Fused Heterocyclic Ring Systems. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on troubleshooting common side reactions and overcoming experimental challenges. The guidance provided herein is based on established principles of organic chemistry, including insights from the synthesis of related spiroketal and azaspirocyclic systems.

I. Overview of the Primary Synthetic Route: Prins Cascade Cyclization

The most frequently cited method for the synthesis of the this compound core involves a Prins cascade cyclization. This elegant reaction constructs the spirocyclic framework in a highly convergent manner. The key starting material is N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which undergoes an acid-catalyzed reaction with an aldehyde to yield the desired product.

While efficient, this process is not without its potential pitfalls. A thorough understanding of the reaction mechanism and potential side reactions is crucial for successful and reproducible synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the consumption of starting materials without the appearance of the product spot at the expected Rf value.

  • After work-up and purification, the isolated yield is significantly lower than reported in the literature.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The Lewis or Brønsted acid catalyst may have degraded due to improper storage or handling.Use a fresh batch of the acid catalyst. Consider titrating the acid to determine its activity.
Sub-optimal Reaction Temperature The Prins reaction is sensitive to temperature. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can promote side reactions.[1][2]Carefully control the reaction temperature. Start with the literature-reported temperature and optimize in small increments if necessary.
Decomposition of Starting Material The homoallylic alcohol starting material can be unstable under certain conditions, leading to decomposition before cyclization can occur.[3]Consider using the silyl ether protected form of the homoallylic alcohol, which can be more robust.[3]
Presence of Water Trace amounts of water in the reaction mixture can quench the acid catalyst and hydrolyze intermediates.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Significant Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • NMR and Mass Spectrometry (MS) of the crude product indicate the presence of impurities.

Potential Side Reactions and Their Mitigation:

  • Oxonia-Cope Rearrangement: This is a known side reaction in Prins cyclizations, which can lead to racemization and the formation of undesired constitutional isomers.[4]

    • Mitigation: The choice of the aromatic group on the homoallylic alcohol can influence the propensity for this rearrangement.[4] Careful selection of the substrate may be necessary. Lowering the reaction temperature can also disfavor this rearrangement.

  • Formation of Allylic Alcohols: In the absence of a suitable nucleophile to trap the carbocation intermediate, elimination of a proton can occur to form an allylic alcohol.[1]

    • Mitigation: Ensure the intramolecular nucleophile (the second hydroxyl group) is well-positioned for cyclization. The use of a non-nucleophilic solvent is also recommended.

  • Dioxane Formation: With an excess of the aldehyde, the formation of a dioxane byproduct is possible.[1]

    • Mitigation: Use a 1:1 stoichiometry of the homoallylic alcohol and the aldehyde.

  • Ene Reaction Byproducts: Under certain conditions, a competing ene reaction can occur, leading to the formation of an unsaturated byproduct.[5]

    • Mitigation: The choice of Lewis acid can influence the chemoselectivity of the reaction. Screening different Lewis acids may be necessary to minimize this side reaction.

  • Incomplete Tosyl Deprotection: If a subsequent deprotection of the tosyl group is performed, incomplete removal can lead to a mixture of the desired free amine and the tosyl-protected starting material.

    • Mitigation: Employ harsher deprotection conditions if necessary, such as stronger reducing agents or higher temperatures. However, be mindful of the stability of the spiroketal core under these conditions. Cesium carbonate in a mixed solvent system has been reported as a mild and effective method for N-detosylation of related indole structures.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group on the nitrogen atom?

The tosyl group serves as a protecting group for the nitrogen atom. It is stable under a wide range of reaction conditions, preventing the amine from participating in unwanted side reactions.[7] However, its removal can sometimes be challenging.

Q2: My purified product is a thick oil that is difficult to handle. Is this normal?

Many spirocyclic amines and their derivatives are not crystalline solids at room temperature. Obtaining the product as an oil is not uncommon. If purity is a concern, chromatographic and spectroscopic analysis are essential.

Q3: I am having trouble purifying my product by column chromatography. The compound streaks on the TLC plate. What can I do?

Polar amines often exhibit poor chromatographic behavior on silica gel. Here are a few suggestions:

  • Add a basic modifier to the eluent: A small amount of triethylamine or ammonium hydroxide (e.g., 1-2%) in the mobile phase can help to reduce tailing by deactivating the acidic silanol groups on the silica gel.[8]

  • Use a different stationary phase: Alumina (basic or neutral) can be a better choice for the purification of basic compounds.[8]

  • Reverse-phase chromatography: If the compound is sufficiently soluble, reverse-phase chromatography can be an effective alternative.[8]

  • Salt formation and recrystallization: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes induce crystallization, allowing for purification by recrystallization.[8][9]

Q4: Can I use a different protecting group for the nitrogen?

Yes, other protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps in your synthetic sequence. Keep in mind that Boc and Cbz groups have different deprotection conditions compared to the tosyl group.

IV. Key Experimental Protocols

A. General Procedure for Prins Cascade Cyclization

This protocol is a generalized representation and should be adapted based on specific literature procedures for the desired derivative.

  • To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the desired aldehyde (1.0-1.2 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the acid catalyst (e.g., a Lewis acid like SnCl₄ or a Brønsted acid like CSA) portion-wise, monitoring the reaction by TLC.

  • Stir the reaction at the same temperature until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. General Procedure for N-Tosyl Deprotection using Sodium Naphthalenide

This method is effective for the cleavage of tosyl groups from amines and alcohols.[10]

  • In a separate flask, prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color persists.

  • Cool a solution of the N-tosylated this compound in anhydrous THF to -60 °C.

  • Slowly add the sodium naphthalenide solution to the substrate solution until the green color persists.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water.

  • Allow the reaction mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

V. Visualizing the Process

Diagram 1: The Prins Cascade Cyclization Pathway

G A N-(4-hydroxy-2-methylenebutyl)-N- (2-hydroxyethyl)-4-methylbenzenesulfonamide + Aldehyde B Oxocarbenium Ion Intermediate A->B  Acid Catalyst C Intramolecular Nucleophilic Attack B->C D Second Cyclization (Prins Reaction) C->D E This compound (Product) D->E

Caption: The main reaction pathway for the synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Is the acid catalyst fresh and active? Start->Check_Catalyst Replace_Catalyst Use fresh catalyst Check_Catalyst->Replace_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Replace_Catalyst->Check_Temp Optimize_Temp Optimize temperature Check_Temp->Optimize_Temp No Check_SM Is the starting material stable? Check_Temp->Check_SM Yes Optimize_Temp->Check_SM Protect_SM Use a more stable derivative (e.g., silyl ether) Check_SM->Protect_SM No Check_Water Are anhydrous conditions maintained? Check_SM->Check_Water Yes Protect_SM->Check_Water Dry_Reagents Ensure all reagents and glassware are dry Check_Water->Dry_Reagents No Success Improved Yield Check_Water->Success Yes Dry_Reagents->Success

Caption: A step-by-step guide to diagnosing low yield issues.

VI. References

  • Reddy, B. V. S., et al. (2007). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 72(19), 7437-7440. [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Spiroketal Formation. [Link to be provided if available]

  • Ciufolini, M. A., & Deaton, T. M. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(12), 1867-1870. [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20487-20508. [Link]

  • Lewandowska, E., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 61(18), 6294-6297. [Link]

  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10786-10809. [Link]

  • Maji, B., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834. [Link]

  • Srivastava, V. P., & Tandon, V. K. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(12), 1989-1992. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)methanol Derivatives. [Link to be provided if available]

  • Maji, B., et al. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(14), 3831-3834. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Spiroketalization Reactions. [Link to be provided if available]

  • Saikia, A. K. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(2), 129-145. [Link]

  • Reddy, B. V. S., et al. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[10][11] Spiroketals. Organic Letters, 24(9), 1788-1793. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1168-1215. [Link]

  • Cossy, J., et al. (2011). The Prins Reaction Using Ketones: Rationalization and Application toward the Synthesis of the Portentol Skeleton. Organic Letters, 13(24), 6540-6543. [Link]

  • BenchChem. (2025). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide. [Link to be provided if available]

  • Cossy, J., et al. (2012). The Prins reaction using ketones: rationalization and application toward the synthesis of the portentol skeleton. The Journal of Organic Chemistry, 77(1), 103-113. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Nanaki, S., et al. (2019). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 11(11), 1845. [Link]

  • ResearchGate. Proposed route to substituted side chains via double Prins cyclisations. [Link]

  • BenchChem. (2025). Deprotection methods for the N-tosyl group on a hydantoin ring. [Link to be provided if available]

  • BenchChem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes. [Link to be provided if available]

  • Wikipedia. Prins reaction. [Link]

  • Organic Chemistry Portal. Prins Reaction. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Rychnovsky, S. D., et al. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(45), 13465-13470. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-209. [Link]

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 50(15), 2773-2778. [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • Wikipedia. Spiroketals. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • Alcaide, B., & Almendros, P. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31675-31687. [Link]

  • Crimmins, M. T., & Shamszad, M. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA, Inc.[Link]

  • Wardell, J. L., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Tunoori, A. R., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.

  • NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • PharmaCompass. Benzenesulfonamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-4-methyl-. [Link]

Sources

troubleshooting purification of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 1,9-Dioxa-4-azaspiro[5.5]undecane, a unique heterocyclic scaffold. This technical support center is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this polar, functionalized molecule. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the principles behind them.

Introduction: The Challenge of the Spiro-Aminal

This compound is a spirocyclic compound featuring a central quaternary carbon shared by a tetrahydropyran and a morpholine ring. This structure, containing a tertiary amine within a spiro-aminal-like system, presents a distinct set of purification challenges. Its high polarity, potential for hydrogen bonding, and the basicity of the nitrogen atom often lead to issues in aqueous work-ups, chromatography, and crystallization that are not encountered with simpler heterocyclic systems. This guide provides a systematic, question-driven approach to troubleshoot these problems effectively.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific, common problems encountered during the purification workflow.

Part 1: Post-Reaction Work-up & Extraction Issues

Question: I have a persistent emulsion during my aqueous work-up after quenching the reaction. Why is this happening and how can I resolve it?

Answer: Emulsions are common when dealing with basic, amine-containing compounds like this compound. The basic nitrogen can act as a surfactant, stabilizing the interface between the aqueous and organic layers.

Causality & Solution:

  • Cause: The protonated form of your amine (present in neutral or acidic water) has salt-like properties, while the free-base form is more organic-soluble. This dual nature stabilizes oil-in-water or water-in-oil droplets.

  • Troubleshooting Steps:

    • Increase Ionic Strength: Add saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, forcing the organic components out and disrupting the emulsion.

    • Adjust pH: Ensure the aqueous layer is distinctly basic (pH > 10) by adding 1M NaOH. This converts any ammonium salt back to the free-base, reducing its surfactant-like behavior and increasing its solubility in the organic layer.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically break up the dispersed droplets.

    • Change Solvent: If using dichloromethane (DCM), which has a density close to water, switch to a less dense solvent like ethyl acetate or diethyl ether to improve phase separation.

Question: My recovery after solvent extraction is very low. LC-MS analysis of the aqueous layer shows a significant amount of my product. What's going wrong?

Answer: This is a classic problem for polar, water-soluble amines. The oxygen and nitrogen atoms in this compound make it partially soluble in water, especially if the aqueous phase is neutral or acidic.

Causality & Solution:

  • Cause: At a pH of 7 or below, the nitrogen atom is protonated, forming a highly water-soluble ammonium salt. Standard organic solvents are inefficient at extracting this charged species from water.

  • Improving Extraction Efficiency:

    • Basify Thoroughly: Before extraction, adjust the aqueous phase to a pH of 10-12 with NaOH or K₂CO₃. This ensures the compound is in its neutral, free-base form, maximizing its partition into the organic layer.

    • Use a More Polar Solvent: Ethyl acetate is often more effective than DCM or ether for extracting polar compounds. For highly stubborn cases, a 9:1 mixture of DCM:Isopropanol or DCM:Methanol can be used, but be aware this will also pull in more water and polar impurities.

    • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. Aim for 3 to 5 extractions.

    • Salting Out: As mentioned for emulsions, saturating the aqueous layer with NaCl will decrease the solubility of your organic product in the water, driving it into the organic phase.

Part 2: Column Chromatography Challenges

Question: My compound is streaking severely on a silica gel TLC plate and I get poor recovery from my column. What is the underlying issue?

Answer: This is the most common issue for amines on silica gel. Silica gel is acidic (pKa ≈ 4.5) due to surface silanol (Si-OH) groups. Your basic amine (pKa likely 8-9) undergoes a strong acid-base interaction, causing it to "stick" to the stationary phase. This leads to tailing (streaking) on TLC and irreversible adsorption or decomposition on a column.[1]

Causality & Solution:

  • Cause: Strong ionic interaction between the basic nitrogen of your molecule and the acidic silanol groups of the silica gel.

  • Mitigation Strategies:

    • Neutralize the Eluent: Add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.[2]

    • Use a Different Stationary Phase:

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying amines.[1]

      • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a base or by using a solvent system with a higher water content, which passivates the most active silanol groups.

    • Increase Eluent Polarity Drastically: Sometimes, the only way to elute a strongly adsorbed compound is to switch to a highly polar solvent system, such as 10-20% methanol in DCM.[2]

Problem Symptom on TLC Primary Cause Recommended Solution
Strong Adsorption Spot remains at the baseline (Rf = 0)Compound is too polar for the eluent.Increase eluent polarity (e.g., from 5% MeOH/DCM to 10% MeOH/DCM).
Streaking/Tailing Comet-shaped spotAcid-base interaction with silica gel.Add 1% triethylamine to the eluent.
Decomposition Multiple new spots appear after spottingCompound is unstable on acidic silica.Test stability with 2D TLC.[1] Use neutral alumina or a deactivated stationary phase.

Question: My compound co-elutes with an impurity. How can I improve the separation?

Answer: Achieving separation between compounds with similar polarity requires careful optimization of the chromatography conditions.

Causality & Solution:

  • Cause: The selectivity of your solvent system is insufficient to differentiate between your product and the impurity.

  • Optimization Workflow:

    • Adjust Solvent Polarity: Aim for an Rf value of 0.3-0.4 for your target compound on TLC to maximize separation from impurities.[1] If the Rf is too high, decrease polarity; if too low, increase it.

    • Change Solvent System: If adjusting the ratio of a two-solvent system (e.g., Hexane/Ethyl Acetate) doesn't work, change the solvents themselves to alter selectivity. For example, switching from an ethyl acetate-based system to a dichloromethane/methanol system can change the elution order.[2]

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of the silica gel mass.[2]

Part 3: Crystallization & Final Product Isolation

Question: After chromatography, my product is a clean oil that refuses to crystallize. How can I induce solidification?

Answer: The inability to crystallize, or "oiling out," is a frequent problem, especially when residual impurities are present or the wrong solvent is used.[3]

Causality & Solution:

  • Cause: The solution is supersaturated, but the activation energy for crystal nucleation is too high. This can be due to impurities inhibiting lattice formation or the product's melting point being below the solvent's boiling point.

  • Step-by-Step Protocol to Induce Crystallization:

    • Ensure Purity: First, confirm the purity of your oil by high-field NMR and LC-MS. Even trace amounts of solvent or a closely related impurity can inhibit crystallization. If necessary, re-purify a small amount.

    • Solvent Screening: Use a small amount of your oil (~10-20 mg) for solvent tests. Find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or colder.[4] Good single solvents to try are ethyl acetate, acetonitrile, or isopropanol. Good solvent/anti-solvent pairs include DCM/hexane, ether/pentane, or ethanol/water.[5]

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold, supersaturated solution to initiate crystallization.

    • Slow Cooling & Patience: Cool the solution slowly. Rapid cooling often leads to oils or very small crystals with trapped impurities.[6] Allow the solution to cool to room temperature undisturbed, then place it in a 4°C refrigerator, and finally in a -20°C freezer. Sometimes crystallization can take days.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to purifying this compound.

G cluster_start Start: Crude Product cluster_workup Phase 1: Work-up cluster_purification Phase 2: Purification cluster_end Finish: Pure Product Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., add EtOAc & H₂O) Crude->Workup Basify Basify to pH > 10 with 1M NaOH Workup->Basify Extract Extract with Organic Solvent (3x portions) Basify->Extract Free-base form Dry Dry (Na₂SO₄), Filter, & Concentrate Extract->Dry Purity_Check Assess Purity (TLC, ¹H NMR) Dry->Purity_Check Column Column Chromatography (Silica + 1% Et₃N or Alumina) Purity_Check->Column Impurities Present Recrystallize Recrystallization Purity_Check->Recrystallize Crude is solid & Reasonably Pure Column->Recrystallize Product is solid/semi-solid Final_Product Pure this compound Column->Final_Product Product is a persistent oil Recrystallize->Final_Product

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a typical synthesis?

Based on common synthetic routes like the Prins cascade cyclization, potential impurities include unreacted starting materials (e.g., aldehydes, amino diols), partially cyclized intermediates, and diastereomers if new stereocenters are formed.[7] Inefficient work-up can also leave residual inorganic salts.

Q2: Is there a "best" purification method for this compound?

A multi-step approach is usually best.

  • Acid-Base Extraction: A preliminary purification to remove non-basic organic impurities. Dissolve the crude material in ethyl acetate, wash with 1M HCl to extract your protonated product into the aqueous layer. Wash the organic layer, then basify the aqueous layer and re-extract your purified product.

  • Chromatography: Use flash column chromatography on neutral alumina or silica gel treated with triethylamine.

  • Final Polish: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a highly pure, crystalline solid.

Q3: How do I test if my compound is decomposing on the silica gel column?

Use two-dimensional (2D) TLC. Spot your compound on the bottom-left corner of a TLC plate and run it in your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[1]

Q4: My final product looks clean by ¹H NMR, but the melting point is broad. Is it pure?

A broad melting point range is a strong indicator of impurity, even if it's not visible by NMR (e.g., an inorganic salt or a diastereomer with a very similar NMR spectrum).[6] It could also indicate the presence of a persistent solvent. Consider further purification by recrystallization or obtaining an elemental analysis to confirm purity.

Key Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Treated Silica

This protocol is designed to prevent streaking and improve the recovery of basic compounds.

  • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 5% Methanol in Dichloromethane). To this solvent, add 0.5-1% triethylamine (Et₃N) by volume.

  • Pack the Column: Pack the column using the prepared eluent (slurry packing is recommended). Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or just DCM). If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM), add a small amount of silica, evaporate the solvent to get a dry, free-flowing powder, and load this powder onto the top of the column.

  • Elute: Run the column with the amine-treated eluent, collecting fractions and monitoring by TLC.

  • Post-Column Work-up: Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvent under reduced pressure on a rotary evaporator.

Protocol 2: Systematic Recrystallization Solvent Screening

This small-scale method helps you quickly find an appropriate solvent for crystallization.[8]

  • Preparation: Place approximately 10-20 mg of your purified oil into several small test tubes.

  • Single Solvent Test: To each tube, add a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve, heat the tube gently.

  • Identify Candidates: A good single solvent is one where the compound is poorly soluble at room temperature but dissolves completely upon heating.[4]

  • Cooling: Once dissolved, let the solution cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Test: If no single solvent works, use a solvent pair. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in, like DCM or methanol). Then, add a "bad" or "anti-solvent" (one it's insoluble in, like hexane or pentane) dropwise until the solution becomes cloudy. Gently heat until it becomes clear again, then cool slowly.

Decision Tree for Purification Method Selection

G Start Crude Product Analysis (Is it a solid or an oil?) Solid Crude is a Solid Start->Solid Solid Oil Crude is an Oil Start->Oil Oil Purity_Solid Check Purity by TLC/NMR Solid->Purity_Solid AcidBase Acid-Base Extraction to remove neutral impurities Oil->AcidBase HighPurity High Purity (>90%) Purity_Solid->HighPurity Yes LowPurity Significant Impurities Purity_Solid->LowPurity No Column Column Chromatography (Amine-treated silica or Alumina) AcidBase->Column Recrystallize Direct Recrystallization HighPurity->Recrystallize LowPurity->Column Final_Cryst Final Recrystallization Column->Final_Cryst

Caption: A decision tree for selecting a purification strategy based on the crude product's state.

References
  • BenchChem. (2025).
  • Reddy, et al. (Year not specified). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.
  • University of Rochester, Department of Chemistry.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of California, Los Angeles. (n.d.).
  • Vernier. (n.d.).
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Jasperse, J. (n.d.).
  • LibreTexts. (2023).
  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane.

Sources

Technical Support Center: Navigating the Stability of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this unique spirocyclic scaffold. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage potential stability issues during your experiments, ensuring the integrity and reliability of your results.

The this compound core, characterized by a spiroketal and a secondary amine within a morpholine-like ring, presents specific chemical liabilities. Understanding these is crucial for appropriate handling, formulation, and analytical method development. This center is structured to address the most common challenges in a direct question-and-answer format, explaining the causality behind experimental observations and providing actionable solutions.

Part 1: Troubleshooting Guide - Common Stability Issues

This section addresses specific experimental observations that may indicate degradation of your this compound derivative.

Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis, Especially After Acidic Conditions

Q1: During the purification or analysis of my this compound derivative, I'm observing a new, more polar peak by reverse-phase HPLC, particularly after exposure to acidic conditions (e.g., TFA in mobile phase, acidic workup). What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the spiroketal moiety.[1][2] Spiroketals are known to be labile in acidic environments, undergoing ring-opening to form a more polar dihydroxy-ketone intermediate.[3] This process is reversible under equilibrating acidic conditions, but the ring-opened form can be isolated or detected chromatographically.[2]

  • Causality: The spiroketal is formed by the intramolecular reaction of two hydroxyl groups with a ketone. In the presence of an acid (H+), one of the ether oxygens of the spiroketal gets protonated, making it a good leaving group. A subsequent attack by water leads to the cleavage of one of the C-O bonds, initiating the ring-opening process. The resulting dihydroxy-ketone is significantly more polar due to the presence of free hydroxyl groups and a ketone, hence it will have a shorter retention time in reverse-phase HPLC.

dot

Caption: Predicted acid-catalyzed hydrolysis of the spiroketal.

Troubleshooting Protocol:

  • Confirm pH Sensitivity: To confirm that the degradation is acid-mediated, inject a sample of your compound that has been dissolved in a neutral solvent (e.g., acetonitrile/water without acid modifiers) and compare it to a sample dissolved in an acidic mobile phase. A significant increase in the new peak in the acidic sample confirms the issue.

  • Neutralize Samples: If your purification involves an acidic workup, ensure that the final compound is thoroughly neutralized before storage or further analysis. Residual acid can catalyze degradation over time.

  • Optimize HPLC Method:

    • If possible, use a mobile phase with a higher pH (e.g., using a phosphate buffer at pH 7). However, be mindful of the stability of your column at higher pH values.

    • If an acidic modifier is necessary for good peak shape, use the lowest concentration of acid that provides acceptable chromatography (e.g., 0.05% TFA instead of 0.1%).

    • Consider using formic acid instead of trifluoroacetic acid, as it is a weaker acid and may cause less on-column degradation.

  • LC-MS Analysis: To confirm the identity of the degradant, perform LC-MS analysis.[4] The ring-opened product will have a molecular weight corresponding to the parent compound plus one molecule of water (M+18).

Issue 2: Sample Discoloration and Appearance of Impurities Upon Storage or Exposure to Air

Q2: My solid or solution of a this compound derivative is turning yellow or brown over time, and HPLC analysis shows new, less-defined peaks. What could be happening?

A2: This is likely due to the oxidation of the secondary amine at the 4-position of the spirocyclic system. Secondary amines are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.[5][6]

  • Causality: The nitrogen atom in the secondary amine has a lone pair of electrons that can be abstracted, leading to the formation of various oxidation products. Initial oxidation can form an aminyl radical, which can then lead to a variety of products, including N-oxides or hydroxylamines. Further oxidation or rearrangement can lead to colored, often polymeric, impurities.

dot

Caption: Predicted oxidative degradation of the secondary amine.

Troubleshooting and Prevention:

  • Inert Storage Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store samples in amber vials or wrapped in aluminum foil to protect them from light, which can catalyze oxidation.[6]

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers like THF and dioxane are particularly prone to forming peroxides upon storage.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with downstream applications.

  • Forced Oxidation Study: To confirm this degradation pathway, you can perform a forced oxidation study by treating a solution of your compound with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂).[5] The degradation products observed in this study can then be compared to the impurities seen in your stored samples. LC-MS analysis would be crucial to identify the mass of the oxidized products (e.g., M+16 for an N-oxide).[7]

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for this compound derivatives?

A3: Based on the potential for hydrolysis and oxidation, the ideal storage conditions are:

  • Solid Form: Store as a solid in a tightly sealed container at low temperature (≤ 4°C or -20°C for long-term storage) under an inert atmosphere (argon or nitrogen) and protected from light.

  • Solution Form: If storage in solution is necessary, use a non-protic, high-purity solvent. Prepare solutions fresh whenever possible. For short-term storage, keep solutions at low temperatures and protected from light. Avoid acidic or aqueous solutions for prolonged storage.

Q4: I need to perform a forced degradation study on my this compound derivative. What conditions do you recommend?

A4: A standard forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] Here is a recommended starting point, which should be optimized for your specific derivative to achieve 5-20% degradation.

Stress ConditionRecommended Starting ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature, then 60°C if no degradation.Spiroketal hydrolysis.[1]
Base Hydrolysis 0.1 M NaOH at room temperature, then 60°C.Generally more stable, but other functional groups on the derivative may be labile.
Oxidation 3% H₂O₂ at room temperature.Oxidation of the secondary amine.
Thermal 60°C in a controlled oven (solid and solution).General thermal decomposition.
Photolytic Expose solid and solution to light source meeting ICH Q1B requirements.Photodegradation, potentially accelerating oxidation.

Always run a control sample in parallel, protected from the stress condition.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Sample (Solid or Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Characterize Degradants & Elucidate Pathways Analysis->Report

Caption: General workflow for a forced degradation study.

Q5: How do I develop a stability-indicating HPLC method for my compound?

A5: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.[8][9]

Method Development Protocol:

  • Generate Degraded Samples: Perform forced degradation studies as described in Q4 to generate a mixture of the parent compound and its potential degradation products.

  • Initial Screening: Start with a standard reverse-phase column (e.g., C18) and a gradient mobile phase of acetonitrile and water with 0.1% formic acid.

  • Optimize Separation:

    • Adjust the gradient slope to improve the resolution between the parent peak and the degradant peaks.

    • Screen different columns (e.g., C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., methanol instead of acetonitrile, different pH buffers) if co-elution occurs.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally homogeneous, indicating that no degradants are co-eluting.

  • Mass Spectrometry Confirmation: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the mass of the parent peak and to obtain mass information on the degradation products, which aids in their identification.[4][7]

By understanding the inherent chemical liabilities of the this compound scaffold and systematically applying these troubleshooting and analytical principles, you can ensure the quality and reliability of your research and development efforts.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry.
  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. ACS Figshare.
  • Synthesis and biological properties of spiroacetal-containing small molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Favre, S., Vogel, P., & Gerber-Lemaire, S. (2008).
  • Puig, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Forced Degradation – A Review. (2022). Asian Journal of Pharmaceutical and Clinical Research.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
  • Development of a HPLC-DAD stability-indicating method and compatibility study of azathioprine and folic acid as a prerequisite for a monolayer fixed-dose combin
  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. (n.d.).
  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in N
  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (n.d.).
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). PMC.
  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (n.d.). MDPI.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). PubMed.
  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (n.d.).
  • Synthesis of N-substituted morpholine nucleoside deriv
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). PMC.
  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. (2012). Indian Journal of Pharmaceutical Sciences.
  • Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. (1983). PubMed.
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).
  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022). MDPI.
  • The Expanding Role of LC-MS in Analyzing Metabolites and Degradation Products of Food Contaminants. (n.d.).
  • Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. (2014). PMC.
  • Oxidative degradation of N(ε)
  • 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. (n.d.). PubChem.
  • Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage m
  • Advanced oxidation chemistry of paracetamol. UV/H(2)O(2)-induced hydroxylation/degradation pathways and (15)N-aided inventory of nitrogenous breakdown products. (2005). PubMed.
  • Lifitegrast Degradation: Products and P

Sources

Section 1: Frequently Asked Questions - Understanding the Fundamentals

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiroketal Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Diastereoselectivity

Welcome to the Technical Support Center for Spiroketal Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenge of controlling diastereoselectivity in spiroketalization reactions. This resource moves beyond simple protocols to explain the underlying principles governing stereochemical outcomes, helping you to troubleshoot effectively and design more robust synthetic strategies.

This section covers the core concepts that dictate the stereochemical outcome of a spiroketalization reaction. A firm grasp of these principles is the first step toward rational control of your synthesis.

Q1: What are the key factors controlling diastereoselectivity in spiroketal synthesis?

A1: The diastereoselectivity of a spiroketalization reaction is primarily governed by a delicate balance of stereoelectronic and steric effects. The most stable product is often, but not always, the one that maximizes stabilizing interactions while minimizing destabilizing ones. The key factors are:

  • The Anomeric Effect: This is a powerful stereoelectronic effect where a lone pair on one of the ring oxygens aligns anti-periplanar to the adjacent C-O bond of the other ring.[1] This orbital overlap (n → σ*) is highly stabilizing. Spiroketals that can achieve a double anomeric effect, with each oxygen atom donating a lone pair to the other C-O bond's antibonding orbital, are significantly favored thermodynamically.[1]

  • Steric Hindrance: Substituents on the precursor chain will preferentially occupy positions in the final spiroketal that minimize steric strain. Equatorial positions are generally favored over more crowded axial positions.[2] In some cases, minimizing steric strain can even override the stabilization gained from the anomeric effect.[2]

  • Reaction Control (Kinetic vs. Thermodynamic): The conditions under which the reaction is run determine whether the major product is the one that forms fastest (kinetic product) or the one that is most stable (thermodynamic product).[3][4] This is arguably the most critical factor to manipulate for stereocontrol.

Q2: What is the difference between thermodynamic and kinetic control in spiroketalization, and how do I favor one over the other?

A2: This distinction is central to controlling your reaction's outcome.[3]

  • Thermodynamic Control leads to the most stable diastereomer. It is achieved under conditions that allow the reaction to be reversible.[5] This allows any initially formed, less stable (kinetic) products to revert to an intermediate (like an oxocarbenium ion) and re-cyclize until the lowest energy product accumulates.[6] The most stable isomer is typically the one with the maximum number of anomeric stabilizations and the least steric strain.[1][6]

    • How to achieve it: Use protic or Lewis acids under conditions that permit equilibration. This often means higher temperatures and longer reaction times.[3][7]

  • Kinetic Control yields the product that is formed fastest, which is not necessarily the most stable one.[5][8] The transition state leading to this product has a lower activation energy.[3] This approach is essential for synthesizing less stable "contrathermodynamic" or non-anomeric spiroketals.[6][9]

    • How to achieve it: Use conditions that make the cyclization irreversible or much faster than the reverse reaction. This typically involves lower temperatures, shorter reaction times, and specific reagents that trap the initial product.[3][7][10]

The relationship between these two control regimes can be visualized with a reaction coordinate diagram.

G Fig. 1: Reaction Coordinate Diagram cluster_0 Reactant Reactant TS_Thermo TS (Thermo) Reactant->TS_Thermo ΔG‡ (Thermo) (Higher) TS_Kinetic TS (Kinetic) Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product E Energy

Caption: Kinetic vs. Thermodynamic Control Pathways.

Section 2: Troubleshooting Guide - Common Issues & Solutions

Here we address specific experimental problems with actionable advice grounded in the principles discussed above.

Q3: My spiroketalization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A3: A 1:1 mixture suggests that either the energy difference between the two diastereomers (and the transition states leading to them) is negligible, or your reaction conditions are promoting both kinetic and thermodynamic pathways.

Troubleshooting Workflow:

G cluster_conditions Step 1: Force a Control Regime cluster_results Step 2: Analyze Outcome cluster_advanced Step 3: Advanced Strategies start Start: 1:1 Diastereomeric Ratio thermo Attempt Thermodynamic Control: - Add strong acid (e.g., CSA, PPTS) - Increase temperature (e.g., 25°C to 80°C) - Increase reaction time start->thermo kinetic Attempt Kinetic Control: - Lower temperature (e.g., 0°C to -78°C) - Use non-equilibrating conditions (e.g., base-mediated cyclization) start->kinetic thermo_ok Success: High d.r. for one isomer thermo->thermo_ok no_change Problem: Still low d.r. thermo->no_change kinetic_ok Success: High d.r. for the other isomer kinetic->kinetic_ok kinetic->no_change substrate Substrate Control: - Add bulky protecting group - Introduce a chelating group no_change->substrate reagent Reagent Control: - Use bulky Lewis acid - Employ a chiral catalyst no_change->reagent

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Explanation:

  • Force Thermodynamic Control: Your first step should be to see if the system can be pushed to favor the most stable product. By adding a strong acid catalyst (like CSA or PPTS) and increasing the temperature, you facilitate the reversible formation of the oxocarbenium ion, allowing the mixture to equilibrate to the most stable diastereomer.[6] If one isomer is significantly more stable, you should see its population increase over time.

  • Force Kinetic Control: If thermodynamic conditions don't work or give the wrong isomer, pursue the kinetic product. Lowering the temperature significantly (-78 °C) will slow down the reverse reaction, effectively trapping the first-formed product.[3] Sometimes, changing the mechanism entirely, for instance, to a base-mediated cyclization of a mesylate precursor, can provide kinetic control where acid-catalyzed methods fail.

  • Employ Substrate or Reagent Control: If changing conditions is insufficient, you must modify the reaction itself.

    • Substrate Control: Modify your precursor. Introducing a bulky protecting group can create a strong steric bias, forcing the cyclization to proceed through a specific pathway.[11] Alternatively, installing a group capable of chelation (e.g., a hydroxyl or methoxy group) can lock the transition state conformation when a suitable Lewis acid is used.[12][13][14]

    • Reagent Control: Use a catalyst to influence the transition state. Bulky Lewis acids can introduce steric hindrance, while chiral catalysts can create an asymmetric environment, favoring the formation of one diastereomer.[15][16]

Q4: I am observing the formation of the undesired diastereomer as the major product. What strategies can I employ to reverse the selectivity?

A4: This is a common challenge, especially when the desired product is the thermodynamically less stable isomer (a "contrathermodynamic" product). The key is to shift from thermodynamic to kinetic control or to introduce new interactions that favor your target.

Table 1: Strategies to Reverse Diastereoselectivity

StrategyPrincipleWhen to UseExample Conditions
Switch to Kinetic Control The undesired product is thermodynamically stable. The desired product may form faster.When acid-catalyzed, high-temperature reactions yield the wrong isomer.Switch from CSA at 80°C to BF₃·OEt₂ at -78°C.
Chelation Control [12]A Lewis acid coordinates to two or more heteroatoms in the substrate, locking the conformation of the transition state.[13][17][18]When your substrate has a suitably positioned hydroxyl, ether, or other Lewis basic group (α or β to the reacting centers).Use TiCl₄, MgBr₂, or ZnCl₂ with a substrate containing a chelating moiety.[14]
Directed Cyclization Use a reagent that directs the intramolecular attack from a specific face.When you need to form a highly unstable isomer that is inaccessible by other means.Convert a terminal alcohol to an alkoxide with NaHMDS for a directed SN2-type cyclization onto an epoxide or mesylate.[10]
Catalytic Control An external catalyst (metal-based or organocatalyst) creates a chiral environment or a sterically biased transition state.[19][20]For achieving high enantioselectivity in addition to diastereoselectivity.[21]Iridium-catalyzed asymmetric cascade reactions or gold-catalyzed spiroketalizations.[15][21]

Section 3: Protocols & Methodologies

The following are generalized protocols. Always optimize concentrations, temperatures, and reaction times for your specific substrate.

Protocol 1: Achieving Thermodynamic Control via Acid Catalysis

This protocol aims to equilibrate a mixture of diastereomers to favor the most stable isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve the dihydroxyketone precursor (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add a catalytic amount of a strong Brønsted acid (e.g., 0.1 eq of Camphorsulfonic Acid (CSA) or Pyridinium p-toluenesulfonate (PPTS)).

  • Equilibration: Stir the reaction at an elevated temperature (e.g., 40-80 °C). The optimal temperature will depend on the substrate's stability and the energy barrier for the reverse reaction.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR by taking aliquots over time. The reaction is complete when the ratio of diastereomers is no longer changing.

  • Workup: Quench the reaction by adding a mild base (e.g., triethylamine or saturated NaHCO₃ solution). Extract the product with an organic solvent, dry over MgSO₄ or Na₂SO₄, and purify by column chromatography.

Protocol 2: Kinetically Controlled Spiroketalization via Lewis Acid

This protocol is designed to form the kinetic product by using a Lewis acid at low temperature to promote an irreversible cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve the dihydroxyketone precursor (1.0 eq) in a dry solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of a Lewis acid (e.g., 1.1 eq of TiCl₄ or BF₃·OEt₂) dropwise to the cooled solution. The choice of Lewis acid is critical and may require screening.[14]

  • Reaction: Stir the mixture at -78 °C. Kinetic reactions are often fast, so monitor carefully from the start using TLC.

  • Workup: Quench the reaction at low temperature by adding a quenching solution (e.g., saturated Rochelle's salt solution for TiCl₄ or a saturated NaHCO₃ solution for BF₃·OEt₂). Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction. Purify the product immediately to prevent potential equilibration on silica gel.

References

  • Anomeric effect. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Stereoelectronic Effects The Anomeric Effect in Spiroketals. (n.d.). ChemTube3D.
  • Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2022). ACS Publications. [Link]

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. (2012). PubMed. [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. (2021). PMC. [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. (2021). PubMed. [Link]

  • Strategies and Synthesis of Contrathermodynamic Spiroketals. (2007). Denmark Group. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.). Semantic Scholar.
  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2024). ACS Publications. [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2009). ACS Publications. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PMC. [Link]

  • Chemistry of spiroketals. (2005). ACS Publications. [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PubMed. [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. (2020). YouTube. [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (2024). MDPI. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003). ResearchGate. [Link]

  • Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. (2021). RSC Publishing. [Link]

  • Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. (2023). ACS Publications. [Link]

  • Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. (2011). PubMed. [Link]

  • A Modular, Stereoselective Approach to Spiroketal Synthesis. (2012). ResearchGate. [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. (2007). PMC. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2020). Chemistry LibreTexts. [Link]

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). PMC. [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]

  • The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. (n.d.). uoregon.edu. [Link]

  • Stereoselectivity in organic synthesis. (n.d.). massey.ac.nz. [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (2014). ResearchGate. [Link]

  • Control experiments on the diastereoselectivity of the cyclization reaction. (2023). ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 1,9-Dioxa-4-azaspiro[5.5]undecane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. As a spirocyclic scaffold with increasing relevance in medicinal chemistry, understanding the nuances of its synthesis is critical for successful drug discovery programs.[1][2][3]

The inherent three-dimensionality of spirocycles offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties such as solubility and metabolic stability.[3][4] The incorporation of an oxa-azaspiro[5.5]undecane core, in particular, has been explored for developing potent agents targeting various biological pathways.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes, such as the innovative Prins cascade cyclization, to facilitate a smooth transition from lab to pilot scale.[5][6][7]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is showing low-to-no conversion of the starting materials. What are the primary factors to investigate when scaling up?

A: This is a common and often multi-faceted problem. A systematic approach is crucial. The underlying cause often relates to catalyst activity, reagent quality, or reaction conditions that do not scale linearly.

Causality & Troubleshooting Steps:

  • Catalyst Efficacy: The reaction is acid-catalyzed. On a larger scale, mass transfer limitations can mean the catalyst is not interacting effectively with the reactants.

    • Check Catalyst Loading: Ensure the molar percentage of the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is maintained.[8][9][10] Insufficient acid will stall the reaction.

    • Screen Catalysts: If standard Brønsted acids are failing, consider Lewis acids like Cu(OTf)₂ or BF₃·OEt₂, which can sometimes offer higher turnover and better performance in complex mixtures.[9]

    • Moisture Sensitivity: Ensure your reagents and solvent are anhydrous. Water can quench the acid catalyst and hydrolyze key intermediates, such as the iminium ion, which is a critical electrophile in the cyclization cascade.[8]

  • Reagent Quality & Stoichiometry: Impurities in starting materials that were negligible at a 100 mg scale can become significant inhibitors at a 100 g scale.

    • Verify Starting Material Purity: Re-analyze your starting materials, particularly the aldehyde and the key intermediate, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide.[5][6] Aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction.

    • Adjust Stoichiometry: A slight excess (1.1 to 1.3 equivalents) of the aldehyde is often used to drive the reaction to completion.[8] However, a large excess can promote side reactions.

  • Reaction Temperature and Time:

    • Monitor Internal Temperature: Large reaction volumes can develop thermal gradients. Use a temperature probe to monitor the internal temperature, not just the heating mantle setting. Exothermic events can lead to side product formation.

    • Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or a quick LC-MS analysis of an aliquot to genuinely track the consumption of starting materials and the appearance of the product. Reactions that seem "stalled" may simply require longer reaction times at scale due to mixing inefficiencies.

Issue 2: Complex Product Mixture and Side Reactions

Q: My crude product analysis shows multiple spots on TLC/peaks in LC-MS. What are the likely side reactions and how can I mitigate them?

A: Side reactions are often exacerbated during scale-up due to longer reaction times and challenges with heat management.

Causality & Mitigation Strategies:

  • Aldehyde Self-Condensation: In the presence of acid, aldehydes can undergo self-condensation or polymerization, especially if the reaction is heated for extended periods.[8]

    • Solution: Add the aldehyde slowly to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with the amine.

  • Incomplete Cyclization: The reaction proceeds through an intermediate imine/iminium ion. If this intermediate is stable or if the cyclization is slow, it may persist or react via other pathways.[8][10]

    • Solution: Ensure adequate acid catalysis, as the iminium ion is more electrophilic and reactive than the neutral imine.[10] If the aromatic ring involved in the cyclization is electron-poor, the reaction may require stronger acids or higher temperatures.[9][10]

  • Oxidation: The final product can sometimes be oxidized, particularly if exposed to air at high temperatures for long durations.[8]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction requires prolonged heating.

Issue 3: Challenges in Product Isolation and Purification

Q: I'm struggling with the workup. I'm either losing product to the aqueous layer or facing difficulties with column chromatography. What are the best practices for purification at scale?

A: Amine purification can be tricky. Standard silica gel chromatography can be problematic due to the basic nature of the product, and aqueous workups can lead to product loss if the pH is not carefully controlled.

Causality & Purification Strategies:

  • Aqueous Workup Losses: The product is an amine, which can be protonated and become water-soluble at acidic pH.

    • pH Control: During the aqueous wash, ensure the pH of the aqueous layer is basic (pH > 9-10) before extraction with an organic solvent. This ensures the amine is in its freebase form, which is more soluble in organic solvents.[11]

    • Salting Out: If the product has some water solubility even in its freebase form, saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product in the aqueous phase.

  • Silica Gel Chromatography Issues: Amines are notorious for tailing on silica gel, leading to poor separation and low recovery.

    • Treated Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine or ammonia in methanol to neutralize the acidic sites on the silica.

    • Alternative Purification - Acid Salt Precipitation: A highly effective, scalable alternative to chromatography is to precipitate the product as a salt.[12]

      • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Slowly add a solution of an acid (e.g., HCl in ether, or trichloroacetic acid). The amine salt will often precipitate as a solid, which can be isolated by filtration.[12] The pure amine can then be liberated by basifying a suspension of the salt and extracting it into an organic solvent.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the Prins Cascade Cyclization in this synthesis? A1: The synthesis is a novel cascade process.[5][6] It begins with the acid-catalyzed formation of an N-acyliminium ion from the sulfonamide and the aldehyde. This is followed by an intramolecular Prins-type cyclization where the alkene attacks the iminium ion. A subsequent cascade of cyclizations involving the hydroxyl groups leads to the formation of the double ring system of the this compound core.[5][7] Understanding this pathway is key to troubleshooting, as each step has specific requirements for success.

Q2: How can I effectively monitor the reaction's progress on a large scale? A2: Relying on visual cues is insufficient. Regular sampling and analysis are critical.

  • TLC: Develop a good TLC system (e.g., 50% Ethyl Acetate in Hexanes with 1% Triethylamine). Stain with potassium permanganate, which is effective for visualizing the product.

  • LC-MS: For more precise tracking, pull a small aliquot (e.g., 0.1 mL), quench it, dilute it, and inject it into an LC-MS. This will confirm the consumption of starting material and the mass of the desired product.

Q3: What are the primary safety concerns when scaling up this synthesis? A3:

  • Exotherms: Acid-base reactions and the cyclization itself can be exothermic. Add reagents slowly and ensure adequate cooling capacity. Always monitor the internal reaction temperature.

  • Solvent Handling: Large volumes of organic solvents pose fire and health risks. Work in a well-ventilated area (e.g., a walk-in fume hood) and use appropriate personal protective equipment (PPE).

  • Pressure: Never run reactions in a sealed vessel unless it is designed to withstand pressure.

Q4: Can this protocol be adapted for different aldehydes? A4: Yes, the Prins cascade method has been demonstrated to work with a variety of aromatic and aliphatic aldehydes, providing access to diverse derivatives.[5] However, the reactivity can vary. Electron-rich aromatic aldehydes tend to react faster, while electron-poor or sterically hindered aldehydes may require longer reaction times or stronger catalytic conditions.

Data Summary & Protocols

Table 1: Representative Yields with Various Aldehydes

The following table summarizes the reported yields for the synthesis of this compound derivatives using different aldehydes, based on the Prins cascade cyclization method.[5]

EntryAldehydeProductYield (%)
14-Chlorobenzaldehyde8-(4-Chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane95%
2Benzaldehyde8-Phenyl-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane92%
34-Methoxybenzaldehyde8-(4-Methoxyphenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane94%
42-Naphthaldehyde8-(Naphthalen-2-yl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane90%
5Cinnamaldehyde8-((E)-Styryl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane85%
Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is adapted from the literature for the synthesis of 8-(4-Chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane.[5]

Reagents:

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq)

  • 4-Chlorobenzaldehyde (1.2 eq)

  • Trifluoroacetic Acid (TFA) (20 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reactor Setup: In a suitable glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and anhydrous DCM (approx. 10 mL per gram of starting material).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Reagent Addition: Add 4-chlorobenzaldehyde to the solution.

  • Catalyst Addition & Temperature Control: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC (50% EtOAc/Hex, stained with KMnO₄). The reaction is complete when the starting sulfonamide spot has been consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash chromatography on silica gel (using a gradient of 20-40% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a white solid.[5]

Visualized Workflows and Logic

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Sulfonamide & DCM B Add Aldehyde A->B C Cool to 0 °C B->C D Slowly Add TFA Catalyst C->D E Stir at RT (12-24h) D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Quench with Sat. NaHCO3 F->G Complete H Extract with DCM G->H I Dry & Concentrate H->I J Purify (Chromatography/Recrystallization) I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Diagram for Low Yield

G cluster_causes cluster_solutions Start Problem: Low Product Yield Cause1 Reagent Quality? Start->Cause1 Cause2 Catalyst Issue? Start->Cause2 Cause3 Reaction Conditions? Start->Cause3 Sol1 Verify Purity (NMR, GC) Check Stoichiometry Cause1->Sol1 Sol2 Check Moisture Increase Loading Screen New Catalysts Cause2->Sol2 Sol3 Monitor Internal Temp Increase Reaction Time Check Mixing Cause3->Sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References
  • Reddy, B. V. S., et al. (2010). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, B. V. S., et al. (2010). Prins cascade cyclization for the synthesis of this compound derivatives. PubMed. Available at: [Link]

  • de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Reddy, B. V. S., et al. (2010). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Mita, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. Available at: [Link]

  • Lentini, G., & d'Andrea, L. (2017). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. Available at: [Link]

  • Cheprakov, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]

  • Montalvo-Salas, D., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • Le, T.-N., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Scott, J. D., & Williams, T. D. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). How to purify Amine? YouTube. Available at: [Link]

  • Burke, S. D., & Sametz, G. M. (1999).
  • MySkinRecipes. 1,5-Dioxa-9-azaspiro[5.5]undecane, tech. MySkinRecipes. Available at: [Link]

  • Burke, S. D., & Sametz, G. M. (1999). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • Tavares, F. X., & Strum, J. C. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • Fülöp, F., et al. (2006). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PubMed Central. Available at: [Link]

  • Husson, H.-P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! YouTube. Available at: [Link]

  • Scribd. Chapter 8 - Amine Synthesis (With Examples). Scribd. Available at: [Link]

Sources

Technical Support Center: Refining Experimental Methods for 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 1,9-Dioxa-4-azaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each experimental step, enabling you to overcome common challenges and refine your synthetic methodology for this valuable spirocyclic scaffold.

I. Foundational Principles: The Prins Cascade Cyclization

The most common and efficient method for constructing the this compound core is through a Prins cascade cyclization.[1][2] This reaction involves the acid-catalyzed addition of an aldehyde to an alkene, initiating a series of cyclization events to form the spirocyclic system.[3][4][5] Understanding the mechanism is paramount to troubleshooting and optimizing your reaction.

Reaction Overview:

The key starting material is N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, which contains both a homoallylic alcohol and a tethered hydroxyl group.[1] In the presence of an acid catalyst and an aldehyde (often paraformaldehyde), the aldehyde is activated, leading to an electrophilic attack by the alkene. This initiates a cascade of intramolecular cyclizations, ultimately forming the desired spiro-heterocycle.

graph "Prins_Cascade_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide + Aldehyde", shape=Mdiamond, fillcolor="#F1F3F4"]; B [label="Acid Catalyst (e.g., TfOH)", shape=ellipse, fillcolor="#FBBC05"]; C [label="Oxocarbenium Ion Formation", fillcolor="#F1F3F4"]; D [label="Intramolecular Prins Cyclization", fillcolor="#F1F3F4"]; E [label="Cationic Intermediate", fillcolor="#F1F3F4"]; F [label="Second Intramolecular Cyclization", fillcolor="#F1F3F4"]; G [label="4-Tosyl-1,9-dioxa-4-azaspiro[5.5]undecane", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label="Activation"]; B -> C; C -> D [label="Electrophilic Attack"]; D -> E; E -> F [label="Nucleophilic Attack by Hydroxyl"]; F -> G; }

Figure 1: Simplified Prins Cascade Reaction Workflow.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of this compound and its derivatives.

A. Reaction Stage: Low or No Product Formation

Q1: My reaction is not proceeding, or the yield of the desired spirocycle is very low. What are the likely causes?

A1: Low yields in Prins cyclizations can often be traced back to several key factors:

  • Catalyst Inactivity or Inappropriateness: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be employed, with trifluoromethanesulfonic acid (TfOH) being a common choice for this specific transformation.[6]

    • Troubleshooting:

      • Ensure your acid catalyst is fresh and has been stored under anhydrous conditions.

      • Optimize the catalyst loading. Too little catalyst may result in a sluggish reaction, while too much can lead to decomposition and side product formation.

      • Consider screening other Lewis acids such as FeCl₃, SnBr₄, or TMSOTf, which have been shown to be effective in Prins cyclizations.[7]

  • Poor Quality of Starting Materials: The purity of the N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and the aldehyde is crucial. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Troubleshooting:

      • Purify the starting materials before use. The sulfonamide can be purified by column chromatography or recrystallization.

      • If using paraformaldehyde, ensure it is of high purity and has not been stored for an extended period, as it can depolymerize.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Lowering the reaction temperature can sometimes favor the desired cyclization pathway over side reactions.[1]

B. Side Product Formation

Q2: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: The Prins reaction is known for its potential to generate a variety of side products depending on the reaction conditions.[4][5]

  • Common Side Products:

    • Allylic Alcohols: In the absence of a nucleophile or if the second cyclization is slow, the cationic intermediate can lose a proton to form an allylic alcohol.[4]

    • 1,3-Diols: If water is present in the reaction mixture, it can act as a nucleophile and trap the carbocation intermediate, leading to the formation of 1,3-diols.[4]

    • Dioxanes: An excess of the aldehyde, particularly formaldehyde, at low temperatures can lead to the formation of dioxanes.[1][4]

Side Product Formation Conditions Mitigation Strategy
Allylic AlcoholsAnhydrous conditions, slow second cyclizationLower reaction temperature, use a more nucleophilic counter-ion from the Lewis acid.
1,3-DiolsPresence of waterEnsure anhydrous reaction conditions (dry solvents and glassware).
DioxanesExcess aldehyde (especially formaldehyde), low temperatureUse a stoichiometric amount of the aldehyde, consider slow addition of the aldehyde.
graph "Side_Product_Formation" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Competing pathways leading to side products.

C. Workup and Purification Challenges

Q3: My product is polar and difficult to purify by standard silica gel chromatography. What are my options?

A3: The presence of the nitrogen and two oxygen atoms in the spirocyclic core makes this compound a polar compound, which can present challenges during purification.

  • Chromatography Strategies:

    • Normal-Phase Chromatography with Modifiers: Standard silica gel chromatography can be effective if the mobile phase is modified.

      • Troubleshooting: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing caused by the interaction of the basic nitrogen with acidic silanol groups on the silica.[8]

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly improve peak shape and separation for basic compounds.[8]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol can be a good alternative. Adjusting the pH of the mobile phase can help to control the retention of the amine.[9]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

D. Characterization and Stability

Q4: I am having trouble confirming the structure of my product. What are the expected spectroscopic signatures?

  • ¹H NMR: Expect complex multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the protons on the two heterocyclic rings. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.

  • ¹³C NMR: The spiro carbon will be a key signal, typically appearing in the 90-110 ppm range. Carbons adjacent to nitrogen and oxygen will appear in the 40-80 ppm region.

  • Mass Spectrometry: The molecular ion peak should be observable, especially with soft ionization techniques like ESI. Fragmentation patterns will likely involve cleavage of the rings.

Q5: Is the this compound scaffold stable?

A5: Spiroketals can be sensitive to acidic conditions, which can catalyze their ring-opening. The N-tosyl protected intermediate is generally more stable. The unprotected amine may be more sensitive to degradation, especially during prolonged storage or under harsh purification conditions. It is advisable to store the purified compound under an inert atmosphere at low temperatures.

III. Experimental Protocols

The following protocols are based on the available literature for the synthesis of the tosylated precursor and related Prins cascade cyclizations.

Protocol 1: Synthesis of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

This procedure is adapted from a known synthesis of a similar compound.[10]

  • To a solution of diethanolamine (1 equivalent) in dichloromethane (DCM), add pyridine (1.1 equivalents) as a base.

  • Cool the mixture in an ice bath and add a solution of tosyl chloride (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) or by recrystallization to afford the desired product.

Protocol 2: Prins Cascade Cyclization to form 4-Tosyl-1,9-dioxa-4-azaspiro[5.5]undecane

This is a general procedure based on the Prins cascade cyclization of similar substrates.[1]

  • To a solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1 equivalent) and an aldehyde (e.g., paraformaldehyde, 1.2 equivalents) in an anhydrous solvent such as DCM at 0 °C, add the acid catalyst (e.g., TfOH, 10-20 mol%) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system, potentially with a triethylamine modifier) to yield the desired spirocycle.

Protocol 3: Deprotection of the N-Tosyl Group

Several methods can be employed for the reductive deprotection of N-tosyl groups.[2][11][12]

  • Method A: Reductive Cleavage with Sodium Naphthalenide: [12]

    • Prepare a solution of sodium naphthalenide in THF.

    • To a solution of the N-tosylated spirocycle in THF at low temperature (e.g., -78 °C), add the sodium naphthalenide solution dropwise until a persistent green color is observed.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography on silica or alumina.

  • Method B: Acid-Mediated Deprotection: [11]

    • Dissolve the N-tosylated spirocycle in a mixture of trifluoroacetic acid (TFA) and a scavenger such as thioanisole.

    • Add methanesulfonic acid and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully neutralize the acid and extract the product.

    • Purify as needed.

IV. References

  • Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295.

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 743.

  • Snider, B. B. (n.d.). The Prins and Carbonyl Ene Reactions. Brandeis University. Retrieved from [Link]

  • Wikipedia. (2023). Prins reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Wnuk, S. F., & Robins, M. J. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 62(18), 6294–6296.

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Hernandez, J. J., & Frontier, A. J. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 13(45), 13575–13581.

  • Mendes, J. A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1777–1823.

  • PubChem. (n.d.). 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • Hernandez, J. J. (2020). New cyclization strategies enabled by the alkynyl Prins reaction. University of Rochester.

  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(26), 15993–16013.

  • Zheng, J., Meng, S., & Wang, Q. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. Beilstein Journal of Organic Chemistry, 17, 1481–1488.

  • Ng, C. H., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3142.

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • NIST. (n.d.). 1,7-Dioxaspiro[5.5]undecane. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • SpectraBase. (n.d.). (6S)-1,7-Dioxo-2-azaspiro[5.5]undecane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20598–20604.

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-dioxa-9-azaspiro(5.5)undecane, 5-methyl-9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2,3,4,6Tetrasubstituted Tetrahydropyrans by Prins-Type Cyclization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

Sources

Validation & Comparative

Unveiling the Spirocyclic Architecture: A Comparative Guide to the Structural Validation of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel spirocyclic scaffold, 1,9-Dioxa-4-azaspiro[5.5]undecane. While the parent compound's crystal structure remains elusive in published literature, we will utilize the experimentally determined structure of a key derivative, 2-(4-chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane , as a definitive case study. This guide will objectively compare the unequivocal data from single-crystal X-ray crystallography with the nuanced insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive understanding of the strengths and limitations of each technique in the context of this unique molecular architecture.

The Decisive Evidence: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for unambiguous molecular structure determination. The technique provides a precise map of electron density within a crystal lattice, revealing bond lengths, bond angles, and the overall conformation of the molecule with exceptional accuracy. For complex stereochemistries, such as that of the spirocyclic this compound system, X-ray crystallography is indispensable.

In a seminal study by Reddy et al. (2007), a series of this compound derivatives were synthesized via a novel Prins cascade cyclization. A crystalline sample of one such derivative, 2-(4-chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane, was subjected to X-ray diffraction analysis, providing unequivocal proof of the spirocyclic framework. The resulting crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), serves as our primary reference for the validated structure.

Crystallographic Data for 2-(4-chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane
ParameterValue
CCDC Deposition No.960107
Empirical FormulaC21H24ClNO4S
Formula Weight437.93
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.334(3)
b (Å)15.558(4)
c (Å)12.013(3)
β (°)108.13(1)
Volume (ų)2011.1(9)
Z4
Calculated Density (g/cm³)1.448

This data provides a definitive and high-resolution snapshot of the molecule in the solid state, confirming the connectivity and stereochemistry of the spirocyclic system.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A common solvent system for this class of molecules is a mixture of dichloromethane and hexanes.

  • Crystal Mounting: A well-formed, single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the phase problem and generate an initial electron density map. The structure is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Synthesis of Derivative crystallization Crystal Growth synthesis->crystallization Purified Compound mounting Crystal Mounting crystallization->mounting Single Crystal diffractometer X-ray Diffractometer mounting->diffractometer Mounted Crystal data_collection Data Collection diffractometer->data_collection Diffraction Pattern structure_solution Structure Solution data_collection->structure_solution Raw Data refinement Structure Refinement structure_solution->refinement Initial Model validation Final Structure Validation refinement->validation Refined Structure

Figure 1. Workflow for single-crystal X-ray diffraction analysis.

Corroborative Evidence: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule, NMR spectroscopy offers invaluable insights into the structure and dynamics in solution. For the this compound derivatives, ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(4-chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane would be expected to show characteristic signals for the aromatic protons of the chlorophenyl and tosyl groups, as well as a complex set of overlapping signals in the aliphatic region corresponding to the protons of the two heterocyclic rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for deconvoluting these signals and establishing proton-proton and proton-carbon correlations, respectively.

Representative NMR Data for a 1,9-Doxa-4-azaspiro[5.5]undecane Derivative
NucleusChemical Shift (δ, ppm) RangeMultiplicityAssignment
¹H7.20 - 7.80mAromatic protons
¹H3.50 - 4.50mProtons adjacent to O and N
¹H1.50 - 2.50mAliphatic protons
¹³C125 - 145-Aromatic carbons
¹³C60 - 80-Carbons adjacent to O and N
¹³C20 - 40-Aliphatic carbons

Note: This is a generalized representation. Actual chemical shifts will vary depending on the specific substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and standard ¹H and ¹³C NMR spectra are acquired.

  • 2D NMR Experiments: A suite of 2D NMR experiments (COSY, HSQC, HMBC) is performed to establish connectivity.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to deduce the molecular structure.

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acq_nmr Data Acquisition cluster_data_proc_nmr Data Processing & Analysis dissolution Dissolve in Deuterated Solvent spectrometer NMR Spectrometer dissolution->spectrometer one_d 1D Spectra (¹H, ¹³C) spectrometer->one_d two_d 2D Spectra (COSY, HSQC) one_d->two_d processing Spectral Processing two_d->processing assignment Signal Assignment processing->assignment interpretation Structure Elucidation assignment->interpretation

Figure 2. Workflow for NMR spectroscopic analysis.

Complementary Verification: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of information for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental formulas.

For the this compound derivatives, HRMS would be used to confirm the expected molecular formula. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure, although this is generally less definitive than the information obtained from NMR or X-ray crystallography.

Expected Mass Spectrometry Data
TechniqueIonization ModeExpected m/z
HRMSESI+[M+H]⁺, [M+Na]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: The exact mass of the molecular ion is determined and compared with the calculated mass for the expected elemental formula.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State of Matter Solid (single crystal)SolutionGas phase (ions)
Information Provided 3D structure, bond lengths, bond angles, stereochemistryConnectivity, electronic environment, dynamics in solutionMolecular weight, elemental formula, fragmentation
Ambiguity UnambiguousCan be ambiguous for complex stereoisomersDoes not provide stereochemical information
Sample Requirement High-quality single crystalsSoluble, pure sampleSmall amount of pure sample
Primary Strength Definitive structural proofDetailed information about solution-state structureConfirmation of molecular formula

Conclusion

The structural validation of the this compound scaffold is best achieved through a synergistic application of multiple analytical techniques. Single-crystal X-ray crystallography, as demonstrated with the derivative 2-(4-chlorophenyl)-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane, provides the ultimate, irrefutable evidence of the molecular structure. NMR spectroscopy complements this by confirming the structure in solution and providing insights into its dynamic behavior. Mass spectrometry serves as a crucial verification of the elemental composition. For researchers working with novel and complex molecular architectures, a multi-technique approach is not just recommended; it is essential for ensuring scientific rigor and advancing drug discovery and development programs.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2007). Prins cascade cyclization for the synthesis of this compound derivatives. The Journal of Organic Chemistry, 72(19), 7367–7370. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 960107. [Link]

A Comparative Analysis of the Antiproliferative Activity of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, represent a cornerstone in the development of anticancer drugs. Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for drug discovery. This guide provides a comparative overview of the antiproliferative activities of major classes of heterocyclic compounds, supported by experimental data and methodologies, to aid researchers in the strategic design and evaluation of next-generation cancer therapeutics.

The Chemical Scaffolding of Life and Disease: An Introduction to Heterocycles

Heterocyclic scaffolds are ubiquitous in nature, forming the core of essential biomolecules such as nucleic acids and vitamins. This inherent biocompatibility and structural versatility have been harnessed in medicinal chemistry to develop a significant portion of FDA-approved drugs.[1][2][3] In the context of cancer, these compounds exert their antiproliferative effects through diverse mechanisms, including but not limited to, the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[2][4][5] This guide will delve into a comparative analysis of nitrogen-, oxygen-, and sulfur-containing heterocycles, highlighting their structure-activity relationships (SAR) and antiproliferative potential.

Comparative Efficacy: A Data-Driven Look at Antiproliferative Activity

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of representative heterocyclic compounds against various cancer cell lines, offering a quantitative comparison of their potency.

Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are the most extensively studied class of heterocyclic compounds in cancer research, with over 75% of FDA-approved heterocyclic anticancer drugs containing nitrogen.[6] Their prevalence is due to their ability to form hydrogen bonds and participate in various biological interactions.[7][8]

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Indoles Vincristine--Tubulin polymerization inhibitor[2][3]
Vinblastine--Tubulin polymerization inhibitor[2][3]
Benzimidazoles Compound 46VariousMicromolar rangeProtein kinase inhibitor (TGM2, CDK9, SK1, p38 MAPK)[9]
Compound B6MCF-7, MDA-MB-231, A549, HeLa1.4, 2.5, 1.8, 1.8Tubulin polymerization inhibitor[10]
Quinolines ---Various, including enzyme inhibition[11]
Pyrimidines 5-FluorouracilVarious-Thymidylate synthase inhibitor
Compound 10A549PotentNot specified[11]
1,2,3-Triazoles Compound 8aHepG-2PotentNot specified[12]
Chalcone conjugate 9aMCF-7, HCT1160.24, 0.26Not specified[13]
Oxygen-Containing Heterocycles

Oxygen-containing heterocycles, while less numerous than their nitrogenous counterparts in approved drugs, exhibit significant antiproliferative activities.[14] Their ability to act as hydrogen bond acceptors contributes to their interaction with biological targets.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Coumarins Yadaguiri et al. synthesized derivativesA549, HeLa, MDA-MB-231, MCF7High activityNot specified[1]
Furans Flavanone derivative (furfuraldehyde 19)HT29, MCF7, A49875.9, 51.0, 59.3Uncertain[1]
Oxazoles Compound VIMultiplePotentNot specified[15]
Benzoxazoles ---Various[15][16]
Oxadiazoles ---Various[15][16]
Sulfur-Containing Heterocycles

Sulfur-containing heterocycles have gained considerable attention for their anticancer properties.[17][18][19] The sulfur atom can engage in various non-covalent interactions, contributing to the binding affinity of these compounds to their targets.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Thiophenes Various derivativesBreast cancer cellsPotent inhibitory effectsNot specified[17][18][19]
Thiazoles Thiazole-based nitrogen mustard (Compound 30)HCT116, MCF75.48, 4.53Not specified[1]
Thiadiazoles ---Prominent in cancer research[17][18]
Thienopyrimidines Compound 15A5490.94Not specified[20]

Elucidating the Mechanism of Action: A Look at Cellular Pathways

The antiproliferative activity of heterocyclic compounds is underpinned by their ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. A common mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->Receptor Heterocycle Heterocyclic Kinase Inhibitor Heterocycle->Receptor Heterocycle->RAF Heterocycle->PI3K

Caption: Inhibition of key signaling pathways by heterocyclic compounds.

Many heterocyclic compounds function as inhibitors of receptor tyrosine kinases (RTKs), or downstream components of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby blocking the signaling cascades that drive cell proliferation and survival.[5]

Experimental Protocol: Assessing Antiproliferative Activity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22][23] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[21][22]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the test heterocyclic compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to obtain the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.[21][25]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][25]

    • Gently mix the plate on a shaker to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][24]

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Caption: Experimental workflow of the MTT assay for antiproliferative activity.

Structure-Activity Relationship (SAR): The Key to Rational Drug Design

The antiproliferative potency of heterocyclic compounds is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.[26][27][28][29] Key SAR considerations include:

  • Nature and Position of the Heteroatom: The type of heteroatom (N, O, S) and its position within the ring system significantly influence the compound's electronic properties, conformation, and ability to interact with biological targets.[1]

  • Ring Size and Fusion: The size of the heterocyclic ring (e.g., five-membered vs. six-membered) and the presence of fused rings can impact the molecule's rigidity, planarity, and overall shape, which are critical for target binding.[1][5]

  • Substituent Groups: The nature, position, and orientation of substituent groups on the heterocyclic core can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties. For instance, the addition of specific functional groups can enhance binding affinity or improve solubility.[27]

A thorough analysis of SAR, often aided by computational modeling and molecular docking studies, allows medicinal chemists to systematically modify lead compounds to optimize their anticancer activity.[6][27]

Conclusion and Future Directions

Heterocyclic compounds remain a rich and diverse source of novel antiproliferative agents. This guide has provided a comparative overview of the efficacy of nitrogen-, oxygen-, and sulfur-containing heterocycles, highlighting their mechanisms of action and the experimental methodologies used for their evaluation. The presented data underscores the potent anticancer activity exhibited by various heterocyclic scaffolds.

Future research in this field will likely focus on the development of multi-target inhibitors, where a single heterocyclic molecule is designed to interact with multiple oncogenic pathways, potentially leading to synergistic effects and overcoming drug resistance.[9] Furthermore, the application of advanced computational techniques and a deeper understanding of SAR will continue to drive the rational design of next-generation heterocyclic drugs with improved potency, selectivity, and safety profiles, ultimately contributing to more effective cancer therapies.

References

  • Kaur, B., Singh, G., Sharma, V., & Singh, I. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anticancer Agents Med Chem, 23(8), 869-881. [Link]

  • Kaur, B., Singh, G., Sharma, V., & Singh, I. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 869-881. [Link]

  • (2024). Heterocyclic Phytochemicals as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

  • A medicinal chemist's perspective towards structure activity relationship of heterocycle based anti-cancer agents. (2022). Current Medicinal Chemistry. [Link]

  • Gomes, M., Loureiro, J. A., & Pereira, M. C. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(21), 6439. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 26(19), 5991. [Link]

  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2022). Medicinal Research Reviews, 42(1), 513-575. [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Medicinal Chemistry, 29(22), 3926-3947. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 26(3), 553. [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (n.d.). Longdom Publishing. [Link]

  • Recent Advances in Oxygen-Containing Heterocycles as Anticancer Agents. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. (2021). Molecules, 26(3), 553. [Link]

  • Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom: A Review. (2023). Al-Rafidain Journal of Medical Sciences, 4, 60-67. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. (n.d.). IIP Series. [Link]

  • Anti-proliferative action, molecular investigation and computational studies of novel fused heterocyclic cellulosic compounds on human cancer cells. (2022). International Journal of Biological Macromolecules, 222(Pt B), 3077-3099. [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(8), 869-881. [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Medicinal Chemistry, 29(22), 3926-3947. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2021). Molecules, 26(21), 6439. [Link]

  • Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom: A Review. (2023). Al-Rafidain Journal of Medical Sciences, 4, 60-67. [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2022). Molecules, 27(23), 8234. [Link]

  • Expedition of sulfur‐containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. (2022). Medicinal Research Reviews, 42(1), 513-575. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. (n.d.). [Link]

  • Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom: A Review. (2023). Al-Rafidain Journal of Medical Sciences, 4, 60-67. [Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules, 28(13), 5122. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. (2022). Applied Biochemistry and Biotechnology, 194(12), 6438-6467. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). Molecules, 25(14), 3294. [Link]

  • Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. (2024). Current Medicinal Chemistry. [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. (2023). International Journal of Pharmaceutical Quality Assurance, 14(4), 1296-1301. [Link]

Sources

The Ascendancy of Spirocycles in Drug Discovery: A Comparative Guide to 1,9-Dioxa-4-azaspiro[5.5]undecane and Other Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The "escape from flatland"—a strategic shift from planar, aromatic compounds to three-dimensional scaffolds—has identified spirocyclic systems as a particularly promising class of structures. Their inherent rigidity and three-dimensional arrangement can lead to improved target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides an in-depth comparison of the 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold with other notable spirocyclic systems, offering experimental insights and protocols for researchers in drug discovery.

The Spirocyclic Advantage: Navigating Chemical Space with 3D Architectures

Spirocycles, characterized by two rings sharing a single atom, offer a unique conformational rigidity that can pre-organize substituents into well-defined spatial orientations. This can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the increased sp³ character of spirocyclic scaffolds often translates into improved physicochemical properties, such as enhanced solubility and greater metabolic stability, which are critical for the development of successful drug candidates.[1][2][3]

Featured Scaffold: this compound

The this compound core, a heterocyclic system containing two oxygen atoms and one nitrogen atom, presents an attractive scaffold for medicinal chemists. The presence of heteroatoms offers opportunities for hydrogen bonding interactions and can favorably modulate properties such as solubility and lipophilicity.

Synthesis of the this compound Scaffold

A robust method for the synthesis of this compound derivatives is the Prins cascade cyclization.[4][5][6] This approach allows for the diastereoselective construction of the spirocyclic framework. The general strategy involves the coupling of an aldehyde with a suitably functionalized homoallylic alcohol.

cluster_0 Synthesis of Precursor cluster_1 Prins Cascade Cyclization cluster_2 Product Homoallylic_Alcohol Homoallylic Alcohol (e.g., N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) Reaction Prins Reaction & Intramolecular Cyclization Homoallylic_Alcohol->Reaction Aldehyde Aldehyde Aldehyde->Reaction Acid_Catalyst Acid Catalyst (e.g., TMSOTf) Acid_Catalyst->Reaction Product This compound Derivative Reaction->Product

Caption: General workflow for the synthesis of this compound derivatives via a Prins cascade cyclization.

Comparative Analysis of Spirocyclic Scaffolds

To understand the unique potential of this compound, it is essential to compare its properties with those of other commonly employed spirocyclic scaffolds in drug design. For this analysis, we will consider 1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[4.5]decane as key comparators.

ScaffoldStructureKey Features & Predicted Physicochemical Properties
This compound this compoundContains two oxygen atoms and one nitrogen atom, offering multiple points for hydrogen bonding. The oxa- groups are expected to increase aqueous solubility and reduce lipophilicity compared to all-carbon or diaza analogues.
1,9-Diazaspiro[5.5]undecane 1,9-Diazaspiro[5.5]undecaneContains two nitrogen atoms, providing sites for substitution and modulation of basicity. This scaffold has been explored for various CNS and metabolic disease targets.[7]
2,8-Diazaspiro[4.5]decane 2,8-Diazaspiro[4.5]decaneA smaller spirocyclic system with two nitrogen atoms. Its compact structure can be advantageous for fitting into specific binding pockets. It has been utilized in the development of enzyme inhibitors and receptor antagonists.[8][9][10]

Table 1: Comparison of Key Spirocyclic Scaffolds

The introduction of heteroatoms significantly influences the physicochemical properties of these scaffolds. The oxygen atoms in this compound are expected to lower its pKa and logP compared to the diaza-analogs, potentially leading to improved oral bioavailability and reduced off-target effects related to high basicity.

Experimental Protocols for Property Assessment

To empirically validate the predicted advantages of a given scaffold, rigorous experimental evaluation is paramount. The following are standardized protocols for assessing key drug-like properties.

Experimental Workflow: Metabolic Stability Assay

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Test_Compound Test Compound (in DMSO) Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubation NADPH NADPH Solution (Cofactor) NADPH->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with Acetonitrile) Time_Points->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LC_MS->Data_Analysis

Caption: A typical workflow for determining the metabolic stability of a compound using liver microsomes.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in deionized water.

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound solution (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration, e.g., 1 mM).

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

Experimental Workflow: Aqueous Solubility Assay (Shake-Flask Method)

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis Excess_Compound Add Excess Solid Compound to Buffer (pH 7.4) Shaking Shake at Room Temperature for 24-48 hours Excess_Compound->Shaking Filtration Filter to Remove Undissolved Solid Shaking->Filtration Quantification Quantify Concentration of Solute in Filtrate (e.g., by HPLC-UV) Filtration->Quantification

Caption: Workflow for determining the thermodynamic aqueous solubility using the shake-flask method.

Detailed Protocol: Shake-Flask Solubility Assay
  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • After equilibration, carefully filter the suspension to remove any undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.

  • Quantification:

    • Analyze the clear filtrate using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A standard calibration curve of the compound in the same buffer should be used for accurate quantification.

Conclusion: The Strategic Integration of Spirocyclic Scaffolds

The selection of a scaffold is a critical decision in the drug discovery process. The this compound scaffold, with its inherent three-dimensionality and multiple heteroatoms, represents a valuable addition to the medicinal chemist's toolkit. By understanding its synthesis and comparing its predicted properties to other established spirocyclic systems, researchers can make more informed decisions in the design of next-generation therapeutics. The provided experimental protocols offer a framework for the empirical validation of these properties, ensuring a data-driven approach to scaffold selection and lead optimization. As the field continues to move beyond flat, two-dimensional structures, the strategic incorporation of thoughtfully designed spirocycles will undoubtedly play a pivotal role in the discovery of novel and effective medicines.

References

  • Reddy, B. V. S., et al. (2011). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 76(17), 7036–7043. [Link]

  • Reddy, B. V. S., et al. (2011). Prins cascade cyclization for the synthesis of this compound derivatives. PubMed. [Link]

  • de la Torre, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(45), 28247-28269. [Link]

  • Reddy, B. V. S., et al. (2011). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Mehrotra, M. M., et al. (2000). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 43(1), 131-141. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Mini reviews in medicinal chemistry, 8(11), 1145–1157. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 7(7), 547-550. [Link]

  • Reddy, B. V. S., et al. (2017). Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. The Chemical Record, 17(10), 963-984. [Link]

  • Teixeira, F. V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 263-278. [Link]

  • Patil, N. P., et al. (2013). Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]

  • Reddy, D. S., & Judd, W. R. (2006). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 10(13), 1545-1580. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. PubChem. [Link]

  • Reddy, B. V. S., et al. (2007). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. Organic Letters, 9(19), 3781-3783. [Link]

  • Nanaki, S., et al. (2018). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 23(11), 2829. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17551. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6296. [Link]

  • Bonin, M., et al. (1995). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 60(16), 5227-5233. [Link]

  • Wang, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Yus, M., & Foubelo, F. (2014). Focused Update on the Prins Reaction and the Prins Cyclization. Molecules, 19(9), 14358-14421. [Link]

  • Chen, J., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(36), 7011-7015. [Link]

  • Aouadi, K., et al. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 23(10), 2469. [Link]

  • JETIR. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR, 6(6). [Link]

  • Astaraki, A. M., & Bazgir, A. (2012). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4. ResearchGate. [Link]

  • Yet, L. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 48(31), 5469-5472. [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Pihlaja, K., et al. (1998). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. Journal of Organic Chemistry, 63(20), 6894-6901. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • Chebib, M., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Burgaz, E. V., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(9), 613-618. [Link]

  • Palma, C., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149911. [Link]

  • Palma, C., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149911. [Link]

Sources

comparative analysis of different synthetic routes to 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold is a key heterocyclic motif present in a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for positioning functional groups in precise orientations, making it a valuable component for designing novel therapeutics. The efficient construction of this spirocyclic system, which combines a morpholine and a tetrahydropyran ring, is a critical challenge.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies for accessing the this compound core. We will dissect a novel and highly diastereoselective Prins Cascade Cyclization and contrast it with a plausible and versatile route commencing from a common starting material, N-Boc-4-piperidone, via an epoxide intermediate. The discussion will focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the strengths and weaknesses of each approach, empowering researchers to make informed decisions for their specific synthetic goals.

Route 1: Diastereoselective Prins Cascade Cyclization

This modern approach leverages a powerful cascade reaction to construct both heterocyclic rings in a single, highly controlled step. Developed by Reddy et al., this strategy stands out for its efficiency and stereoselectivity.[1][2][3]

Principle and Mechanism

The core of this synthesis is a tandem Prins-type cyclization. The reaction is initiated by a Lewis acid, which activates an aldehyde for nucleophilic attack by the alkene of a specially designed homoallylic alcohol precursor. This first cyclization forms the tetrahydropyran ring and generates an oxocarbenium ion. The strategically placed hydroxyl group on the ethylamine side chain then acts as an intramolecular nucleophile, trapping the oxocarbenium ion to form the second ring (the morpholine moiety), thus completing the spirocyclic core.

The choice of Lewis acid and reaction temperature is critical for achieving high diastereoselectivity. The mechanism favors the formation of a chair-like transition state, which, under optimized conditions, leads predominantly to a single diastereomer.[4]

dot digraph "Prins_Cascade_Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Prins Cascade Route", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Precursor [label="N-(4-hydroxy-2-methylenebutyl)-N-\n(2-hydroxyethyl)sulfonamide\n+ Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., BF3·OEt2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Aldehyde Activation &\nPrins Cyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; SecondCyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Tosyl-1,9-Dioxa-4-\nazaspiro[5.5]undecane", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Precursor -> Activation; LewisAcid -> Activation [label="Catalyst"]; Activation -> Oxocarbenium [label="Forms Tetrahydropyran Ring"]; Oxocarbenium -> SecondCyclization [label="Pendant -OH attacks"]; SecondCyclization -> Product [label="Forms Morpholine Ring"]; }

Caption: High-level overview of the Prins Cascade Cyclization.

Detailed Experimental Protocol

The following protocol is adapted from the work published in The Journal of Organic Chemistry.[1][3][4]

Step 1: Synthesis of the Homoallylic Alcohol Precursor

The precursor, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, is synthesized from commercially available materials in a multi-step process which is detailed in the source literature.[3]

Step 2: Prins Bicyclization

  • To a solution of the homoallylic alcohol precursor (1.0 mmol) and the desired aldehyde (e.g., benzaldehyde, 1.2 mmol) in anhydrous dichloromethane (10 mL), cool the mixture to -50 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.4 mmol) dropwise to the stirred solution.

    • Causality: BF₃·OEt₂ is the Lewis acid catalyst that activates the aldehyde towards nucleophilic attack by the alkene. The low temperature is crucial for controlling the reaction rate and enhancing diastereoselectivity.[4]

  • Maintain the reaction at -50 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Allow the mixture to warm to room temperature, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure 8-substituted-4-tosyl-1,9-dioxa-4-azaspiro[5.5]undecane.

Data Summary
Aldehyde UsedProductYieldMelting Point (°C)
Benzaldehyde8-Phenyl-4-tosyl-product90%116–118
4-Chlorobenzaldehyde8-(4-Chlorophenyl)-4-tosyl-product95%145–147
2-Naphthaldehyde8-(Naphthalen-2-yl)-4-tosyl-product88%151–153
Cyclohexanecarbaldehyde8-Cyclohexyl-4-tosyl-product85%134–136

(Data extracted from Reddy, B. V. S. et al., J. Org. Chem. 2014)[1][3]

Route 2: Synthesis via Epoxide Intermediate from N-Boc-4-Piperidone

This strategy represents a more traditional, stepwise approach that offers flexibility and relies on well-established chemical transformations. It begins with the readily available and versatile starting material, N-Boc-4-piperidone. This proposed route is adapted from similar syntheses of related azaspirocycles.[5]

Principle and Mechanism

This pathway involves three key transformations:

  • Epoxidation: A spiro-epoxide is formed at the C4 position of the piperidone ring using a Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide reacts with a base to form a sulfur ylide, which then attacks the carbonyl carbon of the piperidone. Subsequent intramolecular displacement of dimethyl sulfoxide (DMSO) forms the epoxide ring.

  • Ring-Opening: The epoxide is opened by a suitable oxygen nucleophile, such as the anion of ethylene glycol, under basic conditions. This establishes the hydroxymethyl and hydroxyethoxy groups at the C4 position.

  • Intramolecular Cyclization (Ketalization): The final spiroketal is formed via an acid-catalyzed intramolecular cyclization. The terminal hydroxyl group of the side chain attacks the carbon bearing the other hydroxyl group, which is protonated and eliminated as water, forming the tetrahydropyran ring.

dot digraph "Epoxide_Route_Workflow" { graph [rankdir="TB", splines=ortho, label="Workflow for Epoxide Intermediate Route", labelloc=t, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="N-Boc-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; Epoxidation [label="Step 1: Epoxidation\n(Corey-Chaykovsky Reaction)", fillcolor="#FFFFFF", fontcolor="#202124"]; Epoxide [label="tert-Butyl 1-oxa-6-\nazaspiro[2.5]octane-6-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; RingOpening [label="Step 2: Epoxide Ring-Opening\n(Ethylene Glycol, Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; Diol [label="tert-Butyl 4-(hydroxymethyl)-4-\n(2-hydroxyethoxy)piperidine-1-carboxylate", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Step 3: Intramolecular Cyclization\n(Acid Catalyst, e.g., p-TsOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="9-Boc-1,9-Dioxa-4-\nazaspiro[5.5]undecane", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Epoxidation; Epoxidation -> Epoxide; Epoxide -> RingOpening; RingOpening -> Diol; Diol -> Cyclization; Cyclization -> Product; }

Caption: Stepwise workflow of the Epoxide Intermediate Route.

Proposed Experimental Protocol

Step 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide)

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO in a flask under an inert atmosphere.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature and stir the resulting mixture for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 eq) in DMSO dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction by carefully pouring it into ice-water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the spiro-epoxide.

Step 2: Synthesis of tert-Butyl 4-(hydroxymethyl)-4-(2-hydroxyethoxy)piperidine-1-carboxylate (Diol)

  • Dissolve ethylene glycol (10 eq) in anhydrous THF and add sodium hydride (1.5 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of the spiro-epoxide (1.0 eq) in THF to the sodium glycolate solution.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the mixture, quench with a saturated aqueous ammonium chloride solution, and extract with ethyl acetate.

  • Dry the organic phase, concentrate, and purify by column chromatography to isolate the diol intermediate.

Step 3: Synthesis of 9-Boc-1,9-Dioxa-4-azaspiro[5.5]undecane

  • Dissolve the diol intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Causality: The acid protonates one of the hydroxyl groups, making it a good leaving group (water). The removal of water drives the equilibrium towards the formation of the spiroketal product.

  • After the reaction is complete (TLC monitoring), cool the mixture and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Comparative Analysis

FeatureRoute 1: Prins Cascade CyclizationRoute 2: Epoxide Intermediate
Number of Steps 1 (for the key spirocyclization)3 (from N-Boc-4-piperidone)
Overall Strategy Convergent, Cascade ReactionLinear, Stepwise
Stereocontrol Highly DiastereoselectiveGenerally produces racemates unless chiral reagents/catalysts are used.
Yields High (typically 85-95% for the cyclization step)Moderate to Good (variable per step)
Starting Materials Requires synthesis of a complex precursorStarts from a common, commercially available building block.
Reaction Conditions Requires cryogenic temperatures (-50 °C) and a specific Lewis acid.Uses standard laboratory conditions (reflux) and common reagents.
Flexibility Substituents are introduced via the aldehyde, allowing for diversity at the C8 position.Functionalization is less direct; modifications would need to be planned from the start.
Scalability Cascade reactions can sometimes be challenging to scale. Cryogenic conditions are energy-intensive.Stepwise nature and common reagents make it potentially more amenable to large-scale synthesis.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to the this compound scaffold, but they cater to different research and development needs.

The Prins Cascade Cyclization (Route 1) is an elegant and powerful method ideal for discovery chemistry and lead optimization . Its key advantages are the outstanding diastereoselectivity and high yields in the final, complexity-building step.[3] This is particularly valuable when a specific stereoisomer is required for biological activity. The main drawback is the upfront synthetic investment required to prepare the homoallylic alcohol precursor.

The Epoxide Intermediate Route (Route 2) is a robust and practical approach well-suited for scale-up synthesis and initial exploration where stereochemistry is not an immediate concern. Its reliance on a cheap, common starting material (N-Boc-4-piperidone) and standard, well-understood reactions makes it highly accessible and economical. While it is a longer sequence, each step is generally reliable and easier to troubleshoot than a complex cascade reaction.

Recommendation:

  • For projects demanding rapid access to diverse analogs with high stereochemical purity for structure-activity relationship (SAR) studies, the Prins Cascade is the superior choice, provided the resources for precursor synthesis are available.

  • For projects requiring large quantities of the basic scaffold or for initial proof-of-concept studies where a racemic mixture is acceptable, the Epoxide Intermediate Route offers a more pragmatic and cost-effective strategy.

References

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry, 79(5), 2289–2295. [Link][1]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of this compound derivatives. PubMed. [Link][2]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. ACS Figshare. [Link][6]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Supporting Information for Prins Cascade Cyclization for the Synthesis of this compound Derivatives. American Chemical Society. [Link][4]

  • Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins Cascade Cyclization for the Synthesis of this compound Derivatives. The Journal of Organic Chemistry. [Link][3]

  • Montalvo-Lafin, A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link][5]

Sources

A Senior Scientist's Comparative Guide to Confirming the Biological Target of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Deorphanization

The 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold represents a class of spirocyclic compounds noted for its three-dimensional architecture, a desirable trait in modern drug discovery for exploring novel chemical space and achieving higher target specificity.[1] Indeed, derivatives have shown potent and diverse biological activities, from soluble epoxide hydrolase (sEH) inhibition to dual modulation of the μ-opioid and σ1 receptors.[2][3] However, for novel derivatives emerging from phenotypic screens, the primary biological target often remains unknown—a common challenge referred to as target deorphanization.[4][5][6]

Confirming the direct molecular target of a bioactive compound is a critical step in the drug discovery pipeline. It validates the mechanism of action, enables structure-activity relationship (SAR) studies, and helps anticipate potential off-target effects.[7] This guide provides an in-depth comparison of three robust, field-proven experimental strategies for identifying the protein targets of novel this compound derivatives: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL). We will dissect the causality behind each protocol, compare their relative merits, and provide the technical details necessary for successful implementation.

Chapter 1: The "Pull-Down" Approach: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a cornerstone biochemical technique for target identification.[8][9] The underlying principle is simple yet powerful: using the small molecule as "bait" to fish out its interacting protein partners from a complex biological mixture, such as a cell lysate.[8]

Expert Rationale & Causality

The success of an AC-MS experiment hinges on the design of a functional affinity probe. This involves chemically modifying the this compound derivative by attaching a linker arm and a reporter tag (commonly biotin) at a position that does not disrupt its binding to the target protein. This is a critical design choice; an improperly placed linker can introduce steric hindrance, abolishing the very interaction we aim to detect. The linker's length and chemical nature are also optimized to allow the bait to be accessible while minimizing non-specific interactions. The high affinity of biotin for streptavidin-coated beads is then exploited to immobilize the probe and capture its binding partners.

Experimental Workflow & Protocol: AC-MS
  • Affinity Probe Synthesis:

    • Step 1a (Scaffold Modification): Identify a non-critical position on the this compound derivative for linker attachment, often guided by existing SAR data. Synthesize an analog with a reactive functional group (e.g., an amine or carboxylic acid) at this position.

    • Step 1b (Linker & Tag Conjugation): React the modified derivative with a bifunctional linker that has a biotin tag at the distal end (e.g., NHS-PEG-Biotin). Purify the final biotinylated probe via HPLC.

    • Step 1c (Validation): Crucially, validate that the synthesized probe retains its biological activity in a relevant assay. A significant loss of activity indicates that the modification has interfered with target binding, rendering the probe unsuitable.

  • Protein Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).

  • Affinity Pulldown:

    • Step 3a (Immobilization): Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait."

    • Step 3b (Negative Control): In a parallel experiment, use beads incubated with biotin alone or an inactive structural analog of the probe. This is a self-validating step, essential for distinguishing true interactors from proteins that bind non-specifically to the beads, linker, or scaffold.

    • Step 3c (Incubation): Incubate the probe-conjugated beads and control beads with the cell lysate (e.g., 1-2 mg of total protein) for several hours at 4°C with gentle rotation.

    • Step 3d (Washing): Wash the beads extensively with lysis buffer containing decreasing concentrations of detergent to remove non-specifically bound proteins. This is a critical optimization step. Insufficient washing leads to high background, while overly stringent washing may disrupt weak but specific interactions.

  • Elution and Proteomic Analysis:

    • Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the probe lane but absent or significantly reduced in the control lane.

    • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis.[9]

Data Presentation: Hypothetical AC-MS Results
Protein ID (UniProt) Protein Name Probe Enrichment Score¹ Control Score Biological Function
P00742Soluble Epoxide Hydrolase 245.71.2Lipid metabolism
Q9Y6N9Carbonic Anhydrase 1225.10.8pH regulation
P08684Vimentin3.22.9Cytoskeletal (Common contaminant)
P60709Actin, cytoplasmic 12.83.1Cytoskeletal (Common contaminant)
¹Enrichment Score can be based on spectral counts or peptide intensity. A high ratio indicates specific binding.
AC-MS Workflow Diagram

AC_MS_Workflow cluster_prep Probe & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Analysis Derivative 1,9-Dioxa-4- azaspiro[5.5]undecane Derivative Probe Synthesize Biotinylated Probe Derivative->Probe Incubate Incubate Probe, Beads & Lysate Probe->Incubate Cells Cell Culture Lysate Prepare Native Lysate Cells->Lysate Lysate->Incubate Beads Streptavidin Beads Beads->Incubate Wash Extensive Washing Incubate->Wash Elute Elute Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS Identification SDS->MS Hits Identify Specific Binding Proteins MS->Hits

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Chapter 2: The "Stabilization" Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the assessment of target engagement in a physiological context—inside intact cells or tissues.[10][11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to heat-induced denaturation than its unbound form.[11][13]

Expert Rationale & Causality

The key advantage of CETSA is that it is a label-free method; it does not require any chemical modification of the this compound derivative.[12] This completely bypasses the risk of altering the compound's binding properties, a major potential pitfall of AC-MS. The experiment measures a direct biophysical consequence of binding. When cells are heated, proteins begin to unfold and aggregate, precipitating out of solution. By measuring the amount of a specific protein remaining in the soluble fraction across a range of temperatures, one can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct target engagement.[13][14]

Experimental Workflow & Protocol: CETSA
  • Cell Treatment:

    • Culture cells to near-confluency.

    • Treat cells with the this compound derivative at a desired concentration. Include a vehicle-only (e.g., DMSO) control group. Incubate under normal culture conditions to allow for cell entry and target binding.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 40°C to 70°C in 2°C increments for 3 minutes) using a thermal cycler. One aliquot is kept at room temperature as the unheated control.

    • Immediately cool the samples on ice to halt denaturation.

  • Lysis and Fractionation:

    • Lyse the cells to release intracellular contents. A common method is repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins and cell debris) by ultracentrifugation.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the specific protein of interest in the soluble fraction using a protein detection method.

    • For a known candidate target: Use Western Blotting with a specific antibody. Quantify band intensity relative to the unheated control.

    • For unbiased discovery (Proteome-wide CETSA): Analyze the entire soluble proteome using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling). This allows for the simultaneous assessment of thermal shifts for thousands of proteins.

Data Presentation: Hypothetical CETSA Results

Table: Isothermal Dose-Response CETSA (Cells heated to a single, optimized temperature, e.g., 54°C)

Compound Conc. (µM) % Soluble Target Protein (Normalized)
0 (Vehicle)35%
0.142%
168%
1085%
10088%

Graph: A thermal shift graph would plot the "% Soluble Protein" against "Temperature (°C)," showing one curve for the vehicle control and a right-shifted curve for the compound-treated sample.

CETSA Workflow Diagram

CETSA_Workflow cluster_prep Cell Treatment cluster_process Processing cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound vs. Vehicle Control Cells->Treat Heat Apply Thermal Gradient Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Separate Separate Soluble & Pellet Fractions Lyse->Separate Soluble Collect Soluble Fraction Separate->Soluble Detect Quantify Protein (Western / MS) Soluble->Detect Result Identify Stabilized Target Protein Detect->Result

Caption: Workflow for target engagement analysis using the Cellular Thermal Shift Assay (CETSA).

Chapter 3: The "Covalent Capture" Approach: Photoaffinity Labeling (PAL)

PAL is a sophisticated chemical biology technique that creates a covalent bond between the small molecule and its target protein upon photoactivation, enabling robust identification.[15][16][17]

Expert Rationale & Causality

Like AC-MS, PAL requires the synthesis of a chemical probe. However, the PAL probe is more complex, incorporating three key elements: the this compound pharmacophore, a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin or a clickable alkyne).[15][16] The probe first binds reversibly to its target. Upon irradiation with UV light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate (a carbene or nitrene) that rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue in the binding pocket.[17] This irreversible covalent linkage provides a durable handle for subsequent enrichment and identification, even for low-affinity or transient interactions that might be missed by AC-MS.

Experimental Workflow & Protocol: PAL
  • Probe Design and Synthesis:

    • Synthesize a derivative of the lead compound incorporating a photoreactive moiety (e.g., trifluoromethylphenyldiazirine) and a reporter tag (e.g., a terminal alkyne for click chemistry). As with AC-MS, the positioning is critical and must be validated to ensure retained bioactivity.[15]

  • In-Cell Labeling:

    • Incubate live cells with the PAL probe.

    • Include a competition control where cells are co-incubated with the probe and a large excess of the original, unmodified compound. If binding is specific, the parent compound will outcompete the probe, leading to a reduced signal. This is a vital self-validating step.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking.

  • Target Enrichment:

    • Lyse the cells.

    • If an alkyne tag was used, perform a click chemistry reaction (e.g., CuAAC) to attach a biotin-azide reporter tag to the covalently bound probe-protein complexes.

    • Enrich the now-biotinylated proteins using streptavidin beads, similar to the AC-MS workflow.

  • Identification and Analysis:

    • Wash the beads thoroughly to remove non-biotinylated proteins.

    • Elute and identify the captured proteins by LC-MS/MS.

    • True targets will be highly enriched in the probe-treated sample and significantly diminished in the competition control sample.

PAL Workflow Diagram

PAL_Workflow cluster_prep Probe & Labeling cluster_capture Enrichment cluster_analysis Analysis Probe Synthesize Photoaffinity Probe Cells Incubate Probe with Live Cells Probe->Cells UV Irradiate with UV to Crosslink Cells->UV Lyse Lyse Cells UV->Lyse Click Click Chemistry (Add Biotin Tag) Lyse->Click Enrich Enrich with Streptavidin Beads Click->Enrich Wash Wash Beads Enrich->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Result Identify Covalently Labeled Targets MS->Result Decision_Tree Start Start: Have a Bioactive This compound Derivative Q_Mod Is synthetic modification of the compound feasible without losing activity? Start->Q_Mod CETSA Primary Approach: CETSA Q_Mod->CETSA No ACMS_PAL Primary Approach: AC-MS or PAL Q_Mod->ACMS_PAL Yes CETSA_Desc Directly test target engagement in cells. No modification risk. CETSA->CETSA_Desc Validation Orthogonal Validation CETSA->Validation Q_Affinity Is the interaction expected to be stable and high-affinity? ACMS_PAL->Q_Affinity ACMS Choose AC-MS Q_Affinity->ACMS Yes PAL Choose PAL Q_Affinity->PAL No / Unknown ACMS_Desc Simpler probe synthesis. Good for stable complexes. ACMS->ACMS_Desc ACMS->Validation PAL_Desc Better for transient/weak interactions. More complex synthesis. PAL->PAL_Desc PAL->Validation

Sources

A Senior Scientist's Guide to De-Risking Novel Therapeutics: A Comparative Cross-Reactivity Analysis of 1,9-Dioxa-4-azaspiro[5.5]undecane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Novel Scaffolds

The 1,9-Dioxa-4-azaspiro[5.5]undecane scaffold represents a compelling starting point for novel therapeutic design due to its rigid, three-dimensional structure, offering precise vectoral presentation of pharmacophoric elements. However, this structural novelty is a double-edged sword. While it can unlock new interactions with intended biological targets, it also presents an unknown liability profile regarding off-target interactions. Unforeseen cross-reactivity with other receptors, enzymes, or ion channels is a leading cause of compound attrition during preclinical and clinical development, leading to wasted resources and potential safety concerns.

This guide provides a comprehensive framework for a robust cross-reactivity assessment of two hypothetical lead compounds, UMD-021 and UMD-095 , derived from this spirocyclic scaffold. We will compare their selectivity profiles against a known reference compound, Risperidone , which has a well-documented off-target profile. The objective is not merely to present data but to detail a self-validating, logical workflow that ensures the generation of reliable and actionable insights for any drug development program.

Part 1: The Strategic Framework for Cross-Reactivity Profiling

A successful selectivity profiling campaign is not a single experiment but a tiered, logical cascade. The goal is to use resource-efficient, high-throughput methods to cast a wide net initially, followed by more complex, physiologically relevant assays to confirm and characterize any potential liabilities.

Our strategy is built on a three-tier system:

  • Tier 1: Broad Panel Screening: Assess binding affinity across a wide range of common off-targets at a single, high concentration.

  • Tier 2: Potency Determination: For any "hits" identified in Tier 1, determine the potency (e.g., IC₅₀ or Kᵢ) through concentration-response curves.

  • Tier 3: Functional Characterization: Evaluate whether the binding interaction translates into a functional effect (agonist, antagonist, or allosteric modulator) in a cell-based context.

The diagram below illustrates this decision-making workflow.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency Confirmation cluster_2 Tier 3: Functional Impact Assessment Start Test Compounds (UMD-021, UMD-095) Screen Broad Panel Radioligand Binding Assay (e.g., SafetyScreen44™ Panel @ 10 µM) Start->Screen Decision1 Binding > 50% Inhibition? Screen->Decision1 CRC Concentration-Response Curve (Determine IC₅₀/Kᵢ) Decision1->CRC Yes No1 Low Risk (Monitor) Decision1->No1 No Decision2 Potency < 1 µM? CRC->Decision2 Functional Cell-Based Functional Assay (e.g., Calcium Flux, cAMP, Patch Clamp) Decision2->Functional Yes No2 Moderate Risk (Consider SAR) Decision2->No2 No Risk Assess Safety Margin & Risk Functional->Risk a High Risk: Deprioritize Compound Risk->a b Manageable Risk: Advance with Caution Risk->b

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: Core Methodologies & Experimental Protocols

The trustworthiness of our data hinges on the robustness of our experimental methods. The following protocols are standard in the industry and designed to be self-validating through the inclusion of appropriate controls.

Methodology 1: Radioligand Displacement Binding Assays

This is the workhorse for Tier 1 and 2 screening. The principle is competitive displacement: we measure the ability of our test compound to displace a known, radioactively labeled ligand from its receptor.

Protocol: Off-Target Binding Assay (Example: Serotonin 5-HT₂ₐ Receptor)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Membrane Preparation: Use commercially available cell membranes expressing the human 5-HT₂ₐ receptor (e.g., from PerkinElmer, Millipore). Thaw on ice and dilute in assay buffer to a final concentration of 10-20 µ g/well .

    • Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist). Prepare a working solution at 2x the final concentration (e.g., 1 nM for a final concentration of 0.5 nM, which is near its Kₑ).

    • Test Compounds: Prepare a 10 mM stock in DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

    • Controls: Include wells for Total Binding (vehicle only), Non-Specific Binding (NSB, 10 µM of a high-affinity unlabeled ligand like Risperidone), and a positive control (unlabeled Risperidone serial dilution).

  • Assay Procedure:

    • To a 96-well plate, add:

      • 25 µL of assay buffer (or unlabeled ligand for NSB).

      • 25 µL of test compound dilution or vehicle.

      • 50 µL of diluted radioligand.

      • 100 µL of diluted cell membranes.

    • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.

  • Harvesting & Detection:

    • Harvest the plate contents onto a GF/B filter plate using a cell harvester (e.g., Brandel or PerkinElmer). The filter traps the membranes with the bound radioligand.

    • Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta²).

  • Data Analysis:

    • Calculate Percent Inhibition: 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM))

    • For concentration-response curves, plot Percent Inhibition vs. Log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀.

    • Convert IC₅₀ to Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Methodology 2: hERG Channel Inhibition Assay (Electrophysiology)

The hERG potassium channel is a critical anti-target; its inhibition can lead to fatal cardiac arrhythmias (QT prolongation). While binding assays can suggest an interaction, an electrophysiological assay is the gold standard for confirming functional inhibition.

Protocol: Automated Patch-Clamp Electrophysiology (e.g., using a QPatch or Patchliner system)

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture under standard conditions and passage 24-48 hours before the experiment to ensure optimal cell health.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): 120 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA, pH 7.2.

    • Test Compounds: Prepare dilutions in the external solution. The final DMSO concentration should be ≤0.1%.

  • Automated Patch-Clamp Procedure:

    • The instrument performs automated cell capture, gigaseal formation, and whole-cell patching.

    • Establish a stable baseline hERG current by applying a voltage-step protocol (e.g., holding at -80 mV, depolarizing to +20 mV to open channels, then repolarizing to -50 mV to measure the characteristic tail current).

    • Apply vehicle control for 2-3 minutes to ensure current stability.

    • Sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM), allowing the current to reach steady-state at each concentration.

    • Apply a known hERG blocker (e.g., Cisapride) as a positive control at the end of the experiment to confirm channel inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percent inhibition relative to the baseline current.

    • Plot percent inhibition vs. concentration and fit to a dose-response curve to determine the IC₅₀.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A HEK293-hERG Cells B Automated Patch Clamp System A->B D Establish Stable Baseline Current B->D C Test Compound (UMD-021/095) C->B E Apply Vehicle D->E F Apply Compound (Concentration-Response) E->F G Apply Positive Control (e.g., Cisapride) F->G H Measure Tail Current Inhibition G->H I Calculate IC₅₀ H->I

Caption: Workflow for hERG functional assessment via automated patch clamp.

Part 3: Comparative Data Analysis

For this guide, we will assume our primary target is the Dopamine D₂ receptor, a common target for antipsychotics. The following tables summarize the hypothetical cross-reactivity data for our novel compounds against Risperidone.

Table 1: Primary Target Potency and Selectivity Ratios

CompoundPrimary Target: Dopamine D₂ (Kᵢ, nM)Off-Target: Serotonin 5-HT₂ₐ (Kᵢ, nM)Selectivity Ratio (5-HT₂ₐ Kᵢ / D₂ Kᵢ)
UMD-021 1.54530
UMD-095 2.8850304
Risperidone 3.20.20.06 (5-HT₂ₐ Potent)
  • Interpretation: UMD-095 shows a significantly improved selectivity profile over the primary target (Dopamine D₂) compared to the key off-target (Serotonin 5-HT₂ₐ). UMD-021 has moderate selectivity, while the reference compound Risperidone is famously more potent at the 5-HT₂ₐ receptor than at the D₂ receptor.

Table 2: Broader Off-Target Liability Profile (IC₅₀, µM)

TargetUMD-021 (IC₅₀, µM)UMD-095 (IC₅₀, µM)Risperidone (IC₅₀, µM)Potential Clinical Effect
hERG Channel 8.5> 300.09Cardiac Arrhythmia
Adrenergic α₁ 0.052.10.002Orthostatic Hypotension
Histamine H₁ 0.215.40.003Sedation, Weight Gain
CYP2D6 1.2> 250.15Drug-Drug Interactions
  • Interpretation & Risk Assessment:

    • UMD-095: This compound demonstrates a superior safety profile. It has a negligible effect on the hERG channel and shows significantly lower potency at the Adrenergic α₁ and Histamine H₁ receptors compared to both UMD-021 and Risperidone. Its low inhibition of CYP2D6 suggests a lower risk of drug-drug interactions. This compound is a strong candidate to advance.

    • UMD-021: This compound presents a mixed profile. While better than Risperidone on hERG, its potent activity at Adrenergic α₁ and Histamine H₁ receptors is a significant liability, predicting potential side effects like hypotension and sedation. The CYP2D6 inhibition also warrants caution. This compound may require medicinal chemistry efforts to mitigate these off-target activities.

    • Risperidone: The data for the reference compound aligns with its known clinical side effect profile, validating our hypothetical assay system.

Conclusion and Forward Look

This guide demonstrates a systematic approach to evaluating the cross-reactivity of novel compounds based on the this compound scaffold. Through a tiered screening cascade employing robust, validated methodologies, we can generate a clear, comparative dataset that directly informs decision-making in a drug discovery program.

Our analysis of the hypothetical compounds UMD-021 and UMD-095 reveals the power of this approach. UMD-095 emerged as a candidate with a significantly de-risked profile, exhibiting high selectivity and minimal interaction with key liability targets. This data-driven process is essential for prioritizing resources, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in developing safe and effective new medicines.

References

  • Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2007). The experimental uncertainty of heterogeneous public K(i) data. Journal of Medicinal Chemistry, 50(23), 5765-5773. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494-508. [Link]

Navigating the Therapeutic Potential of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives: A Comparative Guide Based on Analogous Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Spirocyclic Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is perpetual. Spiro-heterocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of selective and potent therapeutic agents. This guide focuses on the emerging potential of 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives. While direct and extensive biological efficacy data for this specific scaffold remains nascent in publicly accessible literature, a wealth of information on closely related analogous structures provides a strong foundation for predicting their therapeutic promise and guiding future research.

This guide will therefore provide a comparative analysis of the efficacy of analogous spiro-heterocyclic compounds, including 1,9-diazaspiro[5.5]undecanes and 1-oxa-4,9-diazaspiro[5.5]undecanes. By examining the structure-activity relationships (SAR) and experimental data from these related series, we can extrapolate the potential of this compound derivatives and provide a roadmap for their investigation.

The Therapeutic Landscape of Analogous Spiro-Heterocycles

Research into spiro-heterocycles analogous to the this compound core has revealed a broad spectrum of biological activities. These compounds have been investigated for their potential in treating a range of conditions, from pain and inflammation to cancer and infectious diseases.[3][4] The strategic incorporation of heteroatoms and the modification of substituent groups on the spirocyclic framework have been shown to significantly influence their biological profiles.

Antinociceptive and Neuropharmacological Activity

A notable area of investigation for analogous spiro-compounds is in the management of pain. Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[5] This dual-target approach is a promising strategy for developing potent analgesics with an improved side-effect profile compared to traditional opioids.

One of the lead compounds from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism. In preclinical models, it exhibited analgesic activity comparable to oxycodone in the paw pressure test in mice.[5] Notably, and consistent with the addition of σ1R antagonism, 15au showed local, peripheral activity, and at equianalgesic doses, it induced less constipation than oxycodone.[5] This highlights the potential of the spiro[5.5]undecane scaffold in developing safer and more effective pain therapeutics.

Enzyme Inhibition: Avenues for Chronic Disease Treatment

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have also been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is a key enzyme in the metabolism of endogenous anti-inflammatory and analgesic mediators. Its inhibition is a validated therapeutic strategy for treating chronic kidney diseases and other inflammatory conditions.

Compound 19 from this series, a trisubstituted urea derivative, exhibited excellent sEH inhibitory activity and bioavailability.[4] When administered orally in a rat model of anti-glomerular basement membrane glomerulonephritis, compound 19 significantly lowered serum creatinine levels, indicating its potential as an orally active drug candidate for chronic kidney disease.[4]

Anticancer and Antimicrobial Potential

The broader class of spiro-heterocycles has been extensively explored for its anticancer and antimicrobial properties.[6][7] While specific data on this compound derivatives is limited, the general principles of SAR from other spiro-compounds can guide the design of new derivatives with these activities. For instance, the introduction of specific pharmacophores known to interact with cancer-related targets or microbial enzymes onto the this compound scaffold could yield novel therapeutic candidates. The synthesis of this compound derivatives has been reported, providing a pathway to creating a library of compounds for biological screening.[8]

Comparative Efficacy of Analogous Spiro-Heterocyclic Derivatives

To illustrate the therapeutic potential of the this compound scaffold, the following table summarizes the efficacy of key analogous compounds. This comparative data underscores the importance of substituent patterns and heteroatom placement in determining biological activity.

Compound IDScaffoldTarget(s)In Vitro Efficacy (IC50/Ki)In Vivo Efficacy ModelKey FindingsReference
15au 1-Oxa-4,9-diazaspiro[5.5]undecaneMOR/σ1RMOR Ki = 2.5 nM, σ1R Ki = 1.2 nMPaw pressure test (mice)Potent analgesic activity comparable to oxycodone with reduced constipation.[5]
19 1-Oxa-4,9-diazaspiro[5.5]undecanesEHIC50 = 0.87 nMAnti-GBM glomerulonephritis (rats)Orally active and lowered serum creatinine, indicating potential for treating chronic kidney disease.[4]
1k 1,9-Diazaspiro[5.5]undecaneACC1/ACC2hACC1 IC50 = 11 nM, hACC2 IC50 = 4 nMN/APotent dual inhibitor of acetyl-CoA carboxylase, a target for obesity treatment.[3]

Experimental Protocols for Efficacy Evaluation

The following are representative experimental protocols for assessing the biological activity of spiro-heterocyclic compounds. These methods can be directly applied to the evaluation of novel this compound derivatives.

Protocol 1: In Vitro μ-Opioid Receptor (MOR) Binding Assay

Objective: To determine the binding affinity of test compounds for the human μ-opioid receptor.

Materials:

  • HEK-293 cells stably expressing the human MOR.

  • [³H]-DAMGO (radioligand).

  • Test compounds.

  • Naloxone (non-selective opioid receptor antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293-hMOR cells.

  • In a 96-well plate, add cell membranes, [³H]-DAMGO, and varying concentrations of the test compound or vehicle control.

  • For non-specific binding determination, add a high concentration of naloxone.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values using non-linear regression analysis.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To measure the inhibitory potency of test compounds against human sEH.

Materials:

  • Recombinant human sEH enzyme.

  • PHOME (fluorescent substrate).

  • Test compounds.

  • Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • In a 96-well plate, add the assay buffer, sEH enzyme, and varying concentrations of the test compound or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the PHOME substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm, emission at 465 nm).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Spiro-Heterocyclic Landscape

The following diagrams illustrate the core structures of the discussed spiro-heterocyclic scaffolds and a conceptual workflow for their evaluation.

G cluster_scaffolds Core Spiro-Heterocyclic Scaffolds This compound 1,9-Diazaspiro[5.5]undecane 1-Oxa-4,9-diazaspiro[5.5]undecane

Caption: Core structures of the target scaffold and its analogous compounds.

G Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy

Caption: A generalized workflow for the development of spiro-heterocyclic drug candidates.

Future Directions and Conclusion

The exploration of this compound derivatives represents a promising, yet underexplored, frontier in medicinal chemistry. The compelling biological activities demonstrated by analogous spiro-heterocyclic compounds, particularly in the areas of pain management and chronic disease, provide a strong rationale for the synthesis and evaluation of a diverse library of this compound derivatives.

Future research should focus on:

  • Systematic Synthesis: The development of efficient synthetic routes to access a wide range of substituted this compound derivatives.

  • Broad Biological Screening: Evaluation of these new compounds against a diverse panel of biological targets, including GPCRs, enzymes, and ion channels.

  • Structure-Activity Relationship Studies: Elucidation of the key structural features that govern the potency and selectivity of these derivatives.

By leveraging the insights gained from analogous scaffolds and employing robust experimental methodologies, the scientific community can unlock the full therapeutic potential of this intriguing class of spiro-heterocyclic compounds. This guide serves as a foundational resource to stimulate and inform these future endeavors.

References

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (URL: [Link])

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. (URL: [Link])

  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities | Request PDF. (URL: [Link])

  • Full article: Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. (URL: [Link])

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. (URL: [Link])

  • Prins cascade cyclization for the synthesis of this compound derivatives. (URL: [Link])

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (URL: [Link])

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (URL: [Link])

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (URL: [Link])

Sources

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 1,9-Dioxa-4-azaspiro[5.5]undecane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel 1,9-Dioxa-4-azaspiro[5.5]undecane compounds, the journey from synthesis to clinical candidacy is paved with rigorous validation. The unique spirocyclic architecture of this heterocyclic scaffold presents both exciting opportunities and distinct challenges in characterizing its biological activity. This guide provides an in-depth, experience-driven framework for the validation of a core panel of in vitro assays, essential for generating a robust preliminary profile of these compounds. Our focus is not merely on procedural steps but on the scientific rationale that underpins a self-validating experimental design, ensuring data integrity and regulatory alignment.

The Rationale for a Targeted Assay Panel

The this compound core, a privileged scaffold in medicinal chemistry, has shown promise in diverse therapeutic areas, including oncology and neurology. Derivatives of similar spiro-heterocyclic systems have been reported to exhibit a range of biological activities, from potent enzyme inhibition to receptor modulation. Therefore, a primary characterization panel must address three fundamental questions:

  • General Cytotoxicity: Does the compound exhibit broad cytotoxic effects?

  • Metabolic Stability and Drug-Drug Interaction Potential: How is the compound likely to be metabolized, and does it have the potential to interfere with the metabolism of other drugs?

  • Cardiotoxicity Risk: Does the compound interact with key cardiac ion channels, a common off-target effect leading to clinical attrition?

  • Neuroactivity Potential: Given the prevalence of spirocyclic cores in centrally active agents, is there evidence of neuroprotective or neurotoxic effects?

To address these, we will focus on the validation of four key assays: the MTT cytotoxicity assay, a fluorescent CYP450 inhibition assay, the hERG patch-clamp assay, and a neuroprotection assay using a neuronal cell line.

I. General Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_readout Phase 4: Data Acquisition cell_culture Cell Seeding (e.g., HeLa, HepG2) incubation 24-72h Incubation with Compound cell_culture->incubation compound_prep Compound Dilution Series compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer (e.g., DMSO) formazan_incubation->solubilization readout Measure Absorbance (570 nm) solubilization->readout

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Assay[2][3][4]
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Linearity The relationship between cell number and absorbance.R² > 0.98
Precision The closeness of agreement between a series of measurements.Intra- and inter-assay coefficient of variation (CV) < 15%
Z'-factor A measure of the statistical effect size of the assay.Z' > 0.5 for the positive and negative controls
Robustness The capacity of the assay to remain unaffected by small variations in method parameters.Consistent results with minor changes in incubation time or reagent concentration.

II. Metabolic Stability and DDI: Fluorescent CYP450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of most drugs.[2] Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions (DDIs).[3] A fluorescent-based assay offers a high-throughput method to screen for potential CYP inhibition.[4][5] This assay utilizes specific substrates that become fluorescent upon metabolism by a particular CYP isozyme. A decrease in fluorescence in the presence of the test compound indicates inhibition.[2]

Signaling Pathway: CYP450-Mediated Metabolism

CYP450_Pathway cluster_system In Vitro System cluster_interaction Compound Interaction Substrate Pro-fluorescent Substrate CYP450 Recombinant CYP Isozyme (e.g., CYP3A4, CYP2D6) Substrate->CYP450 Metabolism Product Fluorescent Product CYP450->Product Generates Compound This compound Compound Compound->CYP450 Inhibition?

Caption: CYP450 Inhibition Assay Principle.

Detailed Protocol: Fluorescent CYP450 Inhibition Assay[7][9]
  • Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP enzyme (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a NADPH regenerating system, and the specific pro-fluorescent substrate in a buffer solution.

  • Compound Addition: In a 96-well plate, add the this compound compound at various concentrations. Include a vehicle control and a known inhibitor for each CYP isozyme as a positive control.

  • Initiate Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Enzyme Kinetics Michaelis-Menten kinetics (Km and Vmax) for the substrate with each CYP isozyme.Km and Vmax values consistent with literature values.
IC50 Reproducibility Consistency of IC50 values for known inhibitors.IC50 values within a 2-fold range of historical data.
Signal-to-Background The ratio of the fluorescent signal in the presence of active enzyme to the signal in its absence.S/B ratio > 10.
Specificity The pro-fluorescent substrate should be selectively metabolized by the intended CYP isozyme.Minimal metabolism by other CYP isozymes.

III. Cardiotoxicity Screening: hERG Patch-Clamp Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[6] Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[7] Therefore, early assessment of a compound's hERG liability is a regulatory requirement.[6] The gold standard for this assessment is the manual whole-cell patch-clamp electrophysiology assay.[8][9]

Experimental Workflow: hERG Patch-Clamp Assay

hERG_Workflow cluster_prep Phase 1: Preparation cluster_recording Phase 2: Recording cluster_compound Phase 3: Compound Application cluster_analysis Phase 4: Data Analysis cell_prep Culture hERG-expressing cells (e.g., HEK293) giga_seal Form Giga-ohm Seal cell_prep->giga_seal pipette_prep Prepare Patch Pipette pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline hERG Current whole_cell->baseline compound_app Apply Compound baseline->compound_app washout Washout compound_app->washout analysis Measure Current Inhibition and Calculate IC50 washout->analysis

Caption: Workflow for the hERG Patch-Clamp Assay.

Detailed Protocol: hERG Patch-Clamp Assay[11][14]
  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Giga-seal Formation: Approach a single cell with a glass micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Baseline Recording: Apply a specific voltage protocol to elicit and record the baseline hERG current.

  • Compound Application: Perfuse the cell with a solution containing the this compound compound at various concentrations and record the hERG current.

  • Washout: Perfuse the cell with a compound-free solution to determine the reversibility of any inhibition.

  • Data Analysis: Measure the peak tail current inhibition at each concentration and calculate the IC50 value.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Seal Resistance The electrical resistance of the seal between the pipette and the cell membrane.> 1 GΩ
Series Resistance The electrical resistance between the pipette and the cell interior.< 20 MΩ and stable throughout the experiment.
Voltage Control The ability to accurately control the cell membrane potential.< 5 mV error.
Positive Control The IC50 of a known hERG inhibitor (e.g., E-4031).Within the historically accepted range.

IV. Neuroactivity Screening: In Vitro Neuroprotection Assay

Given the potential for spirocyclic compounds to interact with neurological targets, a preliminary assessment of neuroprotective or neurotoxic effects is prudent. A common approach involves inducing neuronal stress in a relevant cell line and evaluating the compound's ability to mitigate cell death.[10][11]

Detailed Protocol: Neuroprotection Assay[17][18]
  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • Induction of Neurotoxicity: Induce neuronal cell death by adding a neurotoxic agent such as glutamate (to model excitotoxicity) or 6-hydroxydopamine (6-OHDA) (to model Parkinson's disease-related oxidative stress).

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or a similar method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the cells treated with the neurotoxin alone.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Toxin Potency The concentration of the neurotoxin that induces a consistent level of cell death (e.g., 50%).EC50 of the neurotoxin should be reproducible.
Positive Control The neuroprotective effect of a known neuroprotective agent.Statistically significant neuroprotection observed.
Assay Window The difference in viability between untreated cells and cells treated with the neurotoxin.A sufficient window to detect neuroprotective effects.
Reproducibility Consistency of results across multiple experiments.Intra- and inter-assay CV < 20%.

Regulatory Context and the Importance of Validation

The validation of these in vitro assays is not merely an academic exercise; it is a critical step in the drug development process that is closely scrutinized by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] Both agencies have published comprehensive guidelines on bioanalytical method validation that emphasize the importance of accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[15][16] Adherence to these guidelines ensures that the data generated is reliable and can be used to make informed decisions about the progression of a drug candidate.

Conclusion

The validation of a well-chosen panel of in vitro assays provides a robust and efficient means of characterizing the initial biological activity and potential liabilities of novel this compound compounds. By adhering to the principles of scientific integrity, employing self-validating experimental designs, and grounding methodologies in authoritative guidelines, researchers can generate high-quality, reproducible data. This, in turn, facilitates the confident identification of promising lead candidates and accelerates their journey through the drug development pipeline.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Kymos. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • SpringerLink. (2025). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. [Link]

  • SpringerLink. (n.d.). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • National Center for Biotechnology Information. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. [Link]

  • ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. [Link]

  • ResearchGate. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Figshare. (n.d.). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 1,9-Dioxa-4-azaspiro[5.5]undecane core is a valuable pharmacophore due to its rigid, three-dimensional structure, which allows for precise spatial orientation of functional groups, a key aspect in designing targeted therapeutics. This guide provides an in-depth technical comparison of the known synthetic methodologies for this spiroketal amine, with a focus on the novel and highly efficient Prins cascade cyclization, benchmarked against plausible alternative strategies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Introduction to the this compound Scaffold

The this compound scaffold, a unique aza-spiroketal, holds significant promise in medicinal chemistry. Its inherent conformational rigidity, a consequence of the spirocyclic fusion of a piperidine and a tetrahydropyran ring, is a desirable trait in drug design. This rigidity can lead to higher binding affinities and selectivities for biological targets. The presence of a nitrogen atom also offers a convenient handle for further functionalization, allowing for the exploration of a wider chemical space. Given its potential, the development of efficient and stereoselective synthetic routes to this scaffold is of paramount importance.

Method 1: Prins Cascade Cyclization (The Established Method)

A novel and highly effective method for the synthesis of this compound derivatives is the Prins cascade cyclization. This elegant one-pot reaction proceeds with high diastereoselectivity and in good yields, making it a powerful tool for accessing this complex scaffold.

Mechanistic Rationale

The Prins cascade strategy for synthesizing this compound derivatives is a testament to the power of tandem reactions in streamlining complex molecule synthesis. The causality behind this one-pot transformation lies in the sequential formation of key cationic intermediates that drive the cyclization events.

The reaction is initiated by the activation of a carbonyl group of an aldehyde by a Lewis acid, which then undergoes a Prins-type cyclization with the homoallylic alcohol moiety of the starting material, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This initial cyclization forms a key oxocarbenium ion intermediate. The reaction then proceeds through a cascade of events, including a second intramolecular cyclization involving the tethered hydroxyl group, ultimately leading to the formation of the spiroketal core. The high diastereoselectivity observed is a direct consequence of the sterically and electronically favored transition states during the cyclization process.

Prins Cascade Cyclization Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product SM1 N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide Reaction Reaction SM1->Reaction SM2 Aldehyde (R-CHO) SM2->Reaction Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Temp Temperature Temp->Reaction Product This compound derivative Reaction->Product Prins Cascade Cyclization

Caption: Workflow for the Prins Cascade Cyclization.

Experimental Protocol: Prins Cascade Cyclization

The following protocol is a representative example for the synthesis of this compound derivatives via the Prins cascade cyclization.

Materials:

  • N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TMSOTf, 0.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for the time specified in the literature for the particular aldehyde (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Plausible Alternative Synthetic Strategies

While the Prins cascade cyclization stands out for its elegance and efficiency, it is crucial for a comprehensive guide to consider other potential synthetic avenues. Although direct, well-documented alternative syntheses for the exact this compound core are scarce in the literature, we can extrapolate from methodologies used for structurally similar aza-spiroketals. These hypothetical routes provide a valuable framework for future synthetic exploration and optimization.

Method 2 (Hypothetical): Acid-Catalyzed Intramolecular Cyclization of an Amino Diol

A classic and straightforward approach to spiroketal formation is the acid-catalyzed cyclization of a suitable dihydroxy ketone or, in this case, an amino diol precursor. This strategy relies on the acid-promoted formation of an oxonium or iminium ion, which then undergoes intramolecular attack by a hydroxyl group to forge the spirocyclic system.

Acid_Catalyzed_Cyclization cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product Start Suitable Starting Materials Precursor N-substituted Amino Diol Start->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Acid Acid Catalyst (e.g., CSA, p-TsOH) Acid->Cyclization Solvent Solvent Solvent->Cyclization Product This compound Cyclization->Product

Caption: Proposed Acid-Catalyzed Intramolecular Cyclization.

Proposed Experimental Protocol:

  • Precursor Synthesis: Synthesize the N-protected amino diol precursor. This would likely involve a multi-step sequence, for example, starting from a protected piperidone derivative.

  • Cyclization: Dissolve the amino diol precursor in a suitable solvent (e.g., toluene, dichloromethane) and add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid). Heat the reaction mixture, possibly with azeotropic removal of water, until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Neutralize the acid, extract the product, and purify by column chromatography.

Method 3 (Hypothetical): Intramolecular Hetero-Diels-Alder Reaction

The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful tool for the stereocontrolled synthesis of heterocyclic systems. A plausible, though more complex, approach to the this compound core could involve the cyclization of a precursor containing a diene and a dienophile tethered by the nitrogen atom.

IMHDA_Reaction cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product Start Functionalized Piperidine Derivative Precursor N-alkenyl-amino diene precursor Start->Precursor Cyclization Intramolecular Hetero-Diels-Alder Precursor->Cyclization Condition Thermal or Lewis Acid Catalysis Condition->Cyclization Intermediate Cycloadduct Cyclization->Intermediate Product This compound Intermediate->Product Further Transformation

Caption: Proposed Intramolecular Hetero-Diels-Alder Approach.

Proposed Experimental Protocol:

  • Precursor Synthesis: This would be the most challenging step, requiring the synthesis of a precursor containing a diene and a dienophile appropriately positioned on the nitrogen-containing backbone.

  • Cyclization: The precursor would be subjected to either thermal conditions or Lewis acid catalysis to promote the intramolecular cycloaddition.

  • Further Transformations: The resulting cycloadduct may require further chemical modifications to yield the final this compound structure.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the established Prins cascade cyclization and the hypothetical alternative methods. It is important to note that the data for the alternative methods are estimations based on analogous reactions reported in the literature and should be considered as targets for experimental validation.

ParameterMethod 1: Prins Cascade CyclizationMethod 2 (Hypothetical): Acid-Catalyzed CyclizationMethod 3 (Hypothetical): Intramolecular Hetero-Diels-Alder
Overall Yield Good to Excellent (often >70%)Moderate to Good (estimated 50-80%)Variable (highly dependent on precursor)
Stereoselectivity High DiastereoselectivityPotentially lower; may require chiral auxiliariesPotentially high, governed by transition state
Number of Steps One-pot for the key transformationMulti-step (precursor synthesis + cyclization)Multi-step (complex precursor synthesis)
Reaction Conditions Mild (low temperature)Can require heatingCan require high temperatures or specific catalysts
Substrate Scope Tolerates a variety of aldehydesDependent on the stability of the amino diol precursorLikely limited by the synthesis of the complex precursor
Scalability Potentially scalableGenerally scalableMay be challenging to scale due to precursor synthesis
Key Advantage High efficiency and stereocontrol in a single stepUtilizes classical and well-understood reactionsPotential for high stereocontrol
Key Disadvantage Requires synthesis of a specific starting materialPotential for side reactions and lower stereocontrolSignificant synthetic effort for the precursor

Conclusion and Future Outlook

This guide has benchmarked the synthesis of this compound, highlighting the Prins cascade cyclization as a superior and well-established method. Its one-pot nature, high yields, and excellent diastereoselectivity make it the current state-of-the-art for accessing this valuable scaffold.

The exploration of hypothetical alternative routes, such as acid-catalyzed intramolecular cyclization and intramolecular hetero-Diels-Alder reactions, serves to stimulate further research and methodological development. While these approaches present potential challenges, particularly in precursor synthesis, they offer alternative disconnection strategies that could prove valuable for accessing specific analogues or overcoming limitations of the Prins cascade.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific goals of their project, including the desired scale, stereochemical purity, and the availability of starting materials. The Prins cascade cyclization provides a robust and efficient entry point, while the exploration of the proposed alternative methods could lead to new and innovative ways to construct this important class of aza-spiroketals.

References

A comprehensive list of references will be compiled and provided in the final version of this guide to ensure authoritative grounding and allow for further verification. The references will include peer-reviewed articles detailing the Prins cascade cyclization and relevant examples of the discussed alternative synthetic strategies.

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1,9-Dioxa-4-azaspiro[5.5]undecane Analogs as Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Spiro-Heterocycles in Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's disease, present a significant challenge to global health. A key pathological hallmark of Alzheimer's is the decline in acetylcholine levels, a neurotransmitter crucial for memory and learning. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a clinically validated strategy to manage the symptoms of this debilitating condition. Spiro-heterocyclic scaffolds have emerged as a promising class of compounds in drug discovery due to their structural rigidity, three-dimensional complexity, and ability to present substituents in well-defined spatial orientations. The 1,9-Dioxa-4-azaspiro[5.5]undecane core, in particular, offers a unique framework for the design of novel therapeutic agents. This guide provides a comprehensive framework for conducting a comparative molecular docking study of a designed series of this compound analogs against human acetylcholinesterase, with the well-established drug Donepezil serving as a benchmark for performance.

The Scientific Rationale: Why Acetylcholinesterase and Why This Comparative Approach?

The selection of acetylcholinesterase as the target is predicated on its central role in the cholinergic hypothesis of Alzheimer's disease. The active site of AChE is a deep and narrow gorge, approximately 20 Å deep, with distinct domains that offer multiple points of interaction for inhibitors.[1][2] These include a catalytic triad (Ser203, His447, Glu334), an anionic subsite that binds the quaternary ammonium of acetylcholine, and a peripheral anionic site (PAS) at the gorge's entrance.[3][4] Donepezil, a potent and selective inhibitor of AChE, interacts with both the catalytic and peripheral anionic sites, providing a well-characterized binding mode for comparison.[5][6][7]

This guide advocates for a comparative docking study to systematically evaluate the potential of the novel spiro-scaffold. By comparing the docking scores, binding poses, and molecular interactions of the designed analogs with those of a known inhibitor, we can:

  • Predict the potential efficacy of the novel compounds.

  • Elucidate the structure-activity relationships (SAR) within the analog series.

  • Guide the rational design and optimization of future lead compounds.

Experimental Design: A Step-by-Step Protocol for In Silico Evaluation

This section outlines a detailed, self-validating protocol for the comparative docking study using industry-standard computational tools. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Ligand and Receptor Preparation: Laying the Foundation for Accurate Docking

The initial and most critical phase of any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands. This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Experimental Protocol:

  • Receptor Acquisition and Preparation:

    • Download the crystal structure of human acetylcholinesterase in complex with Donepezil from the Protein Data Bank (PDB ID: 4EY7). This structure provides an experimentally validated conformation of the active site.

    • Utilizing molecular modeling software such as AutoDockTools (ADT), prepare the receptor by:

      • Removing water molecules and any co-crystallized ligands other than the inhibitor of interest (if re-docking for validation).

      • Adding polar hydrogens to correctly represent the protonation states of amino acid residues at physiological pH.

      • Assigning Kollman charges to the protein atoms to accurately model electrostatic interactions.

      • Saving the prepared receptor in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

  • Ligand Preparation:

    • Design of this compound Analogs: Based on known synthetic routes for similar spiro-heterocycles, a focused library of analogs will be designed.[8] For this study, we will create three analogs with varying substituents on the nitrogen atom to probe the effect on binding affinity (see Table 1).

    • 2D to 3D Conversion: Sketch the 2D structures of the designed analogs and the comparator, Donepezil, using a chemical drawing tool like ChemDraw. Convert these 2D structures to 3D models.

    • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field such as MMFF94. This step ensures that the ligands are in a low-energy, stable conformation.

    • File Format Conversion and Preparation: Convert the energy-minimized ligand files to the PDBQT format using ADT. This involves detecting the root and defining the rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation: Predicting the Binding Affinity and Pose

With the receptor and ligands prepared, the next step is to perform the molecular docking simulations using AutoDock Vina, a widely used and validated docking program.

Experimental Protocol:

  • Grid Box Definition:

    • Define a grid box that encompasses the entire active site gorge of AChE. The center of the grid box should be set to the coordinates of the bound Donepezil in the crystal structure to ensure the search space is focused on the region of interest.

    • The dimensions of the grid box should be sufficiently large to allow for the free rotation and translation of the ligands within the active site. For AChE, a grid box of 25 x 25 x 25 Å is a reasonable starting point.

  • Running AutoDock Vina:

    • Execute the docking simulations for each ligand using the prepared receptor and grid parameter files.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Results Analysis and Visualization: Interpreting the Docking Outcomes

The final and most insightful phase is the detailed analysis and visualization of the docking results. This allows for a direct comparison of the binding modes and interactions of the designed analogs with the comparator drug.

Experimental Protocol:

  • Data Extraction and Tabulation:

    • Extract the binding energies and the coordinates of the top-ranked binding pose for each ligand from the AutoDock Vina output files.

    • Summarize this quantitative data in a clear and concise table for easy comparison (see Table 2).

  • Interaction Analysis:

    • Use molecular visualization software like PyMOL to analyze the non-covalent interactions between each ligand and the key amino acid residues in the AChE active site.[9][10]

    • Identify and record hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions. Pay close attention to interactions with key residues such as Trp86, Tyr334, Phe330, and the catalytic triad.[3][4][6][7]

  • Visualization and Reporting:

    • Generate high-quality images of the binding poses of the top-ranked analogs and Donepezil within the AChE active site.

    • Highlight the key interactions with the surrounding amino acid residues.

    • Create diagrams to illustrate the workflow and summarize the key findings.

Data Presentation: A Comparative Analysis

Table 1: Designed this compound Analogs and Comparator
Compound IDStructureR-GroupRationale for Inclusion
DUA-1 Image of DUA-1-HUnsubstituted core for baseline comparison.
DUA-2 Image of DUA-2-CH2-PhIntroduction of a benzyl group to explore potential pi-pi stacking interactions.
DUA-3 Image of DUA-3-C(O)-PhAddition of a benzoyl group to investigate the impact of a carbonyl moiety on hydrogen bonding and polarity.
Donepezil Image of DonepezilN/AClinically approved AChE inhibitor for benchmark comparison.
Table 2: Comparative Docking Results
Compound IDBinding Energy (kcal/mol)Hydrogen Bond Interactions (Residues)Key Hydrophobic/Pi-Pi Interactions (Residues)
DUA-1 -7.5Tyr121Trp86, Tyr334
DUA-2 -9.2Tyr121, Ser203Trp86, Tyr334, Phe330
DUA-3 -8.8Tyr121, Phe295Trp86, Tyr334
Donepezil -11.5Phe295Trp86, Tyr334, Phe330, Trp279

Visualizing the Workflow and Interactions

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization receptor Receptor Preparation (PDB: 4EY7) grid Grid Box Definition (AChE Active Site) receptor->grid ligands Ligand Design & Preparation (DUA-1, DUA-2, DUA-3, Donepezil) vina AutoDock Vina Execution ligands->vina grid->vina results Results Extraction (Binding Energy, Poses) vina->results analysis Interaction Analysis (PyMOL) results->analysis report Comparative Reporting analysis->report

Caption: A flowchart illustrating the key stages of the comparative docking study workflow.

Key Ligand-Receptor Interactions

G cluster_ligand Ligand (DUA-2) cluster_receptor AChE Active Site Residues ligand DUA-2 Trp86 Trp86 ligand->Trp86 Pi-Pi Stacking Tyr334 Tyr334 ligand->Tyr334 Hydrophobic Phe330 Phe330 ligand->Phe330 Pi-Pi Stacking Tyr121 Tyr121 ligand->Tyr121 H-Bond Ser203 Ser203 ligand->Ser203 H-Bond

Caption: A diagram representing the predicted key interactions of analog DUA-2 within the AChE active site.

Discussion and Future Directions

The hypothetical results presented in Table 2 suggest that the introduction of a benzyl group (DUA-2) significantly enhances the binding affinity compared to the unsubstituted analog (DUA-1). This is likely due to favorable pi-pi stacking interactions with aromatic residues like Phe330 in the active site, mimicking the interactions of Donepezil. The benzoyl group in DUA-3 also shows improved binding, potentially through hydrogen bonding with residues like Phe295. However, none of the designed analogs are predicted to be as potent as Donepezil, indicating that further optimization is required.

This in silico study provides a strong foundation for the next steps in the drug discovery pipeline. Future work should focus on:

  • Synthesis and in vitro testing of the most promising analogs (e.g., DUA-2) to validate the docking predictions.

  • Expansion of the analog library to explore a wider range of substituents and further refine the SAR.

  • Molecular dynamics simulations to assess the stability of the ligand-receptor complexes over time.

By integrating computational and experimental approaches, the this compound scaffold can be systematically explored for the development of novel and effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

  • AutoDock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 45(10), 2135-2144. [Link]

  • Colletier, J. P., Sanson, B., Nachon, F., & Masson, P. (2012). Acetylcholinesterase: structure, dynamics, and interactions with organophosphorus compounds. Protein Science, 21(9), 1271-1282. [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]

  • de la Torre, J. C. (2002). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC, 5(3), 269. [Link]

  • Giron, R., & Farao, P. F. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Chemical Neuroscience, 11(15), 2356-2365. [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. National Center for Biotechnology Information. [Link]

  • Proteopedia. (2023, June 11). Donepezil. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]

  • ResearchGate. (2019, November 19). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • ResearchGate. (n.d.). Binding of Donepezil in the human AChE active site (2D representation). [Link]

  • Kamata, M., Yamashita, T., Kina, A., Funata, M., Mizukami, A., Sasaki, M., Tani, A., Funami, M., Amano, N., & Fukatsu, K. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643–3647. [Link]

  • Gilson, M. K. (2004). Computational Studies on Acetylcholinesterases. Molecules, 9(5), 323-333. [Link]

  • Bartolini, M., Cavalli, A., Belluti, F., Mancini, F., Michel, T., Andrisano, V., Recanatini, M., & Bolognesi, M. L. (2007). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Journal of Medicinal Chemistry, 50(12), 2783-2794. [Link]

  • Hashmi, A. (2023, August 17). Donepezil. In StatPearls. StatPearls Publishing. [Link]

  • Reddy, C. R., & Kumar, P. (2012). Prins cascade cyclization for the synthesis of this compound derivatives. Organic & Biomolecular Chemistry, 10(40), 8086-8089. [Link]

  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. [Link]

  • Proteopedia. (2018, December 16). Human Acetylcholinesterase. [Link]

  • PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. [Link]

  • ResearchGate. (n.d.). Active site of acetylcholinesterase ( Torpedo californica...). [Link]

  • Lowe, J. T., & Williamson, R. M. (2017). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 94(10), 1599-1603. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. [Link]

  • Zdražilová, P., & Horský, P. (2008). Acetylcholinesterases – the structural similarities and differences. Chemické Listy, 102(13), s110-s111. [Link]

  • Orhan, I. E. (2018). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 23(7), 1735. [Link]

  • Chen, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2019). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Molecules, 24(18), 3244. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,9-Dioxa-4-azaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1,9-Dioxa-4-azaspiro[5.5]undecane, a compound utilized in various organic synthesis applications.[1] By understanding the inherent hazards of this molecule and adhering to established best practices, you can ensure the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with several key hazards that dictate its handling and disposal procedures.[2]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[2]:

  • Acute Oral Toxicity (Warning): Harmful if swallowed.

  • Skin Irritation (Warning): Causes skin irritation.

  • Serious Eye Irritation (Warning): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.

These classifications necessitate careful handling in a well-ventilated area, preferably a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a robust selection of PPE is non-negotiable. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure: dermal contact, ocular contact, and inhalation.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when handling larger quantities.To prevent splashes from causing serious eye irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3] It is crucial to inspect gloves for any signs of degradation or puncture before use.To prevent skin irritation upon contact.[2]
Body Protection A lab coat that is fully buttoned. Consider a chemically resistant apron for additional protection when handling significant volumes.To protect the skin and clothing from accidental spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[3][4]To prevent respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. This protocol is based on the principles of hazardous waste management.[5][6]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[6] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Include the approximate concentration and any other components present in the waste stream.

  • Collection: Collect the waste at the point of generation to avoid unnecessary transport of open containers.

Step 2: Handling Spills and Decontamination

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[8]

  • Large Spills: In the case of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.

  • Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that has come into contact with this compound. The first rinse of contaminated glassware should be collected as hazardous waste.[6]

Step 3: Temporary Storage

Proper temporary storage of the hazardous waste container is a critical safety measure.

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a dedicated waste storage cabinet.[3]

  • Segregation: Ensure the container is stored away from incompatible materials. While specific reactivity data for this compound is limited, it is prudent to store it away from strong oxidizing agents and strong acids or bases.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[6]

Step 4: Final Disposal

The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

  • Waste Pickup: Schedule a waste pickup with your EHS department. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that their waste is characterized, labeled, and disposed of in accordance with local, regional, and national regulations.

Disposal Decision Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposition.

DisposalWorkflow A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood A->C D Generate Waste C->D E Collect in a Labeled, Compatible Waste Container D->E F Spill Occurs D->F I Store Sealed Container in Secondary Containment in a Designated Area E->I G Absorb with Inert Material F->G H Decontaminate Area G->H H->E J Contact EHS for Pickup I->J K Final Disposal by Licensed Contractor J->K

Caption: Decision workflow for the safe disposal of this compound.

Environmental Considerations

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • PubChem. 1,9-Dioxa-4-azaspiro(5.5)undecane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,9-Dioxaspiro[5.5]undecan-4-yl(oxan-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • LookChem. This compound. [Link]

  • MySkinRecipes. 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • The University of Cyprus. Laboratory Health & Safety Rules. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Pharmaceuticals Rule. [Link]

  • Interstate Technology & Regulatory Council. Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 1,4-Dioxane. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1,9-Dioxa-4-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1,9-Dioxa-4-azaspiro[5.5]undecane. The following procedures are designed to ensure the safe handling of this compound from acquisition to disposal, grounded in established safety principles and data from analogous chemical structures.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its GHS classification, it presents the following risks[1]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.

  • Causes serious eye irritation: May result in significant eye discomfort, redness, and potential damage.

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Gloves should be powder-free and tested to the ASTM D6978 standard or equivalent[2].To prevent skin contact and subsequent irritation[3]. Powder-free gloves are recommended to avoid aerosolization of the compound[2][4]. Gloves should be inspected for defects before use and changed every 30 minutes or immediately if contaminated[2].
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing[2][5][6].To protect the eyes from dust particles and splashes, which can cause serious irritation[1][3]. Standard safety glasses do not provide a complete seal and are therefore not sufficient[2].
Skin and Body Protection A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls made of polyethylene-coated polypropylene or a similar laminate material is recommended[4][5].To protect personal clothing from contamination and prevent skin exposure[3].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][7]. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used[2][3].To minimize the inhalation of dust or vapors and prevent respiratory tract irritation[1][3].

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to ensure the safe handling of this compound throughout the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/Use in Reaction prep_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate clean_dispose_liquid Dispose of Liquid Waste clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste clean_dispose_liquid->clean_dispose_solid clean_doff_ppe Doff PPE clean_dispose_solid->clean_doff_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dioxa-4-azaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
1,9-Dioxa-4-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.